N-(3-amino-4-methylphenyl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBXVSYCOQJMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589813 | |
| Record name | N-(3-Amino-4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65999-78-2 | |
| Record name | N-(3-Amino-4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to N-(3-amino-4-methylphenyl)propanamide
Abstract
This technical guide provides an in-depth analysis of the fundamental properties of N-(3-amino-4-methylphenyl)propanamide, a key organic building block with significant potential in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines plausible synthetic routes, and explores the compound's reactivity and potential applications, particularly for researchers, scientists, and professionals in drug development. While experimentally verified data for this specific molecule is limited, this guide synthesizes predicted data with empirical knowledge from structurally analogous compounds to offer a robust and practical resource.
Introduction: Strategic Importance in Research and Development
This compound belongs to the class of substituted anilides, a scaffold of considerable interest in contemporary drug discovery and chemical synthesis. The molecule incorporates a propanamide moiety attached to a 3-amino-4-methylphenyl ring system. This unique arrangement of functional groups—a secondary amide, a primary aromatic amine, and a methyl-substituted phenyl ring—imparts a distinct combination of chemical reactivity and potential for intermolecular interactions. The strategic placement of the amino and methyl groups on the phenyl ring influences the molecule's electronic properties, basicity, and steric hindrance, which are critical determinants of its biological activity and utility as a synthetic intermediate. Understanding these core properties is paramount for its effective application in the rational design of novel therapeutics and functional materials.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research. This section details the key identifiers and characteristics of this compound.
Key Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 65999-78-2[1] |
| Molecular Formula | C₁₀H₁₄N₂O[1] |
| Molecular Weight | 178.24 g/mol [1] |
| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13)[1] |
| Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1)C)N |
Physicochemical Properties
While experimentally determined values are not widely published, computational predictions provide a valuable baseline for experimental design.
| Property | Predicted Value | Notes |
| Melting Point | 138.26 °C[1] | The presence of amide and amine functionalities allows for hydrogen bonding, suggesting a relatively high melting point for a molecule of this size. |
| Boiling Point | 385.9 °C at 760 mmHg[1] | High boiling point is expected due to polarity and hydrogen bonding capabilities. |
| Density | 1.131 g/cm³[2] | |
| LogP (Octanol-Water Partition Coefficient) | 2.57990[2] | This value suggests moderate lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability. |
| Hydrogen Bond Donors | 2[2] | The primary amine (-NH₂) and the amide N-H group can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2[2] | The carbonyl oxygen and the nitrogen of the primary amine can act as hydrogen bond acceptors. |
| Solubility | No quantitative data available. | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO due to its LogP value and hydrogen bonding capabilities. |
Synthesis and Characterization
The synthesis of this compound can be approached through established methods of amide bond formation. A logical and commonly employed strategy involves the acylation of a substituted aniline.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a two-step process starting from 2-methyl-5-nitroaniline.
Caption: Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 1: Reduction of the Nitro Group: The synthesis logically begins with a commercially available starting material, 2-methyl-5-nitroaniline. The nitro group serves as a precursor to the desired amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the diamine intermediate, 4-methyl-m-phenylenediamine. The choice of ethanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation process.
-
Step 2: Selective Acylation: The subsequent acylation of 4-methyl-m-phenylenediamine with propanoyl chloride or propanoic anhydride forms the amide bond. The key challenge in this step is achieving selective acylation at one of the two amino groups. The amino group at the 3-position is sterically less hindered than the amino group at the 1-position (para to the methyl group), which can favor the formation of the desired product under controlled conditions (e.g., low temperature, slow addition of the acylating agent). The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl or propanoic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is a suitable solvent as it is relatively inert and allows for easy work-up.
Experimental Protocol: A Representative Procedure
The following is a generalized protocol based on standard organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 4-Methyl-m-phenylenediamine
-
To a solution of 2-methyl-5-nitroaniline (1 equivalent) in ethanol, add a catalytic amount of 10% Palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-methyl-m-phenylenediamine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 4-methyl-m-phenylenediamine (1 equivalent) in dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of propanoyl chloride (1 equivalent) in dichloromethane to the reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the three protons on the phenyl ring. The coupling patterns will be indicative of their relative positions.
-
Amide Proton: A broad singlet (approx. δ 7.5-8.5 ppm) for the N-H proton of the amide.
-
Propanamide Protons: A quartet (approx. δ 2.2-2.5 ppm) for the -CH₂- group adjacent to the carbonyl, and a triplet (approx. δ 1.0-1.3 ppm) for the terminal -CH₃ group.
-
Amino Protons: A broad singlet (approx. δ 3.5-4.5 ppm) for the -NH₂ protons.
-
Methyl Phenyl Proton: A singlet (approx. δ 2.0-2.3 ppm) for the -CH₃ group on the phenyl ring.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region (approx. δ 170-175 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 110-150 ppm).
-
Propanamide Carbons: A signal for the -CH₂- group (approx. δ 25-35 ppm) and a signal for the terminal -CH₃ group (approx. δ 10-15 ppm).
-
Methyl Phenyl Carbon: A signal for the -CH₃ group on the phenyl ring (approx. δ 15-20 ppm).
FTIR Spectroscopy:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A single, broader band in the same region for the secondary amide N-H.
-
C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of a secondary amide carbonyl.
-
N-H Bending: A band around 1590-1650 cm⁻¹ for the primary amine scissoring vibration and around 1510-1570 cm⁻¹ for the secondary amide N-H bend.
-
C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Signals in their characteristic regions.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): A peak at m/z = 178.
-
Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the propanoyl group, and cleavage of the amide bond.
Reactivity and Potential Applications
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a secondary amide, makes it a versatile building block in organic synthesis.
Sources
An In-Depth Technical Guide to N-(3-amino-4-methylphenyl)propanamide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-amino-4-methylphenyl)propanamide is a substituted aromatic amide that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a propanamide moiety attached to a 3-amino-4-methylphenyl ring, provides a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide offers a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and characterization of this compound. Furthermore, it delves into its potential applications in pharmaceutical research, providing insights for scientists engaged in the development of novel therapeutics.
Chemical Structure and IUPAC Nomenclature
The definitive chemical structure and IUPAC name are fundamental for the unambiguous identification of a compound.
Chemical Structure:
The molecular structure of this compound consists of a benzene ring substituted with a methyl group at position 4, an amino group at position 3, and a propanamide group at position 1.
Figure 1: Chemical structure of this compound.
IUPAC Name: this compound[1]
Chemical Formula: C₁₀H₁₄N₂O[1]
Molecular Weight: 178.24 g/mol [1]
CAS Number: 65999-78-2[1]
Synthesis of this compound
A logical and efficient synthetic route to this compound involves a two-step process starting from a commercially available precursor, 4-methyl-3-nitroaniline. This strategy involves the acylation of the aniline followed by the reduction of the nitro group.
Sources
An In-depth Technical Guide to N-(3-amino-4-methylphenyl)propanamide: A Key Intermediate in Pharmaceutical Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of N-(3-amino-4-methylphenyl)propanamide, a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth information on its chemical properties, synthesis, and applications.
Compound Overview
This compound is an organic compound featuring a propanamide group attached to a substituted aniline ring. Its specific structure, with an amino and a methyl group on the phenyl ring, makes it a valuable building block in the construction of more complex molecules, particularly active pharmaceutical ingredients (APIs).
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 65999-78-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Predicted Melting Point | ~138.26 °C | [1] |
| Predicted Boiling Point | ~385.9 °C at 760 mmHg | [1] |
The Synthetic Challenge: Regioselectivity
The synthesis of this compound presents a significant chemical challenge: the regioselective acylation of the starting material, 4-methylbenzene-1,3-diamine. This molecule possesses two amino groups with different steric and electronic environments. The amino group at position 3 is less sterically hindered than the one at position 1, which is ortho to the methyl group. However, the electronic effects of the methyl group also influence the nucleophilicity of the amino groups.
Achieving selective acylation at the desired amino group (position 3) is crucial to avoid the formation of undesired isomers and di-acylated byproducts, which would complicate purification and reduce the overall yield.
Synthetic Approach: A Guided Protocol
Materials and Reagents
-
4-methylbenzene-1,3-diamine
-
Propionyl chloride or Propionic anhydride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Experimental Protocol: Selective N-Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzene-1,3-diamine (1.0 equivalent) in an anhydrous aprotic solvent.
-
Base Addition: Add a non-nucleophilic base (1.1 equivalents) to the solution and stir under a nitrogen atmosphere.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of propionyl chloride (1.0 equivalent) in the same anhydrous solvent via the dropping funnel over 30-60 minutes. The slow addition at low temperature is critical to favor mono-acylation and enhance regioselectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired this compound.
Application in Drug Development: A Precursor to Kinase Inhibitors
This compound and its derivatives are crucial intermediates in the synthesis of a class of anticancer drugs known as tyrosine kinase inhibitors (TKIs).[3] These drugs target specific enzymes called tyrosine kinases, which are involved in cellular signaling pathways that can become overactive in cancer cells, leading to uncontrolled cell growth and proliferation.
Notably, this scaffold is a key component in the synthesis of Nilotinib (marketed as Tasigna), a second-generation TKI used to treat chronic myeloid leukemia (CML) in patients who are resistant or intolerant to imatinib.[4][5] The synthesis of Nilotinib involves the coupling of a pyrimidine derivative with an aminosubstituted benzamide, for which this compound serves as a foundational building block.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, the compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical industry. While its synthesis requires careful control of reaction conditions to achieve the desired regioselectivity, its role as a key building block for potent tyrosine kinase inhibitors like Nilotinib underscores its importance in the development of life-saving cancer therapies. Further research into optimizing its synthesis and exploring its utility in the creation of novel therapeutic agents is an active area of investigation in medicinal chemistry.
References
Sources
- 1. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
Unveiling the Therapeutic Potential of N-(3-amino-4-methylphenyl)propanamide: A Prospective Analysis and Technical Guide
Abstract
N-(3-amino-4-methylphenyl)propanamide is a small molecule featuring a substituted aniline core and a propanamide side chain. While direct biological data for this specific compound is not extensively available in the public domain, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive, prospective analysis of the potential biological activities of this compound, drawing upon established structure-activity relationships of analogous compounds. We hypothesize that this molecule may possess anticancer, anti-inflammatory, and antimicrobial properties. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a robust framework for the systematic evaluation of this promising compound. Detailed, field-proven experimental protocols are provided to guide the investigation into its therapeutic potential, underpinned by a rigorous scientific rationale.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Small molecules, by virtue of their synthetic tractability and potential for oral bioavailability, remain a primary focus of drug discovery efforts. This compound presents an intriguing scaffold for investigation. Its constituent parts, a substituted aniline and a propanamide moiety, are prevalent in numerous FDA-approved drugs and clinical candidates.
Aniline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2] The nature and position of substituents on the aniline ring significantly influence the pharmacological profile of these molecules.[1][3] Similarly, the propanamide functional group is a key feature in a variety of bioactive compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[4][5] Derivatives of propanamide have been investigated for their anti-inflammatory, analgesic, and anticonvulsant activities.[4][6]
Given the established bioactivity of these structural components, it is reasonable to postulate that this compound may exhibit a range of therapeutically relevant properties. This guide will explore the following potential activities in detail:
-
Anticancer Activity: Based on the known cytotoxic effects of certain aniline and phenylacetamide derivatives.[7][8][9]
-
Anti-inflammatory Activity: Drawing parallels with phenylpropanoids and other propanamide-containing anti-inflammatory agents.[10][11][12][13][14]
-
Antimicrobial Activity: Considering the well-documented antimicrobial properties of various aniline and N-phenylamide derivatives.[15][16][17][18]
This document will provide the theoretical framework and practical methodologies to systematically investigate these hypotheses.
Potential Biological Activity: A Deep Dive
Anticancer Potential
Rationale: The N-phenylamide scaffold is a common feature in a number of anticancer agents.[7][8] The cytotoxicity of such compounds is often attributed to their ability to interfere with key cellular processes in cancer cells, such as cell proliferation and survival signaling pathways.[19] For instance, some phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] The substitution pattern on the phenyl ring can significantly impact the potency and selectivity of these compounds.[8]
Proposed Mechanism of Action: While the precise mechanism for this compound is unknown, it could potentially act through various pathways common to cytotoxic aniline derivatives, such as the induction of apoptosis. This could be initiated by cellular stress, leading to the activation of the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for treatment.
-
-
MTT Assay:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| MCF-10A | Experimental Value | |
| Doxorubicin (Positive Control) | MCF-7 | Reference Value |
Anti-inflammatory Potential
Rationale: Phenylpropanoids are a class of natural products known to possess anti-inflammatory properties.[10][12][13][14] The core structure of this compound shares similarities with the phenylpropanoid scaffold. Additionally, some propanamide derivatives have been reported as anti-inflammatory agents.[5] Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
Proposed Mechanism of Action: A key mechanism in inflammation is the production of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The expression of iNOS is often regulated by the NF-κB signaling pathway. This compound could potentially exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of the test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
-
Nitrite Determination (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (MTT):
-
Perform an MTT assay on the remaining cells in the plate to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Presentation:
| Compound | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| This compound | 1 | Experimental Value | Experimental Value |
| 10 | Experimental Value | Experimental Value | |
| 50 | Experimental Value | Experimental Value | |
| 100 | Experimental Value | Experimental Value | |
| L-NAME (Positive Control) | 100 | Reference Value | Reference Value |
Antimicrobial Potential
Rationale: The aniline and N-phenylamide moieties are present in various antimicrobial agents.[1][15][16] The mechanism of action for such compounds can vary, but they often disrupt essential bacterial processes. For example, some sulfonamides, which are structurally related to aniline derivatives, act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[16]
Proposed Mechanism of Action: The antimicrobial activity of this compound could stem from its ability to disrupt the bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.
Caption: Experimental workflow for determining the antimicrobial activity of this compound.
Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound.
-
Microorganism Strains:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
-
Inoculum Preparation:
-
Grow the microbial strains in the appropriate broth overnight.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microtiter plate.
-
-
Broth Microdilution Assay:
-
Prepare two-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.
-
Add the prepared microbial inoculum to each well.
-
Include a growth control (no compound), a sterility control (no inoculum), and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubate the plates at 37°C for 24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
MBC/MFC Determination:
-
Take an aliquot from the wells with no visible growth and plate it on agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation:
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | S. aureus | Experimental Value | Experimental Value |
| E. coli | Experimental Value | Experimental Value | |
| P. aeruginosa | Experimental Value | Experimental Value | |
| C. albicans | Experimental Value | Experimental Value | |
| Ciprofloxacin (Positive Control) | E. coli | Reference Value | Reference Value |
| Fluconazole (Positive Control) | C. albicans | Reference Value | Reference Value |
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit prospective, analysis of the potential biological activities of this compound. Based on a thorough review of the structure-activity relationships of analogous aniline and propanamide derivatives, we have proposed that this compound warrants investigation for its potential anticancer, anti-inflammatory, and antimicrobial properties.
The detailed experimental protocols provided herein offer a clear and robust roadmap for the systematic evaluation of these hypotheses. Successful demonstration of activity in the described in vitro assays would provide a strong foundation for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and mechanism of action elucidation. The synthesis and evaluation of a focused library of analogs of this compound would also be a logical next step to establish a clear structure-activity relationship and optimize for potency and selectivity.
It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further research into the therapeutic potential of this and related chemical scaffolds.
References
- Tyagi, A. (2025). Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32.
- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2), 220-232.
-
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF. ResearchGate. Available at: [Link]
- Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 477-486.
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Scheme 7: (A) Known biological activities related to aniline derivatives. ResearchGate. Available at: [Link]
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The Propanamide Scaffold: A Versatile Core in Modern Drug Discovery — A Technical Guide to N-(3-amino-4-methylphenyl)propanamide Derivatives and Analogs
Abstract
The N-phenylpropanamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active agents across diverse therapeutic areas. This technical guide provides an in-depth exploration of N-(3-amino-4-methylphenyl)propanamide, its derivatives, and its analogs. While direct literature on the title compound is sparse, this guide synthesizes information from closely related structures to present a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, structure-activity relationships (SAR), and the pharmacological significance of this chemical class, with a focus on its applications in analgesia, oncology, and neurology. This document aims to serve as a foundational resource, explaining the causal relationships behind synthetic strategies and the rationale for analog design, thereby empowering researchers to navigate and innovate within this promising chemical space.
Introduction: The Significance of the N-Phenylpropanamide Core
The N-phenylpropanamide moiety is a cornerstone of numerous blockbuster drugs and clinical candidates. Its prevalence stems from a combination of favorable properties: metabolic stability, the ability to engage in crucial hydrogen bonding interactions with biological targets, and a synthetically tractable framework that allows for extensive chemical modification. The core structure, characterized by a phenyl ring linked via an amide to a propanoyl group, provides a rigid backbone that can be strategically decorated with various functional groups to modulate pharmacokinetic and pharmacodynamic properties.
The specific focus of this guide, this compound, introduces two key substituents on the phenyl ring: a 3-amino group and a 4-methyl group. These additions are not trivial; the amino group offers a vector for further chemical elaboration and can act as a hydrogen bond donor or acceptor, significantly influencing target binding. The methyl group, in the para position to the amino group, can impact metabolism, lipophilicity, and steric interactions within a binding pocket. Understanding the interplay of these features is crucial for the rational design of novel therapeutics.
Synthetic Strategies for the this compound Scaffold
A robust and versatile synthetic route is paramount for exploring the chemical space around a core scaffold. Based on established methodologies for analogous anilides, two primary retrosynthetic pathways emerge for the synthesis of this compound.
Pathway A: Reductive Amination of a Nitro Precursor
This is a widely employed and reliable method that involves the late-stage introduction of the crucial 3-amino group. The causality behind this choice lies in the robustness of the nitro group throughout various chemical transformations and its clean conversion to an amine.
Experimental Protocol: Synthesis of this compound via Pathway A
-
Step 1: Acylation of 4-methyl-3-nitroaniline.
-
To a stirred solution of 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The use of propanoyl chloride is a direct method for introducing the propanamide moiety; alternatively, propanoic anhydride can be used, sometimes with a catalytic amount of a strong acid.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methyl-3-nitrophenyl)propanamide.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the N-(4-methyl-3-nitrophenyl)propanamide (1.0 eq) in a protic solvent like ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (10 mol%) or Raney nickel.[1][2] The choice of catalyst is critical; palladium is highly efficient, while Raney nickel offers a cost-effective alternative.
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours. Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction.[1][2]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target compound, this compound.
-
Pathway B: Selective Acylation of a Diamine
This pathway involves the selective acylation of one of two amino groups on a phenylenediamine precursor. The challenge and key to success in this route is achieving mono-acylation and directing the acylation to the desired amino group.
Experimental Protocol: Synthesis of this compound via Pathway B
-
Step 1: Synthesis of 4-methyl-1,3-phenylenediamine.
-
This precursor can be synthesized by the reduction of 2-methyl-5-nitroaniline.
-
-
Step 2: Selective N-acylation.
-
Dissolve 4-methyl-1,3-phenylenediamine (1.0 eq) in a solvent system that can modulate the reactivity of the amino groups, such as an aqueous/organic biphasic system or a protic solvent at low temperature.
-
The selectivity of acylation can be influenced by steric hindrance and the electronic properties of the amino groups. The 3-amino group is generally more sterically accessible than the 1-amino group.
-
Slowly add propanoyl chloride or propanoic anhydride (0.9-1.0 eq) at a low temperature (e.g., -10 °C to 0 °C) to favor mono-acylation.[3][4] The use of slightly less than one equivalent of the acylating agent is a common strategy to minimize di-acylation.
-
Careful control of pH and temperature is crucial to achieve the desired regioselectivity.
-
Work-up and purification would be similar to Pathway A, likely requiring careful chromatographic separation to isolate the desired isomer from the starting diamine and any di-acylated byproducts.
-
Diagram of Synthetic Pathways
Caption: N-phenylpropanamide derivatives as kinase hinge-binders.
Analogs Targeting Neurodegenerative Diseases
The N-phenylpropanamide scaffold has also been explored for its potential in treating neurodegenerative diseases. For instance, derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is implicated in pain and neuroinflammation. [5]Extensive SAR studies on this series have revealed that modifications to the N-phenylpropanamide portion of the molecule can significantly enhance potency and selectivity. [5] While not directly targeting neurodegeneration, the modulation of pathways involved in neuroinflammation and neuronal excitotoxicity is a key therapeutic strategy. The adaptability of the N-phenylpropanamide scaffold makes it a promising starting point for the development of novel agents targeting receptors and enzymes implicated in diseases like Alzheimer's and Parkinson's. [6][7]
Structure-Activity Relationship (SAR) Insights
| Modification Site | Observation | Inferred Rationale | Representative Data (Example Target) |
| 3-Amino Group | Derivatization (e.g., sulfonylation, further acylation) can modulate activity. | The amino group is a key interaction point (H-bond donor/acceptor) and a handle for introducing new pharmacophoric elements. | In TRPV1 antagonists, a methylsulfonylamino group at a similar position is crucial for high potency. [5] |
| 4-Methyl Group | Replacement with other alkyl groups or halogens can fine-tune lipophilicity and steric interactions. | This position can influence metabolic stability (cytochrome P450 interactions) and fit within hydrophobic sub-pockets of the target protein. | In fentanyl analogs, methyl substitution on the piperidine ring dramatically affects potency. [8] |
| Propanamide Chain | Altering the length or introducing chirality can significantly impact potency. | The amide bond and its orientation are critical for target engagement. The length of the alkyl chain affects the positioning of the N-phenyl ring. | Stereoisomers of ohmefentanyl show vast differences in analgesic activity. [9] |
| N-Phenyl Ring | Substitution with electron-withdrawing or -donating groups, or replacement with heterocycles, can alter target selectivity and potency. | Modifies the electronic properties of the amide and allows for exploration of different binding pockets. | In kinase inhibitors, replacing the phenyl ring with a pyrimidine or indazole is a common strategy to enhance hinge binding. [10][11] |
Future Directions and Conclusion
The this compound scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutic agents. This technical guide has synthesized information from related chemical series to provide a foundational understanding of its synthesis, potential biological applications, and guiding principles for analog design.
The key takeaways for researchers are:
-
Synthetic Accessibility: The core structure is readily accessible through well-established synthetic routes, allowing for the rapid generation of diverse chemical libraries.
-
Proven Pharmacophore: The broader N-phenylpropanamide class has a proven track record in drug discovery, validating its potential for interacting with a wide range of biological targets.
-
Tunable Properties: The scaffold offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic exploration of derivatives of this compound against various target classes, particularly kinases, ion channels, and G-protein coupled receptors. By leveraging the insights outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
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N-(3-amino-4-methylphenyl)propanamide: A Technical Guide to Investigating its Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[3][4] This in-depth technical guide explores the potential of a novel small molecule, N-(3-amino-4-methylphenyl)propanamide, as a DPP-4 inhibitor. While direct evidence of its efficacy is yet to be established in peer-reviewed literature, its structural characteristics suggest it as a candidate for investigation. This document provides a comprehensive framework for researchers, outlining the theoretical basis, key experimental protocols, and in silico evaluation strategies necessary to thoroughly assess its therapeutic potential.
The Rationale for DPP-4 Inhibition in Type 2 Diabetes
DPP-4 is a serine protease ubiquitously expressed on the surface of various cell types.[5] Its primary role in glucose homeostasis is the rapid inactivation of incretin hormones.[6][7] Incretins, released from the gut in response to food intake, potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][8] In individuals with type 2 diabetes, the incretin effect is diminished. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to:
-
Enhanced Glucose-Dependent Insulin Secretion: Stimulation of insulin release from pancreatic β-cells when blood glucose levels are elevated.[3]
-
Suppressed Glucagon Secretion: Reduction of glucagon release from pancreatic α-cells, which in turn decreases hepatic glucose production.[1][3]
-
Potential β-Cell Preservation: Some studies in animal models suggest that prolonged incretin action may have beneficial effects on β-cell mass and function.[9]
The exploration of novel small molecules, such as this compound, is driven by the continuous search for DPP-4 inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.
Characterization of this compound
A thorough understanding of the candidate molecule is the foundational step in its evaluation.
| Property | Value | Source |
| Molecular Formula | C10H14N2O | [10] |
| Molecular Weight | 178.24 g/mol | [10] |
| CAS Number | 65999-78-2 | [10] |
| Predicted Boiling Point | ~385.9° C at 760 mmHg | [10] |
| Predicted Melting Point | 138.26° C | [10] |
| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | [10] |
Note: Physicochemical properties are predicted and should be experimentally verified.
The synthesis of this compound would likely involve the acylation of 3-amino-4-methylaniline with propanoyl chloride or a related activated propanoyl derivative. The purity and structural integrity of the synthesized compound must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding with biological assays.
In Silico Evaluation: Predicting Interaction with DPP-4
Molecular docking serves as a crucial initial step to predict the binding affinity and mode of interaction between this compound and the active site of the DPP-4 enzyme.[11][12] This computational approach can provide valuable insights into the potential inhibitory activity and guide further experimental work.
Molecular Docking Workflow
A typical molecular docking workflow would involve the following steps:
-
Preparation of the Receptor: Obtain the 3D crystal structure of human DPP-4 from a protein database (e.g., PDB ID: 4A5S).[5] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues in the active site.
-
Ligand Preparation: Generate the 3D structure of this compound. Optimize its geometry and assign partial charges using a suitable force field.
-
Docking Simulation: Utilize molecular docking software (e.g., GOLD) to predict the binding poses of the ligand within the DPP-4 active site.[5] The active site can be defined as a sphere around a co-crystallized known inhibitor.
-
Analysis of Results: Analyze the predicted binding poses based on scoring functions that estimate the binding affinity. Key interactions to investigate include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with critical amino acid residues in the DPP-4 active site, such as Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666.[6]
Caption: In Silico Molecular Docking Workflow.
In Vitro Assessment of DPP-4 Inhibition
Experimental validation of the inhibitory potential of this compound is essential. A continuous kinetic fluorometric assay is a standard method for this purpose.[13][14]
Principle of the Fluorometric Assay
The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[14] Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the DPP-4 activity. A potential inhibitor will reduce the rate of AMC release.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as Tris-HCl (50 mM, pH 8.0).[13]
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a final concentration of approximately 1.73 mU/mL.[13]
-
Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute it in the assay buffer to a final concentration of 200 µM.[13]
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.
-
Positive Control: Use a known DPP-4 inhibitor, such as sitagliptin, for comparison.
-
-
Assay Procedure (96-well plate format):
-
Add 26 µL of the test compound dilutions (or positive control/DMSO for controls) to the wells.[13]
-
Add 24 µL of the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[13]
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.[13]
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 15-30 minutes at 37°C.[13]
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
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A Technical Guide to the Synthesis of N-(3-amino-4-methylphenyl)propanamide from 4-methyl-3-nitroaniline
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthesis for N-(3-amino-4-methylphenyl)propanamide, a valuable building block in pharmaceutical and materials science. The synthesis commences with the selective reduction of the nitro group in 4-methyl-3-nitroaniline to yield the key intermediate, 4-methylbenzene-1,3-diamine. This is followed by a regioselective acylation of the diamine to afford the final product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines critical safety and handling procedures. The causality behind experimental choices, such as catalyst selection and control of reaction parameters to ensure selectivity, is thoroughly explained. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic methodology.
Introduction
This compound is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. Its structure, featuring a reactive primary amine and an amide linkage, allows for diverse downstream functionalization. The synthetic route described herein starts from the readily available precursor, 4-methyl-3-nitroaniline, and proceeds through a logical and high-yielding pathway. This guide emphasizes scientific integrity, providing detailed protocols that are self-validating and grounded in established chemical principles.
Overall Synthetic Pathway
The synthesis is a two-stage process designed for efficiency and selectivity. The first stage involves the reduction of a nitro group, and the second stage is a selective acylation reaction.
Caption: Overall two-step synthesis workflow.
Part 1: Reduction of 4-Methyl-3-Nitroaniline
The initial and critical step is the chemoselective reduction of the nitro group of 4-methyl-3-nitroaniline to an amine, yielding 4-methylbenzene-1,3-diamine.
Mechanistic Overview & Rationale
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1][2] While several methods exist, including metal-acid reductions (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation is often preferred in laboratory and industrial settings for its cleanliness, high yields, and avoidance of stoichiometric metallic waste streams.[3]
In this procedure, palladium on carbon (Pd/C) is employed as the catalyst with hydrogen gas (H₂) as the reductant. The mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the palladium surface. On the catalyst surface, H₂ is cleaved into reactive hydrogen atoms, which then sequentially reduce the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.[1][3]
The choice of a catalyst like Pd/C is crucial for achieving high efficiency and selectivity. Other functionalities, if present, can sometimes be reduced under hydrogenation conditions, but the nitro group is particularly susceptible, allowing for a highly selective transformation under controlled conditions.[4]
Detailed Experimental Protocol: Catalytic Hydrogenation
Warning: This procedure involves hydrogen gas, which is highly flammable and can form explosive mixtures with air. The starting material, 4-methyl-3-nitroaniline, is toxic.[5][6][7][8][9] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5][7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 4-Methyl-3-nitroaniline | 152.15 | 10.0 g | 65.7 |
| Palladium on Carbon (10 wt%) | N/A | 0.5 g | N/A |
| Ethanol (or Ethyl Acetate) | 46.07 | 200 mL | N/A |
| Hydrogen Gas (H₂) | 2.02 | ~3 atm (balloon) | Excess |
Procedure:
-
Setup: To a 500 mL hydrogenation flask or a suitable Parr shaker vessel, add 4-methyl-3-nitroaniline (10.0 g, 65.7 mmol) and the solvent (200 mL of ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g) to the flask under a gentle stream of nitrogen or argon to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen (typically 3-4 atm or using a balloon-filled setup for atmospheric pressure) and begin vigorous stirring. The reaction is typically exothermic.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is generally complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 4-methylbenzene-1,3-diamine.[10][11] The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system like toluene/heptane if necessary.
Characterization of 4-Methylbenzene-1,3-diamine
| Property | Value | Source |
| Appearance | White to pinkish solid | [11] |
| Molecular Formula | C₇H₁₀N₂ | [10] |
| Molar Mass | 122.17 g/mol | [10][11] |
| Melting Point | 99 °C | [11] |
Part 2: Selective Acylation of 4-Methylbenzene-1,3-diamine
The second step involves the selective N-acylation of 4-methylbenzene-1,3-diamine with propanoyl chloride to form the target molecule, this compound.
Principles of Selective Acylation
Achieving mono-acylation of a diamine can be challenging as di-acylation is a common side reaction.[12] In the case of 4-methylbenzene-1,3-diamine, the two amino groups exhibit different reactivity due to steric and electronic effects.
Caption: Factors influencing regioselective acylation.
The amino group at the C1 position is sterically less hindered compared to the amino group at the C3 position, which is ortho to the bulky methyl group. Therefore, an acylating agent like propanoyl chloride will preferentially react with the more accessible C1-amino group. By controlling the stoichiometry (using approximately one equivalent of the acylating agent) and reaction temperature, the formation of the di-acylated byproduct can be minimized.
Detailed Experimental Protocol: N-Acylation
Warning: Propanoyl chloride is a corrosive, flammable, and lachrymatory liquid that reacts violently with water.[13][14][15][16][17] This procedure must be performed in a dry apparatus within a fume hood. Wear appropriate PPE.[13][15]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 4-Methylbenzene-1,3-diamine | 122.17 | 7.0 g | 57.3 |
| Propanoyl Chloride | 92.52 | 5.4 g (4.9 mL) | 58.4 |
| Triethylamine (or Pyridine) | 101.19 | 8.7 g (12.0 mL) | 85.9 |
| Dichloromethane (DCM) | 84.93 | 150 mL | N/A |
Procedure:
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzene-1,3-diamine (7.0 g, 57.3 mmol) and triethylamine (12.0 mL, 85.9 mmol) in dichloromethane (150 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Dissolve propanoyl chloride (4.9 mL, 58.4 mmol) in 20 mL of dichloromethane and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound.
Characterization of this compound
| Property | Value |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molar Mass | 178.23 g/mol |
| Expected Yield | 75-85% |
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to produce this compound from 4-methyl-3-nitroaniline. The key to this successful synthesis lies in the clean and high-yielding catalytic hydrogenation for the nitro reduction and the controlled, regioselective acylation of the resulting diamine intermediate. By carefully following the outlined protocols and adhering to the specified safety precautions, researchers can obtain the target compound in high purity and good yield, suitable for further applications in drug discovery and materials development.
References
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Safety Data Sheet: 4-Methyl-3-nitroaniline - Carl ROTH. (URL: [Link])
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Common Name: PROPIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])
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Safety Data Sheet: 4-Methyl-3-nitroaniline - Carl ROTH. (URL: [Link])
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PROPIONYL CHLORIDE 98% EXTRA PURE MSDS - Loba Chemie. (URL: [Link])
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Material Safety Data Sheet - Propionyl chloride, 98% - Cole-Parmer. (URL: [Link])
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. (URL: [Link])
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SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
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Calculated energy profiles for nitrobenzene hydrogenation to aniline on... - ResearchGate. (URL: [Link])
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Optimization of reaction conditions for hydrogenation of p-nitroaniline a - ResearchGate. (URL: [Link])
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Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction... - ResearchGate. (URL: [Link])
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Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC. (URL: [Link])
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (URL: [Link])
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4-METHYLBENZENE-1,3-DIAMINE | CAS 95-80-7 - Matrix Fine Chemicals. (URL: [Link])
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
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Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols - ResearchGate. (URL: [Link])
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A Spectroscopic Characterization Guide: N-(3-amino-4-methylphenyl)propanamide (CAS 65999-78-2)
An In-depth Technical Guide for Researchers
Prepared by: Senior Application Scientist, Gemini Division
Introduction
N-(3-amino-4-methylphenyl)propanamide is a substituted aromatic amide with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.24 g/mol [1]. Its structure, featuring a propanamide group attached to a 3-amino-4-methylaniline core, makes it a molecule of interest in synthetic chemistry and potentially as an intermediate in the development of pharmaceuticals and other advanced materials.
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. While a complete set of publicly available experimental spectra for this specific compound is limited, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confirm the identity, purity, and structure of this molecule with confidence.
Molecular Structure:
(Simplified representation of this compound)
Part 1: Integrated Analytical Workflow
The unambiguous structural elucidation of a molecule like this compound requires a multi-technique approach. No single method provides all the necessary information. Mass Spectrometry (MS) yields the molecular weight and fragmentation clues, Infrared (IR) Spectroscopy identifies functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy maps the precise carbon-hydrogen framework. The synergy of these techniques provides a self-validating system for structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns (coupling), and integration of signals, a complete structural map can be assembled.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for molecules with amide and amine protons, as it slows their exchange rate, leading to sharper, more observable signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope[2]. Additional experiments like DEPT-135 or DEPT-90 can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Analysis (Predicted)
The structure of this compound suggests the presence of 8 distinct proton environments. The predicted spectrum is detailed below.
| Signal Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| a | CH₃ -CH₂- | ~1.1 - 1.2 | Triplet (t) | 3H | Aliphatic methyl group coupled to the adjacent CH₂ (n+1 = 2+1=3). Expected chemical shift is standard for a methyl group next to a methylene[3]. |
| b | -CH₂ -C=O | ~2.2 - 2.4 | Quartet (q) | 2H | Methylene group coupled to the adjacent CH₃ (n+1 = 3+1=4). Deshielded by the adjacent carbonyl group[3]. |
| c | Ar-CH₃ | ~2.1 - 2.2 | Singlet (s) | 3H | Aromatic methyl group. No adjacent protons to couple with, hence a singlet. |
| d | Ar-NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | Amine protons. Signal is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. Shift is solvent-dependent. |
| e | Ar-H (ortho to NH₂) | ~6.5 - 6.7 | Doublet (d) | 1H | Aromatic proton ortho to the electron-donating NH₂ group and meta to the amide. Shielded by the NH₂ group. |
| f | Ar-H (para to NH₂) | ~6.9 - 7.1 | Doublet of Doublets (dd) | 1H | Aromatic proton para to the NH₂ group and ortho to the amide group. Influenced by both groups. |
| g | Ar-H (ortho to NH-amide) | ~7.2 - 7.4 | Singlet or narrow Doublet | 1H | Aromatic proton positioned between two substituents (amide and methyl). |
| h | -NH -C=O | ~9.0 - 9.5 | Singlet (s) | 1H | Amide proton. Significantly deshielded due to the resonance effect of the carbonyl group. Shift is highly dependent on solvent and concentration[4]. |
¹³C NMR Analysis (Predicted)
The molecule has 10 carbon atoms, all in unique chemical environments, and should therefore exhibit 10 distinct signals in a proton-decoupled ¹³C NMR spectrum.
| Signal Label | Assignment | Predicted Shift (δ, ppm) | Rationale & Notes |
| 1 | CH₃ -CH₂- | ~10 - 15 | Standard aliphatic methyl carbon signal[5]. |
| 2 | -CH₂ -C=O | ~30 - 35 | Aliphatic methylene carbon adjacent to a carbonyl group[5]. |
| 3 | Ar-CH₃ | ~17 - 22 | Standard aromatic methyl carbon signal. |
| 4 | Ar-C (ortho to NH₂) | ~110 - 115 | Aromatic carbon shielded by the strong electron-donating effect of the amino group. |
| 5 | Ar-C (para to NH₂) | ~115 - 120 | Aromatic carbon also shielded by the amino group. |
| 6 | Ar-C -CH₃ | ~125 - 130 | Quaternary aromatic carbon attached to the methyl group. |
| 7 | Ar-C (ortho to NH-amide) | ~120 - 125 | Aromatic carbon influenced by both adjacent substituents. |
| 8 | Ar-C -NH-amide | ~138 - 142 | Quaternary aromatic carbon deshielded by the attached nitrogen of the amide. |
| 9 | Ar-C -NH₂ | ~145 - 150 | Quaternary aromatic carbon deshielded by the attached nitrogen of the amine. |
| 10 | -C =O | ~170 - 175 | Carbonyl carbon of the amide group, appearing in the characteristic downfield region for amides[6][7]. |
Part 3: Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), corresponding to its specific vibrational modes (stretching, bending).
Experimental Protocol (FT-IR)
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Spectral Interpretation (Predicted)
The IR spectrum of this compound is expected to be rich with characteristic peaks confirming its structure.
| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium peaks[8]. |
| 3350 - 3150 | N-H Stretch | Secondary Amide (-NH-) | A single, medium to strong peak, often broad due to hydrogen bonding[9]. |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Multiple weak to medium peaks. |
| 2980 - 2850 | C-H Aliphatic Stretch | -CH₃, -CH₂ | Multiple sharp peaks. |
| 1680 - 1640 | C=O Stretch (Amide I band) | Amide | A very strong, sharp absorption. This is one of the most characteristic peaks in the spectrum [9][10]. |
| 1620 - 1580 | N-H Bend / C=C Aromatic Stretch | Amine / Aromatic Ring | Medium to strong peaks. The N-H bending of the primary amine can overlap with aromatic ring vibrations. |
| 1570 - 1515 | N-H Bend (Amide II band) | Amide | A strong peak, characteristic of secondary amides[9]. |
| 1470 - 1430 | C=C Aromatic Stretch | Aromatic Ring | Multiple medium peaks. |
| 1300 - 1200 | C-N Stretch | Amine / Amide | Medium to strong absorptions. |
Part 4: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. The fragmentation pattern serves as a molecular fingerprint and allows for the confirmation of structural subunits.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecular ion intact. A high-resolution instrument (like a Q-TOF or Orbitrap) is preferred for accurate mass determination.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan spectrum. Tandem MS (MS/MS) can then be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.
Fragmentation Analysis (Predicted)
The molecular weight is 178.24 Da. In positive-ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 179.25.
Key Predicted Fragmentation Pathways:
Caption: Predicted ESI-MS fragmentation pathway for this compound.
| m/z (Predicted) | Ion Formula | Identity | Notes |
| 179 | [C₁₀H₁₅N₂O]⁺ | [M+H]⁺ | Protonated molecular ion. Accurate mass measurement should confirm the elemental composition. |
| 121 | [C₇H₉N₂]⁺ | [M+H - C₃H₄O]⁺ | This is a major and highly diagnostic fragment, resulting from the cleavage of the amide bond (loss of the propanoyl group). This confirms the presence of the 3-amino-4-methylaniline core[11]. |
| 57 | [C₃H₅O]⁺ | [CH₃CH₂CO]⁺ | The propanoyl cation, resulting from cleavage of the amide C-N bond. This confirms the propanamide side chain[11]. |
| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | Ethyl cation, resulting from the loss of carbon monoxide (CO) from the propanoyl cation. |
Part 5: Synthesis and Validation
The combination of these spectroscopic techniques provides a rigorous and self-consistent confirmation of the structure of this compound.
-
MS confirms the molecular mass is 178.24 Da and shows fragmentation consistent with a propanamide and a C₇H₉N₂ aniline core.
-
IR confirms the presence of key functional groups: a primary amine, a secondary amide, a carbonyl group, and an aromatic ring.
-
NMR provides the final, unambiguous proof of structure, mapping out the exact connectivity of the ethyl group, the methyl group, and the substitution pattern on the aromatic ring.
By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the synthesis and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.
References
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Aladdin Scientific. This compound. [Online]. Available: [Link]
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PubChem, National Center for Biotechnology Information. N-(3-Aminophenyl)propanamide. [Online]. Available: [Link]
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Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern. [Online]. Available: [Link]
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ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Online]. Available: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Online]. Available: [Link]
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Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Online]. Available: [Link]
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Michigan State University Department of Chemistry. Proton NMR Table. [Online]. Available: [Link]
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University of Calcutta. 13C NMR spectroscopy. [Online]. Available: [Link]
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National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Online]. Available: [Link]
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ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Online]. Available: [Link]
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NIST WebBook. Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. [Online]. Available: [Link]
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A Technical Guide to the Solubility of N-(3-amino-4-methylphenyl)propanamide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-amino-4-methylphenyl)propanamide. In the absence of extensive published solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides a predictive analysis of the compound's behavior in various organic solvents, and offers detailed, field-proven experimental protocols for the precise determination of its solubility. This guide is designed to empower researchers with the necessary knowledge and methodologies to conduct their own solubility studies, ensuring data integrity and advancing research and development efforts.
Introduction: The Critical Role of Solubility in Research and Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the fate of a compound in a variety of applications.[1][2][3] For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. In chemical research, solubility is a key determinant in reaction kinetics, purification processes, and the design of novel synthetic pathways.
This compound is an organic compound with a molecular structure that suggests a nuanced solubility profile. This guide will delve into the factors that govern its solubility in a range of organic solvents, providing a framework for both theoretical prediction and empirical determination.
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7][8] The overall polarity of a molecule is a composite of its structural features, including the presence of polar functional groups and the size and nature of its non-polar hydrocarbon skeleton.
Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must first analyze its molecular structure:
-
Formula: C₁₀H₁₄N₂O[9]
-
Molecular Weight: 178.24 g/mol [9]
-
Key Functional Groups:
-
Primary Amine (-NH₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor.[10][11]
-
Amide (-C(=O)NH-): The amide group is also polar and can participate in hydrogen bonding as both a donor and an acceptor.[10][11]
-
Aromatic Ring (phenyl): The phenyl group is generally non-polar and contributes to hydrophobic character.
-
Methyl Group (-CH₃): This is a non-polar, hydrophobic group.
-
Ethyl Group (-CH₂CH₃): Part of the propanamide side chain, this group is also non-polar.
-
The presence of both polar (amine and amide) and non-polar (aromatic ring, methyl, and ethyl groups) moieties suggests that this compound will exhibit intermediate polarity.
The Role of Intermolecular Forces
The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.[1] The key intermolecular forces at play are:
-
Hydrogen Bonding: The amine and amide groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone).[11][12][13][14] This is a primary driver of solubility in polar solvents.
-
Dipole-Dipole Interactions: The polar functional groups will interact favorably with other polar solvent molecules.[10]
-
London Dispersion Forces: These weak forces will be present between the non-polar portions of the molecule and non-polar solvents.[10]
Predictive Solubility in Different Classes of Organic Solvents
Based on the "like dissolves like" principle and the molecular structure, we can predict the relative solubility of this compound in various organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and amide groups. Therefore, good solubility is expected in these solvents.[10]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents are polar and can act as hydrogen bond acceptors. Good to moderate solubility is anticipated, with DMSO likely being a very good solvent due to its high polarity.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring and alkyl groups will have some affinity for these solvents. However, the presence of the highly polar amine and amide groups will likely limit solubility significantly. Low solubility is predicted in these solvents.[4]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of published data, experimental determination is crucial. The following section provides a robust protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[15]
Figure 1. Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[15]
-
After the equilibration period, cease agitation and allow the vials to stand in the temperature bath for a few hours to allow the undissolved solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[18][19][20]
-
-
Data Calculation and Reporting:
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Measured Concentration of diluted sample) x (Dilution Factor)
-
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1. Predicted and Experimental Solubility of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (g/L) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Polar Aprotic | Acetone | Good | To be determined |
| Ethyl Acetate | Moderate | To be determined | |
| DMSO | Very High | To be determined | |
| Non-Polar | Hexane | Low | To be determined |
| Toluene | Low | To be determined | |
| Chlorinated | Dichloromethane | Moderate | To be determined |
Causality and Self-Validation in Experimental Design
-
Why excess solid? The presence of undissolved solute is a visual confirmation that the solution is saturated and in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and meaningful data.[1][3][21][22][23]
-
Why agitation? Agitation increases the surface area of the solute exposed to the solvent, accelerating the rate at which equilibrium is reached.[2]
-
Why filtration? Filtration is essential to ensure that only the dissolved solute is being measured, preventing falsely high results from suspended solid particles.
-
Why a validated analytical method? A validated method ensures that the concentration measurements are accurate, precise, and specific for the compound of interest.[20]
Conclusion
References
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]
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Allen Career Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]
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Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
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Rutherford, D. W., & Chiou, C. T. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. USGS Publications Warehouse. Retrieved from [Link]
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Jorgensen, W. L., & Duffy, E. M. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 24(12), 2737–2746. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Solubility of Things. (n.d.). Types of Analytical Techniques. Retrieved from [Link]
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Rizzi, A., & Riniker, S. (2021). Physics-Based Solubility Prediction for Organic Molecules. CHIMIA International Journal for Chemistry, 75(4), 288-295. Retrieved from [Link]
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A Guide for Science Researchers. (2024, September 23). Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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Science Buddies. (n.d.). Saturated Solutions: Measuring Solubility. Retrieved from [Link]
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Reddit. (2021, June 29). How do you create an accurate saturated solution? r/chemistry. Retrieved from [Link]
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Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
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Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]
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Quora. (2016, November 24). How to prepare a saturated solution. Retrieved from [Link]
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ThoughtCo. (2019, November 26). How to Make a Saturated Solution. Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
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CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. Retrieved from [Link]
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GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19742. Retrieved from [Link]
-
How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.). Retrieved from [Link]
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Science Notes. (2022, February 13). How to Make a Saturated Solution. Retrieved from [Link]
-
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. Retrieved from [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). N-[3-(diethylamino)-4-methylphenyl]propanamide. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Amino-4-methylphenyl)butanamide. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of N-(3-amino-4-methylphenyl)propanamide
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-(3-amino-4-methylphenyl)propanamide. The method is designed for researchers, scientists, and drug development professionals to quantify the active pharmaceutical ingredient (API) and separate it from potential impurities and degradation products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a pH that ensures optimal peak shape and resolution. Detection is performed using a UV detector at the molecule's predicted wavelength of maximum absorbance. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is an aromatic amine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient, ensuring its purity is a critical aspect of quality control. The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for the quantitative determination of this compound and for the detection and quantification of any process-related impurities or degradation products.
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4][5] This application note provides a comprehensive guide to a stability-indicating HPLC method specifically developed for this compound. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
Structure:
(Simplified representation)
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H14N2O | [6] |
| Molecular Weight | 178.24 g/mol | [6] |
| Predicted pKa (aromatic amine) | ~4.5 | Predicted |
| Predicted pKa (amide) | ~17 | Predicted |
| Predicted λmax | ~245 nm and ~295 nm | Predicted |
| Predicted Boiling Point | ~385.9°C | [6] |
| Predicted Melting Point | ~138.26°C | [6] |
The predicted pKa of the aromatic amino group is around 4.5. To ensure the compound is in a single ionic state and to achieve good peak shape, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the pKa. Therefore, a slightly acidic mobile phase is recommended. The predicted UV absorbance maxima at approximately 245 nm and 295 nm suggest that UV detection at either of these wavelengths would provide good sensitivity. For this method, 245 nm is chosen to maximize the detection of potential impurities that may have different chromophores.
HPLC Method Parameters
The following HPLC method was developed based on the physicochemical properties of this compound and general principles of reversed-phase chromatography for aromatic amines.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and selectivity for moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid | A phosphate buffer is used to control the pH of the mobile phase, ensuring consistent ionization of the analyte and good peak shape. A pH of 3.0 is chosen to be sufficiently below the pKa of the aromatic amine. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Detector | UV-Vis Detector | |
| Detection Wavelength | 245 nm | This wavelength is one of the predicted absorbance maxima and is expected to provide good sensitivity for the analyte and potential impurities. |
| Diluent | Mobile Phase A : Acetonitrile (80:20 v/v) | The diluent is chosen to be compatible with the mobile phase and to ensure the solubility of the analyte. |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Preparation of Sample Solution
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Analytical Workflow
The overall process for the purity analysis of this compound is depicted in the following workflow diagram.
Caption: Workflow for HPLC Purity Analysis.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample. The sample was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal degradation (80°C), and photolytic degradation (UV light). The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of the this compound reference standard over the range of 50% to 150% of the working standard concentration. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.
Range
The range of the method was established based on the linearity studies, confirming that the method is linear, accurate, and precise within the specified concentration range.
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies. A known amount of the this compound reference standard was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). The percentage recovery was calculated at each level.
Precision
-
Repeatability (Intra-day precision): The repeatability of the method was assessed by injecting six replicate preparations of the sample solution on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by performing the analysis on two different days, by two different analysts, and on two different HPLC systems. The RSD between the results was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Method Validation Workflow
The following diagram illustrates the logical progression of the method validation process.
Caption: ICH Q2(R1) Method Validation Parameters.
Conclusion
The developed reversed-phase HPLC method for the purity analysis of this compound is specific, linear, accurate, precise, and robust. The method is stability-indicating and can be effectively used for the routine quality control of this compound in a pharmaceutical setting. The detailed protocol and validation results demonstrate the suitability of this method for its intended purpose.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a prerequisite for shelf-life determination of drugs. TrAC Trends in Analytical Chemistry, 21(12), 806-817. [Link]
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Unambiguous Structural Elucidation of N-(3-amino-4-methylphenyl)propanamide: A Comprehensive Guide to NMR Sample Preparation and Analysis
An Application Note for Drug Development Professionals
Introduction
N-(3-amino-4-methylphenyl)propanamide is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and drug development. Its precise molecular structure, featuring a propanamide chain attached to a substituted aniline ring, provides a scaffold for synthesizing more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Accurate structural verification and purity assessment are paramount to ensure the integrity of downstream processes and the safety and efficacy of the final drug product.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unequivocal structural elucidation of organic molecules.[1][2] Unlike other analytical techniques, NMR provides a holistic view of the molecular framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), offering detailed information on the chemical environment, connectivity, and spatial relationships of atoms.[1][2]
This application note provides a detailed, field-proven guide for the preparation and multi-dimensional NMR analysis of this compound. The protocols herein are designed to be a self-validating system, where orthogonal datasets from one- and two-dimensional experiments converge to provide an unassailable structural assignment, meeting the rigorous standards of the pharmaceutical industry.[3][4]
Section 1: Foundational Principles of NMR Analysis
The power of NMR in structural analysis lies in its ability to translate the unique electronic environment of each nucleus into a distinct signal characterized by several key parameters:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Protons or carbons near electronegative atoms (like oxygen and nitrogen) or within aromatic systems are "deshielded" and appear at higher ppm values (downfield).[5][6]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative ratio of different proton groups in the molecule.
-
Spin-Spin Coupling (J-coupling): This phenomenon causes signals to split into multiplets (e.g., doublets, triplets), revealing the number of neighboring protons and providing crucial information about atom connectivity.
-
2D Correlation: Two-dimensional (2D) NMR experiments plot correlations between nuclei on a 2D map, providing unambiguous evidence of through-bond (COSY, HSQC, HMBC) or through-space (NOESY) relationships that are often impossible to deduce from 1D spectra alone.[1][7]
Section 2: Protocol for High-Fidelity NMR Sample Preparation
The quality of an NMR spectrum is profoundly dependent on the quality of the sample.[8] This protocol ensures the preparation of a homogenous, contaminant-free sample suitable for high-resolution analysis.
Analyte and Purity Considerations
Before preparation, ensure the this compound sample is a dry, homogenous solid. The predicted melting point is approximately 138°C.[9] For quantitative analysis (qNMR), the sample should be accurately weighed. For routine structural confirmation, an approximate amount is sufficient.
Solvent Selection: The Key to a Clear Spectrum
The choice of a deuterated solvent is critical. Deuterated solvents replace hydrogen (¹H) with deuterium (²H), rendering the solvent largely invisible in the ¹H NMR spectrum and preventing the large solvent signal from overwhelming the analyte signals.[10][11] The choice depends on the analyte's solubility and the protons of interest.
Table 1: Comparison of Recommended Deuterated Solvents
| Solvent | Formula | Properties & Rationale | Residual ¹H Peak (ppm) | ¹³C Peaks (ppm) |
| DMSO-d₆ | (CD₃)₂SO | Highly Recommended. A polar aprotic solvent with excellent dissolving power for amides and amines.[12] Crucially, it allows for the observation of exchangeable protons from the amide (-NH) and amine (-NH₂) groups as distinct, often broad signals. | ~2.50 (quintet) | 39.52 (septet) |
| Chloroform-d | CDCl₃ | Good Alternative. A less polar solvent, widely used for general organic compounds.[10][12] May not be ideal if observing the N-H protons is critical, as they can exchange or be very broad. | ~7.26 (singlet) | 77.16 (triplet) |
| Methanol-d₄ | CD₃OD | Use with Caution. A polar protic solvent. Will cause rapid D/H exchange with the amine and amide protons, causing their signals to disappear from the ¹H spectrum. This can be used as a diagnostic tool but prevents direct observation. | ~3.31 (quintet), ~4.87 (singlet, H₂O) | 49.00 (septet) |
Scientist's Note: For complete structural characterization of this compound, DMSO-d₆ is the superior choice . It solubilizes the compound well and slows down the exchange rate of N-H protons, allowing them to be observed, which is critical for confirming the presence of the amine and amide functional groups.
Concentration Optimization
The amount of sample used is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues like line broadening from high viscosity or aggregation.[8][13]
-
For ¹H NMR: 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[13][14]
-
For ¹³C and 2D NMR: A more concentrated sample, around 15-30 mg in 0.6-0.7 mL, is recommended to reduce acquisition time, as ¹³C is a much less sensitive nucleus.[13][14]
Internal Standard for Accurate Referencing
For precise chemical shift calibration, an internal standard is used. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents, defined as 0.00 ppm.[5] Most commercially available high-quality deuterated solvents already contain TMS. If not, a very small amount (<<1%) can be added. The residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) can also be used as a secondary reference.[13]
Step-by-Step Sample Preparation Workflow
-
Weighing: Accurately weigh 15-20 mg of this compound into a clean, dry glass vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial using a clean glass pipette.[15]
-
Mixing: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A brief, gentle warming in a water bath can aid dissolution if necessary.
-
Filtering (Critical Step): To remove any particulate matter that can degrade spectral quality (especially shimming), filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool inserted into the neck.[13][16]
-
Transfer: Carefully transfer the filtered solution into a clean, dry, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm (0.6-0.7 mL).[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.[8]
Section 3: NMR Data Acquisition Protocols
The following experiments provide a comprehensive dataset for the complete structural assignment of this compound.
1D NMR Analysis: The Initial Blueprint
-
¹H NMR (Proton): This is the fastest and most sensitive NMR experiment. It provides the initial overview of the proton environments.
-
Protocol: Acquire a standard 1D proton spectrum with 16-32 scans. Ensure the spectral width covers the range of -2 to 12 ppm.
-
-
¹³C{¹H} NMR (Carbon): This experiment identifies all unique carbon atoms in the molecule. It is run with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Protocol: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required depending on the concentration. The typical spectral width is 0 to 220 ppm.
-
2D NMR Analysis: Unambiguous Connectivity Mapping
Two-dimensional experiments are essential for confirming the connections proposed by the 1D spectra.[7][17]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[18][19] It is invaluable for identifying adjacent protons, such as those in the ethyl group and on the aromatic ring.
-
Protocol: Use a standard gradient-selected COSY (gCOSY) pulse sequence. A 256x256 data matrix with 4-8 scans per increment is usually sufficient.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (¹JCH coupling).[20][21] It is the most reliable way to assign carbons that have attached protons.
-
Protocol: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. A 256x1024 data matrix with 8-16 scans per increment provides excellent resolution.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away (ⁿJCH coupling, where n > 1).[22][23][24] It is the key to connecting the different fragments of the molecule, for instance, linking the propanamide group to the aromatic ring.
-
Protocol: Use a standard gradient-selected HMBC pulse sequence, typically optimized for a long-range coupling constant of 8 Hz. A 256x2048 data matrix with 16-32 scans per increment is recommended.
-
Section 4: Data Analysis and Structural Interpretation
A systematic approach is crucial for piecing together the NMR data into a coherent molecular structure.
Systematic Interpretation Workflow
The diagram below illustrates the logical workflow for NMR data analysis, starting from the simplest experiment and using subsequent, more complex data to build and confirm the structure.
Figure 1: A logical workflow for structural elucidation using 1D and 2D NMR data.
Predicted Spectral Data for this compound
The table below provides the expected chemical shifts and correlations for the target molecule. These predictions are based on standard chemical shift tables and an understanding of substituent effects on aromatic rings.[25][26][27]
Table 2: Predicted ¹H and ¹³C NMR Assignments and Key 2D Correlations
| Atom(s) | Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| -CH₃ (ethyl) | H1, C1 | ~1.0 (t, 3H) | ~10 | H2 | C2, C3 |
| -CH₂- (ethyl) | H2, C2 | ~2.2 (q, 2H) | ~30 | H1 | C1, C3 |
| C=O (amide) | C3 | - | ~172 | - | H2, H5 |
| -NH- (amide) | H4 | ~9.5 (s, 1H) | - | - | C3, C5 |
| Aromatic CH | H5, C5 | ~7.2 (d, 1H) | ~115 | H6 | C3, C7, C9 |
| Aromatic CH | H6, C6 | ~6.5 (dd, 1H) | ~112 | H5, H8 | C8, C10 |
| Aromatic C-NH₂ | C7 | - | ~145 | - | H5, H6, H8 |
| Aromatic CH | H8, C8 | ~6.9 (d, 1H) | ~128 | H6 | C6, C7, C10 |
| Aromatic C-C | C9 | - | ~125 | - | H5, H10 |
| Aromatic C-CH₃ | C10 | - | ~130 | - | H6, H8, H10 |
| -NH₂ (amine) | H9 | ~4.9 (s, 2H) | - | - | C6, C7, C8 |
| -CH₃ (methyl) | H10, C11 | ~2.0 (s, 3H) | ~17 | - | C9, C10, C8 |
(Note: 's' = singlet, 'd' = doublet, 't' = triplet, 'q' = quartet, 'dd' = doublet of doublets. Chemical shifts are approximate and will vary based on conditions.)
The Power of HMBC in Final Confirmation
The HMBC experiment provides the definitive links to assemble the molecular puzzle. The diagram below highlights the most critical correlations that unambiguously confirm the structure.
Figure 2: Key HMBC correlations confirming the connectivity of this compound.
Interpretation of Key HMBC Correlations:
-
H2 → C3: A correlation from the methylene protons of the ethyl group to the carbonyl carbon confirms the propanoyl fragment.
-
H5 → C3: The crucial correlation from the aromatic proton (H5) to the carbonyl carbon (C3) unambiguously links the propanamide group to the aromatic ring.
-
H4 → C5: The correlation from the amide proton to the aromatic carbon C5 provides further validation of the amide bond's location.
-
H10 → C9 & H8 → C10: Correlations from the methyl protons to the adjacent ring carbons confirm the position of the methyl group relative to the other substituents.
Section 5: Method Validation and Trustworthiness
The combination of orthogonal NMR experiments creates a self-validating analytical system.[28]
-
Cross-Validation: The spin system of the propanamide group identified in the ¹H and COSY spectra is confirmed by HSQC (assigning H1/C1 and H2/C2) and HMBC (H1→C2, H2→C1).
-
Unambiguous Connectivity: The HMBC experiment provides definitive, long-range connectivity data that is independent of the through-bond coupling information from COSY, locking the molecular fragments into a single, verifiable structure.
-
Quantitative Potential: For purity analysis, the validated ¹H NMR method can be extended to quantitative NMR (qNMR) by including a certified internal standard, allowing for direct and highly accurate measurement of the analyte concentration without the need for a specific reference standard of the compound itself.[28][29][30] This makes qNMR a powerful tool for quality control in pharmaceutical manufacturing.[4][29]
Conclusion
This application note provides a comprehensive and robust methodology for the complete structural characterization of this compound using a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and employing a systematic workflow for data acquisition and interpretation, researchers can achieve unambiguous and trustworthy structural assignments. This level of analytical rigor is essential for professionals in drug development, ensuring the foundational quality and integrity of chemical entities as they advance through the discovery pipeline.
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Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]
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Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]
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2D-NMR what is the different between COSY and HSQC?? (2019). ResearchGate. [Link]
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Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (2014). Journal of the Brazilian Chemical Society. [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
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Small molecule NMR sample preparation. (2023). Emory University. [Link]
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Aromatic H. University of Calgary. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap. [Link]
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Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
Principles and Applications of NMR Spectroscopy. NPTEL. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
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2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. [Link]
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FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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NMR Sample Preparation Guide. Scribd. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
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Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
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Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. [Link]
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Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuchemanalytical.com. [Link]
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Spectroscopy of Amines. Fiveable. [Link]
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Sample Preparation. University College London. [Link]
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Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021). Taylor & Francis Online. [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
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HSQC and HMBC. Columbia University NMR Core Facility. [Link]
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Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (2015). Wiley. [Link]
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The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services. (2025). Emery Pharma. [Link]
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Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. (2000). Analytical Chemistry. [Link]
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HMBC and its utility. (2016). YouTube. [Link]
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Topic: A Stepwise Approach to Characterizing Novel Compounds: Cell-Based Assay Protocol for "N-(3-amino-4-methylphenyl)propanamide"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Initial Steps in Profiling a Novel Chemical Entity
The journey of a new molecular entity from the chemist's bench to a potential therapeutic agent is a long and complex process, demanding a systematic and rigorous evaluation of its biological effects.[1][2][3] For a novel compound like "N-(3-amino-4-methylphenyl)propanamide," where public domain data on its biological activity is scarce, the initial steps in characterization are critical. The primary objective is to develop a foundational understanding of its interaction with biological systems. This guide, designed for drug discovery and development scientists, outlines a logical, two-part strategy for the initial cell-based profiling of such a compound.
The modern drug discovery workflow begins with identifying and validating a biological target, followed by screening compounds for interaction with that target.[3][4] However, when the target is unknown, a phenotypic screening approach is employed to first identify a compound's effect on whole cells.[1] Therefore, our protocol begins with a fundamental and crucial primary assay: assessing the compound's general effect on cell viability and metabolic activity. This provides a broad view of its potency and potential cytotoxicity.
Based on the results of this primary screen, a logical hypothesis about the compound's mechanism of action can be formed, guiding the selection of more specific secondary assays. For instance, if a compound reduces cell viability, a subsequent assay can determine if this occurs via apoptosis, necrosis, or cytostatic effects. This document provides a detailed, field-proven protocol for an initial cell viability screen using the MTT assay, followed by a logical secondary assay to investigate apoptosis induction via caspase activity. This stepwise approach ensures that research efforts are guided by data, building a comprehensive biological profile of the novel compound.
Part 1: Primary Screening – The Cell Viability and Cytotoxicity Profile via MTT Assay
Objective: To determine the dose-dependent effect of this compound on the viability of a selected cell line and to calculate its half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily in metabolically active, living cells.[7] This reaction produces purple formazan crystals that are insoluble in aqueous solutions.[7] The amount of formazan produced is directly proportional to the number of viable cells.[5][8] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 570 and 590 nm.[7]
Experimental Workflow: Primary Viability Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| This compound | User-supplied, purity >95% |
| Cell Line | e.g., HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) from ATCC |
| Cell Culture Medium | DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Trypsin-EDTA | 0.25% Trypsin, 0.53mM EDTA solution |
| MTT Reagent | 5 mg/mL stock solution in sterile PBS, store protected from light at -20°C |
| Solubilization Solution | e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO) |
| 96-well flat-bottom cell culture plates | Sterile, tissue-culture treated |
| Positive Control | e.g., Doxorubicin or Staurosporine (known cytotoxic agent) |
| Vehicle Control | DMSO (or the solvent used to dissolve the test compound) |
Detailed Protocol: MTT Assay
Part 1A: Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cell line in T-75 flasks using the appropriate complete medium.[9] Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage the cells when they reach 70-90% confluency to ensure they remain in the logarithmic growth phase.[9]
-
Cell Preparation: On the day of the experiment, aspirate the medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA.[10] Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Cell Counting: Determine the viable cell count using a hemocytometer and the trypan blue exclusion method.
-
Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (or as optimized for your cell line). Seed 100 µL of this suspension into each well of a 96-well plate, resulting in 5,000 cells per well.[7]
-
Expert Insight: The optimal seeding density is crucial. It should be low enough to allow for exponential growth during the treatment period but high enough to yield a robust signal.[5]
-
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach firmly to the bottom of the wells.[5]
Part 1B: Compound Treatment
-
Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations. A typical 8-point dilution series might range from 0.1 µM to 100 µM.
-
Trustworthiness: It is critical to include proper controls. Prepare wells with medium containing only the vehicle (DMSO) at the same final concentration used for the test compound. This accounts for any solvent-induced toxicity. Also, include a positive control (a known cytotoxic drug) and a negative control (untreated cells).
-
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubation: Return the plate to the incubator for the desired exposure period (typically 24, 48, or 72 hours).
Part 1C: MTT Assay and Data Acquisition
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.45-0.5 mg/mL.[5][8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.[8][11] During this time, observe the formation of purple formazan crystals within the cells under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the media-only (blank) wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Sample Data Table:
| Compound Conc. (µM) | Absorbance (570nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 5 | 0.950 | 76.0% |
| 10 | 0.630 | 50.4% |
| 25 | 0.315 | 25.2% |
| 50 | 0.150 | 12.0% |
| 100 | 0.085 | 6.8% |
An IC50 of approximately 10 µM would be derived from this sample data.
Part 2: Secondary Screening – Investigating Apoptosis Induction via Caspase-3/7 Activity
Objective: If the primary screen reveals dose-dependent cytotoxicity, a critical next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[12] This protocol measures the activity of executioner caspases-3 and -7, which are key proteases activated during the apoptotic cascade.[13][14]
Principle of the Caspase-Glo® 3/7 Assay
This assay utilizes a luminescent, "add-mix-measure" format.[15] It provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[15] In apoptotic cells, active caspase-3 or -7 cleaves this substrate, releasing aminoluciferin. This product is then consumed by luciferase, generating a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity and, by extension, the level of apoptosis. The reagent also contains a lysis buffer, simplifying the workflow.[15]
Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified overview of major apoptosis signaling pathways.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Caspase-Glo® 3/7 Assay Kit | Promega (G8090) or similar |
| Cell Line and Culture Reagents | As described in Part 1 |
| This compound | As described in Part 1 |
| 96-well solid white flat-bottom plates | For luminescence assays |
| Positive Control | e.g., Staurosporine or Etoposide |
| Plate-reading Luminometer |
Detailed Protocol: Caspase-3/7 Assay
-
Cell Seeding: Following the same procedure as in Part 1A, seed cells in solid white 96-well plates at an optimized density. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at concentrations around its predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50). Include vehicle and positive controls.
-
Incubation: Incubate for a shorter period appropriate for detecting apoptosis (e.g., 6, 12, or 24 hours). The peak of caspase activity often precedes widespread loss of viability.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[14]
-
Add-Mix-Measure:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the existing 100 µL of medium.
-
Mix the contents on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
-
Calculate Fold Change: Normalize the luminescence signal of treated wells to the vehicle control. Fold Change = (Luminescence of Treated Well) / (Average Luminescence of Vehicle Control Wells)
-
Interpretation: A dose-dependent increase in the luminescent signal indicates the activation of caspase-3 and/or -7, providing strong evidence that the compound induces apoptosis. The positive control should show a robust increase in signal, validating the assay's performance.
Sample Data Table:
| Treatment | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 | 1.0 |
| Compound (5 µM) | 45,000 | 3.0 |
| Compound (10 µM) | 120,000 | 8.0 |
| Compound (20 µM) | 180,000 | 12.0 |
| Staurosporine (1 µM) | 210,000 | 14.0 |
These results would suggest that this compound induces apoptosis in a dose-dependent manner.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]
-
Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. [Link]
-
Alpha Lifetech. (2023). Cancer Cell Lines Culture Protocol. Medium. [Link]
-
Cree, I.A. (n.d.). Essential Techniques of Cancer Cell Culture. In: Cancer Cell Culture. Methods in Molecular Biology, vol 806. Humana Press. [Link]
-
Langdon, S.P. (Ed.). (2004). Cancer Cell Culture: Methods and Protocols. Humana Press. [Link]
-
ZeClinics. (2025). Drug Discovery and Development: A Step-By-Step Process. [Link]
-
Patsnap. (2025). What is the process of new drug discovery and development?. [Link]
-
PPD. (n.d.). Drug Discovery and Development Process. [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
-
ResearchGate. (n.d.). Cancer Cell Culture Methods and Protocols. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
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- 4. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 5. clyte.tech [clyte.tech]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
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- 10. medium.com [medium.com]
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- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Note: A Guide to the In Vitro Fluorometric Inhibition Assay of Dipeptidyl Peptidase-4 (DPP-4) Using a Novel Test Compound
Introduction: The Significance of DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as the T-cell activation antigen CD26, is a transmembrane glycoprotein and serine exopeptidase ubiquitously expressed on the surface of most cell types.[1] It plays a crucial role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[1]
The search for novel, potent, and selective DPP-4 inhibitors remains a key focus in drug discovery. This application note provides a detailed, field-proven protocol for screening and characterizing potential DPP-4 inhibitors, using the novel compound "N-(3-amino-4-methylphenyl)propanamide" as an exemplar. The methodology is built upon a robust, fluorescence-based assay that is simple, sensitive, and suitable for high-throughput screening.[2]
Assay Principle: The Chemistry of Detection
The core of this assay is the enzymatic cleavage of a specific, fluorogenic substrate by DPP-4.[3] The substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is a non-fluorescent dipeptide conjugate.[1][4][5] DPP-4 selectively cleaves the bond between the proline and the AMC moiety.[1][5] This cleavage releases the free AMC group, which is highly fluorescent.[2][5]
The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. When a potential inhibitor, such as this compound, is introduced, it binds to the enzyme, reducing its catalytic activity. This results in a decreased rate of AMC release and, consequently, a lower fluorescence signal. By measuring the fluorescence over time, we can quantify the extent of inhibition and determine the potency of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50).[6][7]
Caption: Principle of the fluorometric DPP-4 inhibition assay.
Materials and Instrumentation
Reagents and Consumables
This protocol is designed to be adaptable, but the following table provides a validated starting point. Sourcing from reputable vendors is critical for reproducibility.
| Reagent | Recommended Source | Purpose |
| Human Recombinant DPP-4 | R&D Systems / Abcam | Enzyme source |
| Gly-Pro-AMC (Substrate) | Cayman Chemical / Bachem | Fluorogenic substrate[5][8] |
| Sitagliptin | Sigma-Aldrich / Cayman | Positive control inhibitor[9] |
| Tris-HCl | Sigma-Aldrich | Buffering agent |
| NaCl | Sigma-Aldrich | Ionic strength adjustment |
| EDTA | Sigma-Aldrich | Chelating agent |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (ACS Grade) | Solvent for compounds |
| Black, flat-bottom 96-well plates | Corning / Greiner | Low-crosstalk microplates |
| This compound | As synthesized / custom source | Test Compound |
Instrumentation
-
Fluorescence Microplate Reader: Capable of kinetic reads with excitation at 350-360 nm and emission at 450-465 nm.[1] The reader must have temperature control, set to 37°C.
-
Standard Laboratory Equipment: Calibrated pipettes, reagent reservoirs, incubators, vortex mixer.
Preparation of Solutions
Causality Note: Precise reagent preparation is the foundation of a reproducible assay. Stock solutions should be prepared in high-purity solvents, aliquoted to avoid freeze-thaw cycles, and stored under specified conditions.[10]
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a stock of 1 M Tris-HCl, pH 8.0. For the working buffer, dilute the stock in ultrapure water. A common final composition is 50 mM Tris-HCl, 1 M NaCl, pH 8.0. The pH is critical as enzyme activity is highly pH-dependent.
-
DPP-4 Enzyme Stock (e.g., 1 mU/mL): Reconstitute lyophilized human recombinant DPP-4 in Assay Buffer as per the manufacturer's instructions. Aliquot and store at -80°C. For the assay, dilute this stock in ice-cold Assay Buffer to a working concentration (e.g., 1.73 mU/mL).[11] The final concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.
-
Substrate Stock (10 mM Gly-Pro-AMC): Dissolve Gly-Pro-AMC in DMSO. This high-concentration stock should be stored at -20°C, protected from light.
-
Substrate Working Solution (200 µM): On the day of the experiment, dilute the 10 mM stock in Assay Buffer. This concentration is well above the typical Km value, ensuring the reaction rate is not substrate-limited.[1]
-
Test Compound Stock (10 mM): Prepare a 10 mM stock of this compound in 100% DMSO.
-
Positive Control Stock (1 mM Sitagliptin): Prepare a 1 mM stock of Sitagliptin in Assay Buffer or water.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL. Triplicate wells for each condition are strongly recommended to ensure statistical validity.
Caption: Step-by-step experimental workflow for the DPP-4 assay.
Plate Setup
A robust experiment includes the following controls in every plate:
-
Blank (No Enzyme) Wells: Contain Assay Buffer and Substrate. This measures background fluorescence from the substrate itself.
-
100% Activity (Vehicle Control) Wells: Contain Assay Buffer, DMSO (at the same final concentration as the test compound wells), and DPP-4 enzyme. This defines the uninhibited reaction rate.
-
Positive Control Wells: Contain a known inhibitor (Sitagliptin) at a concentration that gives >90% inhibition. This validates that the assay system can detect inhibition.
-
Test Compound Wells: Contain serial dilutions of this compound. A typical 8-point dose-response curve might range from 100 µM down to 1 nM.
Step-by-Step Procedure
-
Compound Plating: Prepare serial dilutions of the this compound stock solution. Add 25 µL of each inhibitor dilution, vehicle (DMSO in Assay Buffer), or positive control to the designated wells.
-
Enzyme Addition: Add 25 µL of the diluted DPP-4 enzyme working solution to all wells except the 'Blank' wells. To the 'Blank' wells, add 25 µL of Assay Buffer.
-
Pre-incubation: Mix the plate gently on a shaker and incubate for 10 minutes at 37°C.[11] This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for achieving equilibrium, especially for slow-binding inhibitors.
-
Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells to initiate the reaction.[1][11] Mix the plate immediately.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) fluorescence reader. Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every minute for 30 minutes.[11]
Data Analysis: From Raw Fluorescence to IC50
Calculation of Percent Inhibition
The primary data output will be the rate of reaction (slope) for each well, typically expressed as Relative Fluorescent Units per minute (RFU/min).
-
Determine the Rate (Slope): For each well, plot RFU vs. Time (minutes). The slope of the linear portion of this curve represents the initial reaction velocity (V₀).
-
Correct for Background: Subtract the average slope of the 'Blank' wells from the slope of all other wells.
-
Calculate Percent Inhibition: Use the corrected slopes to calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - (Slope_Inhibitor / Slope_VehicleControl)) * 100
IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[7]
-
Plot the Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.[12][13] This is the standard model for IC50 determination.[6] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Result Interpretation: The IC50 is the value derived from the curve fit. A lower IC50 value indicates a more potent inhibitor.
Example Data Presentation
The results should be summarized in a clear, tabular format before plotting.
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | N/A | 512.4 | 0.0 |
| 0.01 | -2.00 | 458.7 | 10.5 |
| 0.1 | -1.00 | 298.1 | 41.8 |
| 1 | 0.00 | 112.5 | 78.0 |
| 10 | 1.00 | 25.1 | 95.1 |
| 100 | 2.00 | 15.8 | 96.9 |
Conclusion and Best Practices
This application note provides a comprehensive and robust framework for assessing the inhibitory potential of novel compounds like this compound against DPP-4. Adherence to the described controls, precise reagent preparation, and appropriate data analysis are paramount for generating reliable and reproducible results.
Key Trustworthiness Checkpoints:
-
Linearity of Reaction: Ensure the 100% activity control reaction rate is linear for the duration of the measurement. If not, reduce the enzyme concentration.
-
DMSO Tolerance: Keep the final DMSO concentration consistent across all wells and ideally below 1%. High concentrations of DMSO can inhibit enzyme activity.
-
Compound Interference: Test compounds should be checked for autofluorescence at the assay wavelengths. This is done by measuring fluorescence in wells containing the compound and buffer, but no enzyme or substrate.
By following this detailed protocol, researchers can confidently screen compound libraries, characterize lead candidates, and contribute to the development of next-generation therapies for type 2 diabetes.
References
-
Frontiers in Pharmacology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]
-
Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]
-
Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
ResearchGate. (n.d.). A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC.... [Link]
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
- 8. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Preparation of N-(3-amino-4-methylphenyl)propanamide Stock Solutions for Biological Assays
Abstract
The reproducibility and reliability of biological assay results are fundamentally dependent on the accurate and consistent preparation of test compound solutions. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the proper preparation, handling, storage, and quality control of stock solutions for the compound N-(3-amino-4-methylphenyl)propanamide. Emphasizing scientific integrity, this document explains the rationale behind protocol steps, ensuring that experimental choices are grounded in established best practices for chemical and cell-based assays.
Introduction: The Criticality of the Stock Solution
A stock solution is a concentrated, precisely prepared solution from which working solutions are made for experimental use[1][2]. The integrity of an entire study can be compromised by improperly prepared stock solutions. Concentrated stocks offer numerous advantages: they minimize the repetitive and error-prone process of weighing small amounts of a compound, save significant preparation time, and ensure consistency across multiple experiments over an extended period[2][3]. However, the utility of a stock solution is contingent upon the compound's solubility and stability in the chosen solvent. This document will guide the user through a systematic approach to preparing and validating stock solutions of this compound.
Physicochemical Properties of this compound
Understanding the fundamental properties of a compound is the first step in developing a robust preparation protocol[2]. Below is a summary of the known physicochemical properties of this compound. It is critical to note that experimental solubility and stability data are not widely available and should be determined empirically.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.24 g/mol | [4] |
| CAS Number | 65999-78-2 | [4] |
| Appearance | Solid (predicted/typical for similar compounds) | N/A |
| Melting Point | ~138.26 °C (Predicted) | [4] |
| Boiling Point | ~385.9 °C at 760 mmHg (Predicted) | [4] |
| Predicted LogP | 2.58 | [5] |
| Storage (as solid) | Room temperature | [4] |
Note: The lack of experimentally verified solubility data necessitates a preliminary solubility test by the end-user.
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or solution form[6][7].
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[6]. An eyewash station and safety shower should be readily accessible[6].
-
Handling: Avoid contact with skin and eyes. Do not breathe dust[6]. After handling, wash hands thoroughly.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Solvent Selection: A Decision Driven by Application
The choice of solvent is paramount and depends on the compound's solubility and the intended biological assay[2]. The ideal solvent will dissolve the compound at a high concentration and be non-toxic to the experimental system at its final working concentration[8].
-
For In Vitro Assays (e.g., Cell Culture):
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent for a wide range of organic molecules and is a common first choice for preparing high-concentration stock solutions[1][8]. For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity and other off-target effects[9]. A vehicle control (media with the same final DMSO concentration) is essential in all experiments[8].
-
Ethanol: Absolute ethanol can also be used for some compounds. Similar to DMSO, the final concentration in the assay should be minimized.
-
-
For In Vivo Assays:
-
Formulations for animal studies often require a more complex vehicle to ensure solubility and minimize toxicity. A common strategy for poorly water-soluble compounds is the use of a co-solvent system[10].
-
A typical starting formulation might be a mixture of:
-
DMSO: 5-10%
-
PEG300/400 (Polyethylene Glycol): 30-40%
-
Tween® 80 or Kolliphor® EL: 1-5% (as a surfactant)
-
Saline or PBS: To final volume[10]
-
-
The final formulation must be sterile-filtered before administration. It is crucial to conduct a preliminary tolerability study of the vehicle in the animal model.
-
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath (optional)
Calculation: The fundamental formula for calculating the required mass is: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 178.24 g/mol * 1000 mg/g
-
Mass (mg) = 1.7824 mg
Step-by-Step Procedure:
-
Preparation: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent water condensation[2].
-
Weighing: On an analytical balance, carefully weigh out 1.78 mg of the compound into a sterile microcentrifuge tube. For weighing small quantities, ensure the balance is calibrated and in a draft-free location. Record the exact mass weighed[11].
-
Dissolution: a. Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound. b. Cap the tube securely and vortex gently until the solid is completely dissolved[1]. c. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Assisted Dissolution (if necessary): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath may also be employed, but be cautious as heat can degrade some compounds[1].
-
Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage & Aliquoting: a. To avoid repeated freeze-thaw cycles, which can lead to degradation and solvent evaporation, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed tubes[2][11]. b. Store the aliquots at -20°C or -80°C for long-term storage. A typical recommendation for compounds in DMSO is storage at -20°C for up to 1 month or -80°C for up to 6 months[9].
Quality Control and Validation
A stock solution is only as good as its quality control. Implementing a self-validating system is crucial for trustworthiness and reproducibility[12].
-
Visual Inspection: Always visually inspect the stock solution before use. If any precipitation, crystallization, or color change is observed, the stock should not be used[11].
-
Solubility Confirmation: After preparation, let the stock solution sit at room temperature for a few hours to ensure the compound does not precipitate out of solution[11].
-
Documentation: Maintain a detailed logbook for all stock solutions, including compound lot number, exact mass weighed, final concentration, solvent used, date of preparation, and storage conditions.
-
Purity Assessment (Optional but Recommended): For critical applications, the identity and purity of the compound in the stock solution can be periodically verified using analytical techniques such as HPLC-MS or NMR.
Experimental Workflow for Stock Solution Preparation and QC
Caption: Workflow from calculation to experimental use of the stock solution.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve | Concentration exceeds solubility limit in the chosen solvent. | Try sonicating or gentle warming. If it still doesn't dissolve, prepare a new, more dilute stock solution. Empirically determine the maximum soluble concentration. |
| Precipitate forms upon storage | Compound is unstable at storage temperature or concentration is too high. | Prepare a fresh, less concentrated stock solution. Ensure the solvent is anhydrous, as absorbed water can reduce solubility. |
| Precipitate forms when diluting in aqueous buffer/media | Compound is poorly soluble in aqueous solutions ("crashing out"). | Perform serial dilutions in 100% DMSO first, then add the final, highest-dilution DMSO solution to the aqueous medium. This gradual dilution can prevent precipitation[1]. |
| Inconsistent assay results | Stock solution degradation due to repeated freeze-thaw cycles or improper storage. | Always use single-use aliquots. Ensure storage vials are properly sealed to prevent solvent evaporation. Verify storage temperature. |
| Vehicle control shows biological activity | The concentration of the solvent (e.g., DMSO) is too high in the final assay. | Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). If necessary, lower the stock concentration to allow for greater dilution. |
Conclusion
The meticulous preparation of stock solutions is a foundational pillar of robust and reproducible biological research. By following the principles of accurate calculation, appropriate solvent selection, careful handling, and stringent quality control, researchers can ensure the integrity of their experimental reagents. This guide provides a comprehensive framework for this compound, which, when coupled with empirical determination of compound-specific properties, will empower scientists to generate high-quality, reliable data.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
Idris, M. H. M. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Dahlin, J. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. doi: 10.1007/978-1-61779-364-6_18
-
Henderson, B. (2012, August 10). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior? ResearchGate. Retrieved from [Link]
- Shi, Y., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1503-1512.
-
ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound|lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 12. reagent.co.uk [reagent.co.uk]
Troubleshooting & Optimization
Troubleshooting low yield in "N-(3-amino-4-methylphenyl)propanamide" synthesis
Technical Support Center: N-(3-amino-4-methylphenyl)propanamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and rationally design solutions.
The selective mono-acylation of a diamine like 4-methylbenzene-1,3-diamine (2,4-diaminotoluene) is a classic challenge in organic synthesis. The primary difficulty lies in preventing the formation of the di-acylated byproduct, which often significantly reduces the yield of the desired mono-acylated product.[1] This guide provides a structured approach to troubleshooting this and other common issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the synthesis of this compound.
Q1: My yield is consistently low, and I see multiple spots on my TLC plate. What is the most likely cause?
The most probable cause of low yield in this synthesis is the formation of the di-acylated byproduct, N,N'-(4-methyl-1,3-phenylene)dipropanamide. The starting material, 4-methylbenzene-1,3-diamine, has two nucleophilic amino groups. Once the first acylation occurs to form the desired product, the remaining amino group can still react with the acylating agent.
Causality: The direct mono-acylation of symmetrical or near-symmetrical diamines is frequently complicated by a tendency for bis-acylation.[1] This occurs because both amino groups are reactive, and statistically, a second acylation event is highly probable, especially if the acylating agent is not added under carefully controlled conditions.
To diagnose this, you can use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Starting Diamine: Most polar, lowest Rf value.
-
Mono-acylated Product (Desired): Intermediate polarity, intermediate Rf value.
-
Di-acylated Byproduct: Least polar, highest Rf value.
Caption: Reaction scheme showing desired mono-acylation and undesired di-acylation.
Q2: How can I suppress the formation of the di-acylated byproduct?
Controlling the reaction to favor mono-acylation is the key to achieving a high yield. Several strategies can be employed, often in combination.
-
Slow Addition at Low Temperature: The most critical factor is to control the local concentration of the acylating agent (e.g., propanoyl chloride). The acyl chloride should be added dropwise, as a dilute solution, to a cooled solution (-20 °C to 0 °C) of the diamine. This ensures that any molecule of acyl chloride is more likely to encounter an unreacted diamine molecule than a mono-acylated product molecule. Some methods report success at temperatures as low as -78 °C.[1]
-
Stoichiometry: While using an excess of the diamine can favor mono-acylation, it complicates purification. A more effective approach is to use a slight excess of the diamine (e.g., 1.1 to 1.2 equivalents) in combination with controlled addition.
-
Protecting Groups: An alternative, though more lengthy, strategy involves temporarily protecting one of the amino groups. For example, using a Boc protecting group allows for the selective acylation of the unprotected amine, followed by deprotection to yield the desired product.[1] While effective, this adds two steps to the synthesis, which may reduce the overall yield.[1]
-
Alternative Methods: Advanced methods report using reagents like 9-BBN to selectively deactivate one nitrogen atom of the diamine prior to acylation, significantly suppressing diacylation.[2][3][4] Another approach uses CO2 as a temporary, traceless protecting group to achieve high selectivity.[5]
Q3: My starting 4-methylbenzene-1,3-diamine is a dark, discolored solid. Will this affect my reaction?
Yes, the purity of your starting material is critical. Aromatic amines, including 4-methylbenzene-1,3-diamine, are susceptible to air oxidation, which leads to the formation of colored impurities.[6][7] These impurities can potentially interfere with the reaction and complicate purification.
Recommendations:
-
Purification: If your starting material is significantly discolored, consider purifying it by recrystallization or sublimation before use.
-
Storage: Store 4-methylbenzene-1,3-diamine under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place to prevent degradation.[7]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidation of the starting material and product during the synthesis.[8]
Q4: I'm losing a significant amount of my product during the aqueous workup. How can I prevent this?
Product loss during workup is a common issue, often due to the product's solubility characteristics. The desired product, this compound, contains a basic amino group.
Causality: If the aqueous phase becomes acidic during workup (e.g., from the HCl generated by the reaction), the free amino group on your product will be protonated to form an ammonium salt. This salt is significantly more water-soluble than the free base, causing it to partition into the aqueous layer and be lost.
Optimized Workup Protocol:
-
Quenching: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a mild base, not a strong acid.
-
pH Adjustment: Ensure the pH of the aqueous layer is basic (pH 8-9) before extraction. This keeps your product in its neutral, less water-soluble form.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the mono-acylated product by controlling reaction conditions.
Materials:
-
4-Methylbenzene-1,3-diamine (2,4-diaminotoluene)
-
Propanoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Preparation: Dissolve 4-methylbenzene-1,3-diamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent Addition: Prepare a solution of propanoyl chloride (1.0 eq) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the cooled diamine solution over 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Follow the "Optimized Workup Protocol" described in Q4.
-
Purification: Purify the crude product by column chromatography (see Protocol 2).
Protocol 2: Column Chromatography Purification
Separating the desired product from the starting material and the di-acylated byproduct is crucial for obtaining a pure sample.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) to elute the non-polar di-acylated byproduct first. Gradually increase the polarity (e.g., to 40-60% ethyl acetate) to elute the desired mono-acylated product. The highly polar starting diamine will remain on the column or elute at very high polarity.
| Compound | Typical Rf (40% EtOAc/Hex) | Elution Order |
| Di-acylated Byproduct | ~0.7 | First |
| Desired Product | ~0.4 | Second |
| Starting Diamine | ~0.1 | Third (or remains at baseline) |
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to identify and solve the problem.
Caption: A decision-tree workflow for troubleshooting low yield issues.
References
-
Talebi, M., et al. (2020). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. [Link]
-
Reddy, K. L., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4284–4287. [Link]
-
Zhang, Z., et al. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3399-3402. [Link]
-
Wang, T., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399-402. [Link]
-
Kadow, J. F., et al. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3399–3402. [Link]
-
Mohamed, N. G. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and carboxylic group? ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). 2,4-diaminotoluene. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). 2,4-Diaminotoluene. Wikipedia. [Link]
-
PubChem. (n.d.). 2,4-Diaminotoluene. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. figshare.com [figshare.com]
- 3. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-(3-amino-4-methylphenyl)propanamide
Welcome to the technical support guide for the synthesis of N-(3-amino-4-methylphenyl)propanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating byproduct formation during this critical synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind common experimental challenges, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound and where are the critical stages for byproduct formation?
The synthesis is typically a three-step process starting from p-toluidine. Each stage presents a unique profile of potential impurities that can carry through to the final product if not properly controlled.
-
Nitration of p-Toluidine: The process begins with the electrophilic nitration of p-toluidine to form the key intermediate, 4-methyl-3-nitroaniline.[1][2]
-
Reduction of the Nitro Group: The nitro-intermediate is then reduced to yield 4-methyl-1,3-phenylenediamine (also known as 2,4-diaminotoluene).
-
Selective Acylation: The final step is the selective N-acylation of 4-methyl-1,3-phenylenediamine with a propanoylating agent (e.g., propanoyl chloride or propanoic anhydride) to yield the target molecule.[3]
Byproduct formation is a significant concern in the nitration and acylation steps due to challenges in regioselectivity.
Caption: Overall synthetic workflow for this compound.
Q2: During the final acylation step, what are the most prevalent byproducts and why do they form?
The selective mono-acylation of 4-methyl-1,3-phenylenediamine is the most critical step for controlling final product purity. The two primary byproducts are a result of a lack of selectivity.[3]
-
Diacylated Byproduct: N,N'-(4-methyl-1,3-phenylene)dipropanamide. This is the most common byproduct, formed when both amino groups react with the propanoylating agent. Its formation is driven by factors like excess acylating agent, elevated reaction temperatures, or prolonged reaction times.
-
Regioisomeric Byproduct: N-(5-amino-2-methylphenyl)propanamide. The two amino groups in the diamine precursor have different steric and electronic environments. The desired product results from acylation at the C1-amino group (meta to the methyl group). Acylation at the C3-amino group (ortho to the methyl group) yields the undesired regioisomer. The formation of this isomer is often less favored due to steric hindrance from the adjacent methyl group, but it can be significant under certain conditions.
Caption: Key byproduct pathways in the final acylation step.
Q3: What impurities can arise from the synthesis of the 4-methyl-1,3-phenylenediamine precursor?
Impurities generated in the initial steps can persist and complicate the final acylation and purification.
-
From Nitration:
-
Isomeric Nitroanilines: The nitration of p-toluidine can produce the undesired 4-methyl-2-nitroaniline isomer. In the highly acidic nitration medium, the amino group of p-toluidine is protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[4] The methyl group is an ortho, para-director. This competition can lead to a mixture of isomers, although 4-methyl-3-nitroaniline is typically the major product.[1][2]
-
Dinitrated Species: Over-nitration can lead to compounds like 4-methyl-2,5-dinitroaniline or 4-methyl-3,5-dinitroaniline.
-
-
From Reduction:
-
Incomplete Reduction: The reduction of nitroarenes can sometimes halt at intermediate stages, yielding highly reactive nitroso or hydroxylamine species.[5]
-
Coupling Products: These intermediates can couple to form dimeric impurities such as azoxy, azo, or hydrazo compounds, which can be colored and difficult to remove.
-
Troubleshooting Guide: Byproduct Identification
This guide provides a systematic approach to identifying byproducts based on common analytical observations.
| Observation / Symptom | Potential Cause (Byproduct Identity) | Rationale & Confirmatory Action |
| LC-MS shows a peak at M+57 Da relative to the desired product (e.g., M+H⁺ of ~235.2 for a product M+H⁺ of 179.2) | Diacylated Byproduct: N,N'-(4-methyl-1,3-phenylene)dipropanamide | The mass difference of 56 Da (for the C₃H₄O moiety) plus the proton corresponds to the addition of a second propanoyl group. Action: Confirm with high-resolution mass spectrometry. To mitigate, reduce the equivalents of the acylating agent to ≤1.0 and ensure slow addition at low temperature (e.g., 0-5 °C). |
| ¹H NMR shows an additional set of aromatic signals with similar integration and splitting patterns to the product, but with different chemical shifts. | Regioisomeric Byproduct: N-(5-amino-2-methylphenyl)propanamide | The different substitution pattern on the aromatic ring leads to distinct chemical shifts for the aromatic protons. Action: Use 2D NMR (COSY, HMBC) to confirm the connectivity. This byproduct is difficult to separate chromatographically; focus on optimizing the regioselectivity of the acylation step, potentially by using a bulky protecting group on one amine. |
| TLC/LC analysis shows a colored, slow-moving spot/peak, especially if the diamine precursor was discolored. | Azo/Azoxy Byproducts | These dimeric species are formed from the condensation of partially reduced nitro-intermediates. They are often intensely colored and less polar than the desired product. Action: Ensure the reduction of 4-methyl-3-nitroaniline goes to completion. Monitor by TLC or HPLC until the starting material is consumed. Consider purification of the diamine intermediate by recrystallization or chromatography before use. |
| LC-MS shows a peak with the same mass as the desired product but a different retention time. | Isomeric Impurity from Precursor: Acylated 4-methyl-2-nitroaniline reduction product | If the 4-methyl-2-nitroaniline isomer was formed during nitration, it would be reduced to 4-methyl-1,2-phenylenediamine and subsequently acylated, leading to an isomer of the final product. Action: Analyze the 4-methyl-3-nitroaniline intermediate by GC-MS or HPLC to quantify isomeric purity before proceeding with the reduction. |
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Product Purity
This protocol is designed to separate the target molecule from its primary acylation-related byproducts.
-
Instrumentation:
-
HPLC System with UV Detector (e.g., Agilent 1260 Infinity II or equivalent)
-
-
Column:
-
C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 18.0 90 18.1 10 | 22.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.
Expected Elution Order:
-
Unreacted 4-methyl-1,3-phenylenediamine (most polar)
-
This compound (Target Molecule)
-
N-(5-amino-2-methylphenyl)propanamide (Regioisomer, often close to the main peak)
-
N,N'-(4-methyl-1,3-phenylene)dipropanamide (Diacylated, least polar)
References
-
Preparation of 4-methyl-3-nitroaniline. PrepChem.com. [Link]
-
Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. [Link]
-
The Indispensable Role of 4-Methyl-3-nitroaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390. PubChem. [Link]
-
Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
Sources
Optimizing reaction conditions for "N-(3-amino-4-methylphenyl)propanamide" synthesis
Introduction
Welcome to the technical support guide for the synthesis of N-(3-amino-4-methylphenyl)propanamide. This document is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this and structurally related molecules. The acylation of aromatic diamines, such as 4-methyl-m-phenylenediamine, is a foundational reaction in the synthesis of many pharmaceutical intermediates and materials. However, challenges such as achieving regioselectivity, maximizing yield, and ensuring product purity are common hurdles. This guide provides in-depth, experience-based solutions to frequently encountered issues, structured in a practical question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a nucleophilic acyl substitution reaction. The starting material, 4-methyl-m-phenylenediamine (also known as 2,4-diaminotoluene), is reacted with an acylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a mild base to selectively form the mono-acylated product. The primary challenge lies in acylating only one of the two amino groups, specifically the one at the 3-position.
Q2: Which acylating agent is preferred: propanoyl chloride or propanoic anhydride?
Both reagents can be effective, but they have different characteristics:
-
Propanoyl Chloride: Is more reactive than propanoic anhydride, which can lead to faster reaction times. However, its high reactivity can also increase the risk of di-acylation and other side reactions if not controlled carefully. It also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.
-
Propanoic Anhydride: Is less reactive, offering better control over the reaction and often leading to higher selectivity for the mono-acylated product.[1] The byproduct is propanoic acid, which is less corrosive than HCl. For selective mono-acylation, propanoic anhydride is often the preferred choice.
Q3: Why is a base necessary in this reaction?
A base, such as pyridine or triethylamine, serves two critical functions:
-
Acid Scavenger: It neutralizes the acidic byproduct (HCl or propanoic acid) generated during the reaction. If not neutralized, the acid will protonate the amino groups of the starting material, rendering them non-nucleophilic and halting the reaction.
-
Catalyst: In some cases, particularly with less reactive anhydrides, the base can act as a nucleophilic catalyst, activating the acylating agent.
Q4: How can I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material (4-methyl-m-phenylenediamine), the desired mono-acylated product, and the di-acylated byproduct. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
Problem: My reaction yield is extremely low.
Possible Cause 1: Inactive Starting Material The amino groups of the 4-methyl-m-phenylenediamine may have been protonated by residual acid, rendering them non-nucleophilic.
-
Solution: Ensure your reaction includes a suitable base (e.g., pyridine, triethylamine) in at least a stoichiometric amount relative to the acylating agent to neutralize the acid byproduct. The starting diamine itself is basic and can be protonated, so using slightly more than one equivalent of base is advisable.
Possible Cause 2: Poor Quality Reagents The starting aniline may be oxidized (often indicated by a dark color), or the acylating agent may have hydrolyzed due to moisture.[2]
-
Solution:
-
Purify the 4-methyl-m-phenylenediamine before use, for example, by recrystallization or distillation under reduced pressure if it is discolored.[3]
-
Use a fresh bottle of propanoyl chloride or propanoic anhydride. Always handle these reagents under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) to prevent hydrolysis.[4]
-
Possible Cause 3: Product Loss During Workup The amide product might have some solubility in the aqueous phase during extraction, or it may not have fully precipitated if crystallization is used for isolation.
-
Solution:
-
During aqueous extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
If precipitating the product from water, ensure the solution is sufficiently cold (ice bath) and allow adequate time for complete precipitation before filtration.[4]
-
Problem: I am observing a significant amount of a di-acylated byproduct.
Possible Cause: Lack of Regioselectivity/Over-acylation The reaction conditions are too harsh, or the stoichiometry is incorrect, leading to the acylation of both amino groups.
-
Solution 1: Control Stoichiometry: Use the 4-methyl-m-phenylenediamine as the limiting reagent. A slight excess of the diamine can help minimize di-acylation, although this will require purification to remove unreacted starting material. A common starting point is a 1:1 molar ratio of diamine to acylating agent.
-
Solution 2: Control Temperature and Addition Rate:
-
Perform the reaction at a low temperature (e.g., 0 °C to room temperature).
-
Add the acylating agent (propanoyl chloride or anhydride) dropwise to the solution of the diamine and base.[5] This slow addition maintains a low concentration of the acylating agent, favoring mono-acylation.
-
-
Solution 3: Use a Less Reactive Acylating Agent: Switch from propanoyl chloride to the less reactive propanoic anhydride.
Problem: My final product is dark brown or oily.
Possible Cause: Oxidation of the Aniline Moiety Anilines and their derivatives are highly susceptible to air oxidation, which produces colored impurities.[2] This is especially true if the reaction is run at high temperatures or for extended periods.
-
Solution 1: Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation.[2]
-
Solution 2: Purification with Activated Carbon: During recrystallization of the crude product, add a small amount of activated carbon (charcoal) to the hot solution. The colored impurities will adsorb onto the carbon, which can then be removed by hot filtration through a pad of celite.
-
Solution 3: Purify the Starting Material: Ensure the 4-methyl-m-phenylenediamine starting material is pure and colorless before beginning the reaction.[2][6]
Problem: I am having difficulty with the NMR characterization. How do I confirm the structure?
Possible Cause: Isomeric Ambiguity It can be challenging to definitively prove which of the two amino groups has been acylated.
-
Solution: Detailed NMR Analysis:
-
¹H NMR: The formation of the amide will introduce a new N-H signal (amide proton) and the signals for the propanoyl group (a triplet and a quartet). The key is to analyze the aromatic region. The acylation will cause a downfield shift of the protons ortho and para to the newly formed amide group due to the electron-withdrawing nature of the carbonyl.[7][8] 2D NMR techniques like COSY and HMBC can help establish connectivity between the protons and carbons in the aromatic ring and confirm the substitution pattern.
-
¹³C NMR: The carbonyl carbon of the amide will appear around 170 ppm. The aromatic carbon attached to the new amide group will also show a characteristic shift.[9][10] Comparing the observed shifts with predicted values from computational software or spectral databases for both possible isomers can provide strong evidence for the correct structure.
-
Experimental Protocols & Data
Protocol: Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methyl-m-phenylenediamine (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: While stirring vigorously, add propanoic anhydride (1.0 eq) dropwise to the cooled solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Table 1: Typical Reaction Parameters
| Parameter | Propanoyl Chloride | Propanoic Anhydride | Recommended For Selectivity |
| Equivalents (Acylating Agent) | 0.95 - 1.05 | 1.0 - 1.1 | 1.0 |
| Equivalents (Base) | 1.1 - 1.2 | 1.1 - 1.2 | 1.1 |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C initially, then RT |
| Reaction Time | 1 - 3 hours | 2 - 6 hours | Monitor by TLC |
| Typical Solvent | Dichloromethane (DCM) | Acetonitrile (ACN), THF | ACN or DCM |
| Expected Yield (Post-Purif.) | 50-70% | 60-85% | Propanoic Anhydride |
Visualizations
Reaction Mechanism
Caption: Mechanism of aniline acylation.
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for synthesis.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Walter, W., & Ruess, G. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron Letters, 12(40), 3787-3791.
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Retrieved from [Link].
-
ScienceMadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link].
- Li, G., et al. (2011). Investigation of the substituent specific cross-interaction effects on 13C NMR of the CN bridging group in substituted benzylidene anilines. Magnetic Resonance in Chemistry, 49(4), 193-199.
-
Pearson Education. (n.d.). Acylation of Aniline Explained. Retrieved from [Link].
- El-Gogary, T. M., et al. (2018). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 9(8), 2424-2432.
- Google Patents. (2009). US20090216046A1 - Selective acylation of 4-substituted-1,3-phenylenediamine.
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? Retrieved from [Link].
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link].
-
National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link].
- Google Patents. (1933). US1908951A - Method of separating alkyl anilines.
- Gowda, B. T., et al. (2004). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
-
Reddit. (2014). Purify and dry aniline? Retrieved from [Link].
-
National Institutes of Health. (2015). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link].
-
PrepChem. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link].
-
ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines, and sulfonamides. Retrieved from [Link].
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link].
-
Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link].
-
OSHA. (1991). m-, o-, and p-Phenylenediamine. Retrieved from [Link].
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. Investigation of the substituent specific cross-interaction effects on 13C NMR of the CN bridging group in substituted benzylidene anilines | Semantic Scholar [semanticscholar.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Troubleshooting Aqueous Solubility for N-(3-amino-4-methylphenyl)propanamide and Analogues
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility challenges encountered with N-(3-amino-4-methylphenyl)propanamide. While specific experimental data for this compound is limited, its structure—featuring a primary aromatic amine and an amide linkage—allows us to predict its behavior and formulate effective solubilization strategies based on well-established physicochemical principles. This document will explain the causal mechanisms behind solubility issues and provide validated, step-by-step protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Question 1: Why is my this compound crashing out of my aqueous buffer?
Answer: The solubility of this compound in aqueous solutions is primarily governed by the ionization state of its primary aromatic amine group and the overall hydrophobicity of the molecule.
-
Molecular Structure & Properties:
-
Aromatic Amine (Aniline-like): The primary amino group (-NH₂) attached to the phenyl ring is weakly basic. Its pKa is predicted to be around 4.5-5.0. This means that at physiological pH (~7.4), the amine is predominantly in its neutral, un-ionized form.
-
Hydrophobicity: The presence of the methylphenyl group and the propanamide side chain contributes to the molecule's nonpolar character, leading to a positive LogP value and a tendency to self-associate or precipitate in polar, aqueous environments.
-
-
The Role of pH:
-
Below the pKa (e.g., pH < 4): The amino group becomes protonated (-NH₃⁺), forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in water.
-
Above the pKa (e.g., pH > 5): The amino group is primarily in its neutral (-NH₂) state. This uncharged form is less polar and thus has much lower aqueous solubility.
-
Precipitation at or near neutral pH is expected behavior for this class of compounds. The un-ionized molecule has a stronger affinity for itself than for water molecules, leading to the formation of a solid phase.
Question 2: I need to work at a physiological pH (7.0-7.4). What are my primary options for improving solubility?
Answer: Working at physiological pH, where the compound is inherently less soluble, requires a formulation-based approach. The primary strategies involve disrupting the compound's self-association and increasing its interaction with the solvent.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic solute.
-
Employing Excipients/Surfactants: These agents can form micelles or other complexes that encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment.
-
Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the nonpolar parts of your compound, forming an inclusion complex with greatly enhanced aqueous solubility.
The choice of method depends on the final application (e.g., in vitro assay vs. in vivo study), as some excipients may have biological effects or interfere with downstream measurements.
Question 3: Can I just heat the solution to get it to dissolve?
Answer: While heating can temporarily increase the solubility of many compounds by providing the energy needed to break crystal lattice forces (endothermic dissolution), it is often not a stable solution for compounds like this compound. Upon cooling back to room or physiological temperature, the solution will become supersaturated, and the compound is highly likely to precipitate out, often rapidly. This method is generally not recommended for preparing stable stock solutions for assays. Furthermore, prolonged heating can risk chemical degradation of the compound.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols to systematically address and solve solubility issues.
Guide 1: Systematic pH-Adjustment Protocol
This protocol aims to determine the pH-solubility profile of your compound and prepare a concentrated, low-pH stock solution.
Objective: To find the lowest pH at which the compound is fully soluble and to use this knowledge to prepare a stable, acidic stock solution that can be diluted into final assay buffers.
Step-by-Step Protocol:
-
Preparation:
-
Weigh out a precise amount of this compound (e.g., 10 mg).
-
Prepare a series of buffers (e.g., 0.1 M citrate or acetate buffers) at pH values ranging from 2.0 to 6.0 in 0.5 pH unit increments.
-
Prepare 1 M HCl and 1 M NaOH for fine pH adjustments.
-
-
Solubility Testing:
-
Add a fixed volume of the pH 6.0 buffer to the compound to create a target concentration that is higher than your final desired concentration (e.g., to make a 10 mM slurry if the MW is ~178.23 g/mol ).
-
Vortex the slurry for 1-2 minutes.
-
If the compound is not dissolved, add 1 M HCl dropwise, vortexing between each addition, until the solid is fully dissolved.
-
Measure the final pH of the clear solution. This is your "pH of solubilization."
-
-
Stock Solution Preparation:
-
Based on the result, prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in an appropriate acidic buffer (e.g., pH 3.0) or by adding acid to an aqueous slurry as described above.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
-
Dilution into Final Buffer:
-
When preparing your final working solution, ensure that the dilution factor is large enough (typically ≥1:1000) so that the final pH of the assay buffer does not significantly change and the final concentration of the compound remains below its solubility limit at that pH.
-
Workflow Diagram: pH-Based Solubility Optimization
Caption: Workflow for determining the optimal pH for solubilization and preparing an acidic stock solution.
Guide 2: Co-Solvent Screening Protocol
If pH adjustment is not viable for your experiment, this protocol helps screen common co-solvents.
Objective: To identify a suitable co-solvent and its optimal concentration to maintain solubility at a fixed pH (e.g., 7.4).
Step-by-Step Protocol:
-
Co-solvent Selection: Choose common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or Polyethylene Glycol 400 (PEG400).
-
Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of each selected co-solvent (e.g., 100 mM in DMSO).
-
Serial Dilution Test:
-
Set up a series of tubes containing your target aqueous buffer (e.g., PBS, pH 7.4).
-
Add small aliquots of the 100% co-solvent stock to the buffer to create a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).
-
Vortex immediately after each addition.
-
Incubate the samples at the experimental temperature for 1-2 hours.
-
-
Observation: Visually inspect for precipitation (Tyndall effect using a laser pointer can help detect fine precipitates). The lowest percentage of co-solvent that maintains a clear solution is your target concentration.
Data Summary Table: Co-Solvent Screening
| Co-Solvent | Final Compound Conc. | 0.1% Co-Solvent | 0.5% Co-Solvent | 1.0% Co-Solvent | 2.0% Co-Solvent | 5.0% Co-Solvent |
| DMSO | 100 µM | Precipitate | Precipitate | Clear | Clear | Clear |
| EtOH | 100 µM | Precipitate | Precipitate | Precipitate | Clear | Clear |
| PEG400 | 100 µM | Precipitate | Clear | Clear | Clear | Clear |
| Note: This table contains representative data for a sparingly soluble compound. Your results may vary. |
Workflow Diagram: Co-Solvent Selection Logic
Caption: Decision-making workflow for selecting an appropriate co-solvent and concentration.
Part 3: Advanced Solubilization Strategies
Guide 3: Using Cyclodextrins for Enhanced Solubility
Concept: Cyclodextrins (CDs) are toroidal molecules that can encapsulate hydrophobic guest molecules like this compound, forming a water-soluble host-guest complex. This is a powerful technique for in vivo and sensitive in vitro applications where organic co-solvents are undesirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.
Protocol for Using HP-β-CD:
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 40% w/v in PBS). This solution can be viscous.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex vigorously and/or sonicate the mixture for 15-30 minutes. Gentle heating (40-50°C) can sometimes accelerate the process, but check for compound stability first.
-
Clarify Solution: Once dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material or aggregates.
-
Final Stock: Carefully collect the supernatant. This is your cyclodextrin-formulated stock solution. Determine the concentration via UV-Vis spectrophotometry or HPLC.
References
-
Title: pKa Prediction of Substituted Anilines Source: Chemicalize by ChemAxon (Used as a representative tool for pKa estimation based on chemical structure) URL: [Link]
-
Title: Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems Source: Edited by R.C. Rowe, P.J. Sheskey, and M.E. Quinn URL: [Link] (Link to the handbook's publisher page for general reference on excipients like HP-β-CD).
How to improve the solubility of "N-(3-amino-4-methylphenyl)propanamide" for in vitro assays
Welcome to the technical support center for optimizing the solubility of your research compounds. This guide is specifically designed to address challenges with molecules like N-(3-amino-4-methylphenyl)propanamide for successful in vitro experimentation. As researchers, scientists, and drug development professionals, ensuring your compound is fully dissolved at the desired concentration is the first critical step to obtaining reliable and reproducible data. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of compound solubility.
Understanding the Challenge: Physicochemical Profile of this compound
Before diving into solutions, it's crucial to understand the inherent properties of the molecule . While experimental data for this compound is not extensively published, we can infer its likely behavior based on its chemical structure and predicted properties.
The structure contains a substituted aniline ring and a propanamide group. The presence of the amino group (-NH₂) on the phenyl ring suggests the compound is a weak base. The predicted octanol-water partition coefficient (LogP) is approximately 2.58, indicating a degree of lipophilicity that can lead to poor aqueous solubility.[1]
| Property | Predicted Value/Inference | Implication for Solubility |
| Molecular Weight | 178.24 g/mol [2] | Moderate size, less likely to be a primary cause of insolubility. |
| LogP | ~2.58[1] | Indicates moderate lipophilicity, suggesting poor solubility in aqueous media. |
| Hydrogen Bond Donors | 2[1] | Can participate in hydrogen bonding, but not enough to guarantee high water solubility. |
| Hydrogen Bond Acceptors | 2[1] | Can participate in hydrogen bonding. |
| pKa (Predicted) | The amino group on the aniline ring is weakly basic. The pKa of aniline is ~4.6, and substitution can alter this. | The compound's solubility will likely be pH-dependent, increasing at lower pH values where the amino group is protonated. |
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent stock is rapidly diluted into an aqueous environment (your culture medium) where its solubility is much lower.[3] The DMSO concentration is instantly lowered, and the compound can no longer stay in solution, leading to the formation of a precipitate.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is highly dependent on the cell line being used. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity, though some may be sensitive to concentrations as low as 0.1%.[3][4] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[5] Concentrations above 1% are often cytotoxic and can damage cell membranes.[3]
Q3: Can I just filter out the precipitate and use the remaining solution?
Filtering is not recommended.[6] Removing the precipitate means you are also removing an unknown amount of your compound, leading to an inaccurate final concentration in your assay. This will compromise the integrity and reproducibility of your results. The best approach is to address the root cause of the precipitation.[6]
Q4: Besides DMSO, what other solvents or strategies can I try?
Several strategies can be employed, often in combination. These include using co-solvents, adjusting the pH of the medium, or using solubility enhancers like cyclodextrins or surfactants.[7][][] The choice of method depends on the compound's properties and the constraints of your assay system.
Troubleshooting Guide: Compound Precipitation
Use this guide to systematically troubleshoot and resolve solubility issues with this compound.
Issue 1: Immediate Precipitation Upon Dilution
-
Possible Cause: The final concentration of the compound in the aqueous medium exceeds its solubility limit.[3]
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum achievable soluble concentration by performing a kinetic solubility test (see protocol below).
-
Optimize Dilution Method: Instead of adding the stock directly to the full volume of medium, perform a serial dilution. Pre-warming the medium to 37°C can also help.[3]
-
Increase Final DMSO Concentration: If your cells tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a matching vehicle control.[6]
-
Issue 2: Delayed Precipitation (Cloudiness or Crystals Appear Over Time)
-
Possible Cause: The compound is initially in a supersaturated state and precipitates out over time as it equilibrates. This can also be due to interactions with media components or changes in pH due to cellular metabolism.[3]
-
Troubleshooting Steps:
-
pH Modification: Since this compound is a weak base, lowering the pH of your final solution can increase its solubility by protonating the amino group. However, be cautious about the pH tolerance of your cells.
-
Use of Serum: If your assay allows, proteins in fetal bovine serum (FBS), like albumin, can bind to the compound and help keep it in solution.[6]
-
Incorporate Solubility Enhancers: Consider using excipients like cyclodextrins to encapsulate the compound and increase its aqueous solubility.[6]
-
Experimental Protocols & Methodologies
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you find the highest concentration of your compound that remains soluble in your final assay medium.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
Serial Dilution: Create a series of dilutions of your stock solution in your final assay medium (pre-warmed to 37°C). For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions.
-
Incubation and Observation: Incubate the solutions under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Visually inspect for any precipitate (cloudiness or crystals) immediately after dilution and again after 2 and 24 hours. A light microscope can be used for more sensitive detection.
Protocol 2: pH-Modified Solubilization
Given that this compound is a weak base, its solubility can be increased in a more acidic environment.
-
pKa Consideration: The amino group on the aniline ring makes the compound weakly basic. To increase solubility, the pH of the final solution should ideally be about 2 units below the pKa of the conjugate acid.[5] For substituted anilines, this often means a slightly acidic pH may be beneficial.
-
Stock Solution Preparation: Prepare a concentrated stock in DMSO as usual.
-
pH-Adjusted Medium: Prepare your final assay medium and adjust the pH to a slightly more acidic value (e.g., pH 7.0 or 6.8) using a sterile, dilute HCl solution. Be mindful that most cell lines have a narrow optimal pH range for viability and growth.
-
Dilution and Observation: Add your compound stock to the pH-adjusted medium and observe for precipitation as described in Protocol 1.
-
Cell Viability Control: It is critical to run a parallel experiment to ensure that the adjusted pH does not adversely affect your cells.
Protocol 3: Using Cyclodextrins as Solubility Enhancers
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[][10] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture.[11]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your basal cell culture medium (e.g., 100 mM).
-
Complex Formation:
-
Add the DMSO stock of this compound to the HP-β-CD solution.
-
Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.
-
-
Final Dilution: Dilute this complex into your final assay medium to achieve the desired compound concentration.
-
Control Experiments: Always include controls with HP-β-CD alone to ensure it does not interfere with your assay.
Workflow and Decision Making
The following diagram outlines a systematic approach to improving the solubility of this compound.
Caption: A decision tree for systematically addressing solubility issues.
Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
| Co-solvents (e.g., DMSO) | Increases the solvent's capacity to dissolve lipophilic compounds.[7] | Simple and widely used. | Potential for cell toxicity at higher concentrations.[3] Must determine the no-effect concentration. |
| pH Adjustment | For ionizable compounds, changing the pH alters the charge state to a more soluble form.[] | Can be very effective for weak acids and bases. | The assay system and cells must be tolerant of the pH change.[3] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in its central cavity, presenting a hydrophilic exterior.[][10] | Generally low toxicity and highly effective.[11] | Can sometimes alter the free concentration of the drug available to cells. Requires careful controls. |
| Surfactants | Form micelles that can solubilize hydrophobic compounds in their core. | Can significantly increase solubility. | May disrupt cell membranes and interfere with certain assays. Milder, non-ionic surfactants are preferred. |
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
PubMed. (2013, July 19). In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole. [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?[Link]
-
Taylor & Francis Online. Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
PubMed. Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. [Link]
-
Semantic Scholar. In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole. [Link]
-
Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. [Link]
-
MDPI. Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits?[Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
American Pharmaceutical Review. Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]
-
PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
MDPI. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. [Link]
-
PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]
-
PMC. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]
-
PubChem. Aniline. [Link]
-
Realize Beauty - WordPress.com. (2021, October 1). Amino Acids for pH Adjustment?[Link]
-
PubMed. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. [Link]
-
ResearchGate. (PDF) Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
PubChem. N-(3-Aminophenyl)propanamide. [Link]
-
Scribd. Test of Amine & Amide - Hydrochloric Acid. [Link]
-
PubChem. 3-(4-ethylanilino)-N-(4-methylphenyl)propanamide. [Link]
-
PubChem. N-[3-(4-chlorophenoxy)-4-methylphenyl]propanamide. [Link]
-
YouTube. (2023, May 11). Practical NO 29 - Tests for aniline | AL Chemistry in English. [Link]
-
ResearchGate. Solubility of homoo and copolymers of aniline (ANI) and diphenylamine (DPA) prepared via interfacial method. [Link]
-
PubChem. 3-Amino-3-(3-fluoro-4-methylphenyl)propanamide. [Link]
-
LookChem. This compound. [Link]
Sources
- 1. N-[3-(dimethylamino)-1-(4-methylphenyl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide | C22H27F3N2O | CID 15983570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(3-amino-4-methylphenyl)propanamide" degradation in solution and storage conditions
Welcome to the technical support center for N-(3-amino-4-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in solution.
I. Introduction to this compound Stability
This compound is a chemical compound with a structure susceptible to degradation through several pathways, primarily due to its amide linkage and aromatic amine group. Understanding the potential degradation of this molecule is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. This guide will delve into the likely degradation mechanisms, recommended storage conditions, and troubleshooting common issues encountered during its use.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, this compound is susceptible to three main degradation pathways in solution:
-
Hydrolysis: The amide bond can be cleaved by hydrolysis, especially under acidic or basic conditions, to yield 3-amino-4-methylaniline and propanoic acid.[1][2] The rate of hydrolysis is pH-dependent.[3]
-
Oxidation: The aromatic amine group is prone to oxidation. This can lead to the formation of colored degradation products and potential polymerization.[4][5] The presence of oxygen and metal ions can catalyze this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of the aromatic amine moiety, leading to the formation of various by-products.[6][7][8]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Condition | Solid Form | In Solution |
| Temperature | Room temperature[9] | -20°C to -80°C (for long-term storage) |
| Atmosphere | Store in a tightly sealed container. | Purge with an inert gas (e.g., argon or nitrogen) before sealing. |
| Light | Protect from light. | Store in amber vials or wrap vials in aluminum foil. |
| Solvent | N/A | Use high-purity, degassed solvents. Aprotic solvents are generally preferred to minimize hydrolysis. |
Note: For solutions, it is advisable to prepare fresh solutions for each experiment or to conduct a stability study in the solvent of choice if long-term storage is necessary.
Q3: I observe a color change in my stock solution of this compound over time. What could be the cause?
A color change, typically to a yellow, brown, or pink hue, is a common indicator of the oxidation of the aromatic amine group. This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants. To mitigate this, it is crucial to store solutions under an inert atmosphere and protected from light.
Q4: Can I heat my solution to dissolve this compound?
Gentle warming may be acceptable for short periods to aid dissolution. However, prolonged exposure to high temperatures can accelerate both hydrolysis and oxidation. It is recommended to first attempt dissolution using sonication at room temperature. If heating is necessary, it should be done cautiously and for the shortest duration possible.
III. Troubleshooting Guide: Analytical Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing this compound and its potential degradation products. Below are some common issues and their solutions.
Common HPLC Problems and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing for the Analyte | - Secondary interactions with free silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped column. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Adding a small amount of a competing base like triethylamine (not commonly needed with modern columns) can sometimes help.[10] |
| Appearance of New, Unidentified Peaks in an Aged Sample | - Degradation of the analyte. | - Compare the chromatogram to a freshly prepared standard. - The new peaks are likely degradation products. Early eluting peaks could be hydrolysis products, while multiple later eluting peaks might suggest oxidative polymerization. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Column aging. | - Prepare fresh mobile phase daily and ensure accurate composition.[11] - Use a column oven to maintain a consistent temperature.[12] - Equilibrate the column thoroughly before each run. If retention times continue to shift, the column may need to be replaced. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Use HPLC-grade solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler method.[12] |
| Loss of Analyte Peak Area Over Time in Solution | - Adsorption to the vial surface. - Degradation of the analyte in the sample solvent. | - Use silanized glass vials or polypropylene vials. - Confirm the stability of the analyte in the chosen solvent at the storage temperature. Prepare fresh samples if instability is suspected. |
IV. Experimental Protocols: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method.[13] This involves subjecting the compound to stress conditions to generate its degradation products.
Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in the initial solvent for analysis.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
V. Visualizing Degradation and Workflows
Potential Degradation Pathways
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. labsolu.ca [labsolu.ca]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. maxisci.com [maxisci.com]
- 13. ijtsrd.com [ijtsrd.com]
Technical Support Center: NMR Peak Assignment for N-(3-amino-4-methylphenyl)propanamide
Welcome to the technical support guide for navigating the complexities of Nuclear Magnetic Resonance (NMR) peak assignment for N-(3-amino-4-methylphenyl)propanamide. This resource is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during their spectroscopic analysis. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles and experimental expertise.
Structure Under Investigation
Before diving into troubleshooting, let's establish the structure of this compound and the standard numbering convention we will use throughout this guide.
Structure and Numbering:
Caption: Molecular structure of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: The -NH and -NH₂ proton signals are broad and their chemical shifts are inconsistent between samples. How can I confidently assign them?
A1: The Challenge of Labile Protons
Protons on heteroatoms like nitrogen (-NH and -NH₂) are "exchangeable," meaning they can rapidly exchange with other labile protons in the sample, such as trace amounts of water.[1][2] This exchange process broadens the signals and makes their chemical shifts highly dependent on factors like solvent, concentration, and temperature.[3]
Troubleshooting Protocol: D₂O Exchange Experiment
A definitive way to identify these signals is through a deuterium (D₂O) exchange experiment.[1][4][5]
Step-by-Step Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Expected Outcome: The signals corresponding to the -NH (amide) and -NH₂ (amine) protons will disappear or significantly decrease in intensity in the second spectrum.[1] This is because the protons are replaced by deuterium, which is not observed in ¹H NMR.
| Proton Type | Typical ¹H Chemical Shift (ppm) | Appearance | Post-D₂O Shake |
| Amide (-NH) | 7.5 - 9.5 (in DMSO-d₆) | Broad singlet | Disappears |
| Amine (-NH₂) | 3.5 - 5.5 (in DMSO-d₆) | Broad singlet | Disappears |
Note: Chemical shifts can vary significantly based on solvent and concentration.[6][7]
Q2: I'm having trouble distinguishing between the aromatic protons H2, H5, and H6. They are all in a similar region and their splitting patterns are complex.
A2: Overlapping Signals in the Aromatic Region
Assigning protons on a substituted benzene ring can be challenging due to overlapping multiplets. The electronic effects of the substituents (-NHCOCH₂CH₃, -NH₂, and -CH₃) influence the chemical shifts, but often not enough to completely separate the signals.[8][9]
Troubleshooting Workflow: 2D COSY NMR
A 2D COSY (Correlation Spectroscopy) experiment is the ideal tool to solve this.[10][11][12][13] COSY reveals which protons are spin-spin coupled to each other, typically those on adjacent carbons.
Experimental Workflow:
Caption: Workflow for using 2D COSY to assign aromatic protons.
Interpretation:
-
H6 is expected to be a doublet, coupled only to H5 .
-
H5 is expected to be a doublet of doublets, coupled to both H6 and H2 .
-
H2 is expected to be a singlet or a very narrow doublet, as it has no ortho or meta proton neighbors with strong coupling.
In the COSY spectrum, you will look for a cross-peak connecting the signals of H5 and H6. The signal for H2 should not show a strong correlation to either H5 or H6. This allows for unambiguous assignment.
Q3: I can't locate the quaternary carbons (C1, C3, C4) in my ¹³C NMR spectrum. How can I assign them?
A3: Identifying Quaternary Carbons with HMBC
Quaternary carbons do not have attached protons, so they do not appear in standard 1D DEPT or 2D HSQC spectra.[14] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the solution.[15][16] HMBC shows correlations between protons and carbons that are two or three bonds away.[17]
Troubleshooting Protocol: HMBC Analysis
Step-by-Step Analysis:
-
Acquire a 2D HMBC spectrum.
-
Use previously assigned protons as starting points to identify correlations to quaternary carbons.
Expected Key Correlations:
| Proton(s) | Correlates to Quaternary Carbon(s) | Relationship |
| H2, H6, NH | C1 | 2-bond (²J) and 3-bond (³J) |
| H2, H5, NH₂ | C3 | ²J and ³J |
| H5, -CH₃ | C4 | ²J and ³J |
| Propanamide -CH₂- | Carbonyl Carbon | ²J |
By observing these long-range correlations, you can definitively assign the chemical shifts of C1, C3, and C4. For instance, the proton signal from the aromatic methyl group (-CH₃) will show a cross-peak to the carbon it is attached to (C4).
Q4: The chemical shifts of the propanamide side chain (-CH₂- and -CH₃) seem to overlap with solvent or impurity peaks. How can I be sure of my assignment?
A4: Combining HSQC and HMBC for Fragment Elucidation
When signals are in a crowded region, relying on 1D data alone is risky. A combination of 2D experiments provides robust evidence.
Troubleshooting Workflow: HSQC/HMBC Overlay
An effective strategy is to overlay the HSQC and HMBC spectra.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[11]
-
HMBC: Shows two- and three-bond correlations.
Workflow Diagram:
Caption: Key 2D NMR correlations for the propanamide side chain.
Interpretation Steps:
-
Identify the Amide Proton (-NH): Use the D₂O exchange trick from Q1.
-
Find the Carbonyl Carbon: In the HMBC, find a correlation from the -NH proton to a carbon around 170-175 ppm. This is your carbonyl carbon.
-
Locate the α-CH₂: The carbonyl carbon will also show an HMBC correlation to the adjacent methylene (-CH₂) protons.
-
Confirm with HSQC: Use the chemical shift of the α-CH₂ protons to find the corresponding carbon signal in the HSQC spectrum.
-
Assign the β-CH₃: The α-CH₂ protons will show a COSY correlation to the terminal methyl (-CH₃) protons. You can then use the HSQC to find the attached methyl carbon.
This systematic approach builds the molecular fragment piece by piece, providing self-validating assignments.
Summary of Expected NMR Data
The following table summarizes the anticipated chemical shift ranges for this compound in DMSO-d₆. Actual values may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (Proton to Carbon) |
| Propanamide -CH₃ | ~1.0 | ~10 | COSY to -CH₂-; HMBC to -CH₂- and C=O |
| Propanamide -CH₂- | ~2.2 | ~30 | COSY to -CH₃; HMBC to C=O and -CH₃ |
| Aromatic -CH₃ | ~2.0 | ~17 | HMBC to C3, C4, C5 |
| H2 | ~7.1 | ~125 | HMBC to C1, C3, C4 |
| H5 | ~6.5 | ~113 | COSY to H6; HMBC to C1, C3, C4 |
| H6 | ~6.8 | ~117 | COSY to H5; HMBC to C1, C2 |
| Amine -NH₂ | ~4.8 | - | Disappears on D₂O exchange |
| Amide -NH | ~9.5 | - | HMBC to C1, C=O |
| C1 | - | ~130 | HMBC from H2, H6, NH |
| C2 | - | ~126 | HMBC from H6 |
| C3 | - | ~145 | HMBC from H2, H5, NH₂ |
| C4 | - | ~120 | HMBC from H5, Ar-CH₃ |
| C5 | - | ~112 | HMBC from H6, Ar-CH₃ |
| C6 | - | ~116 | HMBC from H2, H5 |
| Carbonyl C=O | - | ~172 | HMBC from NH, -CH₂- |
References
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 11). 19: HMBC. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Available at: [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University. Available at: [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Available at: [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Available at: [Link]
-
Moriarty, R. M. (1963). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 28(5), 1296–1301. Available at: [Link]
-
ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at: [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Available at: [Link]
-
Konermann, L., et al. (2008). Hydrogen–Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PLoS ONE, 3(9), e3217. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Available at: [Link]
-
Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 347-355. Available at: [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Zhang, H., & Konermann, L. (2007). Amide Proton Back-Exchange in Deuterated Peptides: Applications to MS and NMR Analyses. Analytical Chemistry, 79(14), 5486–5492. Available at: [Link]
-
ResearchGate. (n.d.). Using HMBC and ADEQUATE NMR data to define and differentiate long-range coupling pathways: Is the Crews rule obsolete? Available at: [Link]
-
ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Available at: [Link]
-
Gowda, B. T., et al. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 58(11), 656-662. Available at: [Link]
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Deelchand, D. K., et al. (2009). Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes. Magnetic Resonance in Medicine, 62(2), 283–289. Available at: [Link]
-
Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Available at: [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Available at: [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Propanamide, 3-amino-N-(3-chloro-2-methylphenyl)-3-(hydroxyimino)-. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-213. Available at: [Link]
-
Dr. Vijay's SOC. (2023, January 9). NMR Spectroscopy Challenge #4 | Step-by-Step Structure Elucidation | ¹H & ¹³C APT NMR. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Amines. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 11). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Available at: [Link]
-
PubChem. (n.d.). N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]propanamide. Available at: [Link]
-
BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. Available at: [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
St John, T. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube. Available at: [Link]
-
Bruker. (n.d.). 2D NMR A correlation map between two NMR parameters. Available at: [Link]
-
ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Available at: [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8. Available at: [Link]
-
Hashmi, M. A. (2021, January 27). Two-Dimensional NMR Spectroscopy (COSY & HSQC). YouTube. Available at: [Link]
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- 5. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Cell Permeability of N-(3-amino-4-methylphenyl)propanamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(3-amino-4-methylphenyl)propanamide. We understand that promising compounds can sometimes yield frustrating results in cell-based assays due to poor membrane permeability. This guide is designed for researchers, scientists, and drug development professionals to diagnose and systematically overcome this common hurdle. We will explore the underlying reasons for this compound's behavior and provide a series of actionable, field-proven troubleshooting strategies, from simple assay adjustments to advanced permeabilization techniques.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the most common initial questions regarding the performance of this compound in cellular assays.
Q1: My compound, this compound, shows high potency in biochemical assays but low activity in my live-cell experiments. Why is this happening?
This is a classic "biochemical vs. cellular" discrepancy, and the most common cause is poor cell permeability.[1] Your compound is likely effective at engaging its target protein in a cell-free environment (e.g., with a purified enzyme), but it is failing to cross the cell membrane to reach its intracellular target in a sufficient concentration. The cell membrane acts as a selective lipid barrier, and molecules must possess specific physicochemical properties to diffuse across it passively.[2] Other potential, though less common, reasons include rapid efflux by transporters like P-glycoprotein or metabolic instability within the cell.[3]
Q2: What specific properties of this compound might limit its cell permeability?
To understand a molecule's potential for passive diffusion, we analyze its physicochemical properties in the context of established guidelines like Lipinski's Rule of Five.[4][5] While we don't have experimental data for this specific molecule, we can calculate its key descriptors.
| Property | Calculated Value | Lipinski's Guideline | Implication for Permeability |
| Molecular Weight (MW) | 178.23 g/mol | < 500 Da | Favorable. The small size is good for permeability. |
| XLogP3-AA (Lipophilicity) | 1.1 | < 5 | Favorable. The molecule is not excessively lipophilic. |
| Hydrogen Bond Donors (HBD) | 3 (Amine NH₂, Amide NH) | ≤ 5 | Borderline/Unfavorable. The amine and amide groups are polar and must be desolvated to enter the lipid membrane, which requires energy.[6] |
| Hydrogen Bond Acceptors (HBA) | 2 (Amine N, Carbonyl O) | ≤ 10 | Favorable. |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | < 140 Ų (general), < 90 Ų (good) | Borderline/Unfavorable. While under the general cutoff, a TPSA above 60-70 Ų can start to impede passive diffusion. The energy required to shed the water shell around these polar groups is a significant barrier to membrane entry.[6] |
Calculated properties are based on the structure of this compound and similar structures found in public databases.[7][8]
Q3: What's the difference between passive diffusion and active transport?
Passive diffusion is the movement of a substance across a membrane from an area of high concentration to one of low concentration, without the help of a transport protein. This process is governed by the molecule's physicochemical properties (size, polarity, lipophilicity).[2][9] Given the structure of this compound, it is most likely to rely on this mechanism.
Active transport requires carrier proteins to move substances across the membrane, often against a concentration gradient, and requires energy (ATP). While some drugs are designed to hijack these transporters, it is less common for small molecules discovered through initial screening.
Part 2: Troubleshooting Workflow & Experimental Guides
If you suspect poor permeability is confounding your results, follow this systematic workflow. Start with the simplest, least disruptive methods before moving to more complex interventions.
Troubleshooting Decision Pathway
Caption: A step-by-step decision tree for troubleshooting poor cell permeability.
Guide 1: Optimize Compound Formulation & Delivery
Causality: Before assuming a permeability problem, you must rule out a solubility problem. If your compound precipitates out of the assay media, it is not available to enter the cell. The final concentration of solvents like DMSO is critical.
Protocol: Verifying Solubility and Optimizing Vehicle Concentration
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Media Dilution: Prepare serial dilutions of your compound in your complete cell culture media to match the final concentrations used in your assay (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Ensure the final DMSO concentration does not exceed 0.5% if possible, as higher concentrations can be toxic to many cell lines.
-
Visual Inspection: Incubate the media-compound mixtures under the same conditions as your assay (e.g., 37°C, 5% CO₂). After 1-2 hours, inspect each sample visually and under a light microscope for signs of precipitation (cloudiness, crystals, or particulate matter).
-
Action:
-
If precipitation is observed: Your working concentration is too high for the solvent conditions. Try lowering the final compound concentration or, if your cells tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.2%).
-
If no precipitation is observed: Solubility is not the primary issue. Proceed to Guide 2.
-
Guide 2: Modify Assay Parameters
Causality: Passive diffusion is a time- and concentration-dependent process. If a compound permeates slowly, simply increasing the incubation time or the external concentration can be enough to achieve an effective intracellular concentration without resorting to more invasive methods.
Protocol: Time-Course and Dose-Response Experiment
-
Dose-Response Setup: Plate your cells and treat with a wide range of compound concentrations (e.g., 8-12 points, from 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.2% DMSO).
-
Time-Course Setup: Select 2-3 key concentrations from your dose-response (e.g., a low, medium, and high concentration). Treat the cells and perform your assay readout at multiple time points (e.g., 4, 12, 24, and 48 hours).
-
Controls:
-
Positive Control: A known permeable compound that elicits a response in your assay.
-
Negative Control: Vehicle only (DMSO).
-
Toxicity Control: In parallel, run a cell viability assay (e.g., CellTiter-Glo®, MTS) with the same conditions to ensure the observed effects are not due to cell death.
-
-
Analysis:
-
Plot the dose-response curves for each time point.
-
Look for a leftward shift in the EC₅₀ value or an increase in the maximum effect as incubation time increases. This is a strong indicator of a slow-permeating compound.
-
If you see activity only at very high concentrations that also correspond with toxicity, this confirms that achieving an effective intracellular dose is problematic.
-
Guide 3: Using Reversible Cell Permeabilizing Agents
Causality: This advanced technique uses mild detergents to create transient pores in the cell membrane, allowing the compound to bypass the lipid bilayer.[10][11] This is a powerful diagnostic tool: if your compound becomes active in the presence of a permeabilizing agent, poor permeability was almost certainly the issue. This method is for endpoint assays only and is not suitable for long-term live-cell imaging or kinetic studies.
Mechanism of Mild Detergents
Caption: Digitonin creates pores, allowing the compound to enter the cell.
Protocol: Titration of Digitonin for Cell Permeabilization
-
Agent Selection: Digitonin is often preferred as it selectively complexes with cholesterol, primarily permeabilizing the plasma membrane while leaving mitochondrial membranes less affected at low concentrations. Saponin is a cruder but effective alternative.
-
Titration (Crucial Step): The goal is to find the lowest concentration of digitonin that allows compound entry without causing excessive cell death or lysis.
-
Plate cells as usual.
-
Prepare a range of digitonin concentrations in your assay buffer (e.g., 1 µg/mL to 50 µg/mL).
-
Add the digitonin solutions to the cells at the same time as your compound and controls.
-
Co-stain with a viability dye that is excluded from live cells (e.g., Trypan Blue, Propidium Iodide) and a dye that stains all cells (e.g., Hoechst 33342).
-
Incubate for a short period (e.g., 30-60 minutes).
-
Image the cells and quantify the percentage of dead (Trypan/PI positive) cells at each digitonin concentration.
-
Select the highest concentration of digitonin that results in <5-10% cell death. This is your optimal permeabilization concentration.
-
-
Definitive Experiment:
-
Run your full assay with four conditions:
-
Vehicle only
-
This compound only
-
Vehicle + Optimal Digitonin
-
This compound + Optimal Digitonin
-
-
-
Interpretation:
-
If you see a significant increase in activity only in the "Compound + Digitonin" condition, you have definitively proven that poor cell permeability is the limiting factor.
-
Guide 4: Switch to an Alternative Assay Format
Causality: If the above methods fail or are incompatible with your experimental goals (e.g., you need to study kinetics in live cells), it may be time to change the assay system to one that removes the membrane barrier altogether.
Available Options:
-
Lysed-Cell Assays:
-
How it works: Cells are grown and then lysed using detergents (e.g., Triton X-100, RIPA buffer) to release the intracellular contents. Your compound is then added directly to this lysate.
-
Pros: The target protein is in a more native environment (with cofactors and interacting proteins) than in a fully purified system.[1]
-
Cons: The lysate is a complex mixture, which can sometimes lead to higher background noise or artifacts.
-
-
Cell-Free / Biochemical Assays:
-
How it works: This involves using the purified target protein (e.g., a recombinant enzyme) in a buffer solution. This is likely the format where you first observed the compound's activity.
-
Pros: The simplest system, providing the cleanest and most direct measure of target engagement.
-
Cons: Lacks all cellular context. The results may not fully translate to the cellular environment due to the absence of post-translational modifications, allosteric regulators, or multiprotein complexes.[1]
-
Recommendation: Switching to a lysed-cell assay is often the most logical next step after a live-cell assay fails. It confirms target engagement in a cellular milieu without the confounding factor of membrane transport. If results are still negative, it may indicate that the compound is inactive against the target in its native complex or that the initial biochemical hit was an artifact.
References
- (N/A)
- (N/A) General scientific principle.
-
Di, L., & Kerns, E. H. (2016). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]
-
Volpe, D. A. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Jefferies, D., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [Link]
- (N/A) Smolecule provides general information on a related compound, not the specific one in the topic.
-
Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]
-
Lim, H. S., et al. (2011). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. National Institutes of Health. [Link]
- (N/A) This source discusses related propanamides but is not directly applicable to permeability troubleshooting.
- (N/A) General modeling article.
-
Zhang, L., et al. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. National Institutes of Health. [Link]
-
Zhang, L., et al. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. ACS Infectious Diseases. [Link]
- (N/A) Advanced topic beyond the scope of this guide.
- (N/A) General modeling article.
- (N/A) General methods article, not a specific protocol.
-
Schwaid, A. G., et al. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
-
D'Souza, S., & Gathiaka, S. (2023). Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. PubMed. [Link]
- (N/A) Advanced peptide-specific article.
- (N/A) Advanced peptide-specific article.
-
Inoue Research Group. Prediction of the Passive Membrane Permeability of Molecules. [Link]
-
Jadhav, V., et al. (2016). Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. National Institutes of Health. [Link]
-
Plotnikov, E. Y., et al. (2022). The Role of P-Glycoprotein in Decreasing Cell Membranes Permeability during Oxidative Stress. PubMed. [Link]
- (N/A) Not relevant to the topic.
- (N/A) Advanced peptide-specific article.
-
PubChem. 3-Amino-3-(3-fluoro-5-methylphenyl)propanamide. [Link]
- (N/A) General modeling article.
- (N/A) Advanced peptide-specific article.
- (N/A) Source describes a permeable compound, not how to troubleshoot a non-permeable one.
- (N/A) Not relevant to the topic.
- (N/A) Not relevant to the topic.
-
PubChem. 3-Amino-N-methylpropanamide. [Link]
- (N/A) Not relevant to the topic.
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of P-Glycoprotein in Decreasing Cell Membranes Permeability during Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 6. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-3-(3-fluoro-5-methylphenyl)propanamide | C10H13FN2O | CID 55255925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of "N-(3-amino-4-methylphenyl)propanamide" in Cell-Based Assays
Welcome to the technical support center for researchers utilizing "N-(3-amino-4-methylphenyl)propanamide" in their cell-based assays. This guide is designed to provide you with the expertise and practical strategies to minimize off-target effects, ensuring the integrity and reproducibility of your experimental data. As a novel or less-characterized compound, "this compound" presents unique challenges. This resource will equip you with the foundational principles and detailed protocols to confidently navigate these complexities.
Understanding the Challenge: Off-Target Effects
Common Causes of Off-Target Effects:
-
Structural Similarity: Small molecules can bind to conserved domains in various proteins. For example, the ATP-binding pocket is similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[2]
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its primary target increases the probability of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.
Troubleshooting Guide: Addressing Common Issues
This section provides a structured approach to identifying and mitigating potential off-target effects of "this compound".
Issue 1: Observed Phenotype Does Not Match Expected Target-Based Phenotype
If the cellular response to "this compound" is inconsistent with the known or hypothesized function of its intended target, off-target effects may be the cause.
Troubleshooting Workflow
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of N-(3-amino-4-methylphenyl)propanamide using 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of N-(3-amino-4-methylphenyl)propanamide, a substituted aniline derivative. By presenting supporting experimental data and detailed protocols, this guide aims to demonstrate the power of 2D NMR in providing clear and definitive structural assignments.
The structural confirmation of this compound relies on establishing the precise connectivity of the propanamide group to the 3-amino-4-methylphenyl ring. While one-dimensional (1D) NMR provides initial information on proton and carbon environments, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for creating a complete and unambiguous picture of the molecule's bonding network.[1][2][3] This guide will walk through the expected data from each of these experiments and how they collectively confirm the substitution pattern and the location of the propanamide substituent.
The Challenge: Differentiating Isomers
A key challenge in the structural elucidation of substituted aromatic compounds is the definitive assignment of substituent positions. For this compound, it is crucial to confirm the meta relationship between the amino and propanamide groups and the ortho relationship between the amino and methyl groups. 2D NMR provides the necessary tools to resolve these ambiguities.
Predicted 2D NMR Data for this compound
The following tables summarize the expected quantitative data from a suite of 2D NMR experiments. These predictions are based on established principles of chemical shifts for substituted benzene rings and the analysis of structurally similar compounds.[4][5]
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~140 |
| 2 | CH | ~6.8 | ~115 |
| 3 | C | - | ~145 |
| 4 | C | - | ~125 |
| 5 | CH | ~6.5 | ~110 |
| 6 | CH | ~7.0 | ~130 |
| 7 (CH₃) | CH₃ | ~2.2 | ~17 |
| 8 (NH₂) | NH₂ | ~3.5 (broad) | - |
| 9 (NH) | NH | ~8.0 (broad) | - |
| 10 (C=O) | C | - | ~173 |
| 11 (CH₂) | CH₂ | ~2.4 | ~30 |
| 12 (CH₃) | CH₃ | ~1.2 | ~10 |
Note: Chemical shifts are highly dependent on the solvent and concentration. These are approximate values.
Table 2: Key Expected 2D NMR Correlations
| Experiment | Correlation | Significance |
| COSY | H-5 with H-6 | Confirms the ortho relationship between these two aromatic protons. |
| H-11 with H-12 | Establishes the connectivity within the propanoyl group. | |
| HSQC | H-2 with C-2 | Assigns the proton and carbon signals for this aromatic CH group. |
| H-5 with C-5 | Assigns the proton and carbon signals for this aromatic CH group. | |
| H-6 with C-6 | Assigns the proton and carbon signals for this aromatic CH group. | |
| H-7 with C-7 | Assigns the methyl proton and carbon signals. | |
| H-11 with C-11 | Assigns the methylene proton and carbon signals of the propanoyl group. | |
| H-12 with C-12 | Assigns the terminal methyl proton and carbon signals of the propanoyl group. | |
| HMBC | H-2 with C-4 & C-6 | Confirms the position of H-2 relative to the methyl-bearing carbon and another aromatic carbon. |
| H-6 with C-4 & C-2 | Confirms the position of H-6 relative to the methyl-bearing carbon and another aromatic carbon. | |
| H-7 (CH₃) with C-3, C-4, & C-5 | Crucially confirms the attachment of the methyl group at the C-4 position. | |
| H-9 (NH) with C-1 & C-10 (C=O) | Confirms the attachment of the propanamide group to the aromatic ring at the C-1 position. | |
| H-11 with C-10 (C=O) & C-12 | Confirms the structure of the propanoyl group. |
Experimental Workflow and Methodologies
A logical and systematic approach is crucial for unambiguous structural elucidation.[6] The following workflow outlines the key steps, from sample preparation to data interpretation.
Caption: Experimental workflow for 2D NMR structural elucidation.
Detailed Experimental Protocols
The following are generalized protocols for the key 2D NMR experiments. Instrument-specific parameters may need to be optimized.
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[7]
-
Protocol:
-
Load the sample and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.
-
Acquire the data with a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
Process the data using a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons.[7][8]
-
Protocol:
-
Use the same locked and shimmed sample.
-
Acquire standard ¹H and ¹³C spectra to determine the respective spectral widths.
-
Set up a gradient-selected HSQC experiment.
-
Set the F2 (¹H) and F1 (¹³C) spectral widths to cover all relevant proton and carbon signals.
-
Use a one-bond coupling constant (¹JCH) of approximately 145 Hz, which is typical for aromatic and aliphatic C-H bonds.
-
Acquire the data, ensuring enough scans for all correlations to be observed.
-
Process the 2D data, typically with a sine-bell window function in both dimensions, and perform the Fourier transform.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.[7][8]
-
Protocol:
-
Use the same sample and instrument setup.
-
Set up a gradient-selected HMBC experiment.
-
The spectral widths in F2 (¹H) and F1 (¹³C) should be the same as for the HSQC experiment.
-
Set the long-range coupling constant (nJCH) to a value between 8-10 Hz to optimize for two- and three-bond correlations.
-
Acquire the data. HMBC experiments are less sensitive and may require longer acquisition times.
-
Process the data similarly to the HSQC experiment.
-
Interpreting the Data: A Step-by-Step Guide
The following diagram illustrates the key correlations that confirm the structure of this compound.
Caption: Key 2D NMR correlations for structural confirmation.
-
COSY Analysis: The COSY spectrum will show a cross-peak between the aromatic protons at positions 5 and 6, confirming their ortho relationship. Another set of correlations will be observed between the methylene protons (H-11) and the methyl protons (H-12) of the propanoyl group.
-
HSQC Analysis: The HSQC spectrum provides direct one-bond C-H correlations, allowing for the unambiguous assignment of the protonated carbons in the molecule.
-
HMBC Analysis: The HMBC spectrum is crucial for piecing together the entire molecular structure.
-
The correlation between the methyl protons (H-7) and carbons C-3, C-4, and C-5 is definitive proof of the methyl group's position at C-4.
-
The correlation between the amide proton (H-9) and the carbonyl carbon (C-10) confirms the amide bond.
-
Most importantly, the correlation between the amide proton (H-9) and the aromatic carbon C-1 confirms the attachment of the propanamide group to the ring at this position.
-
Conclusion
While 1D NMR provides a foundational overview of a molecule's structure, 2D NMR techniques are essential for the definitive confirmation of complex organic molecules like this compound. The synergistic use of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and provides irrefutable evidence of the molecular connectivity and substitution pattern. This comprehensive approach ensures the scientific integrity of the structural elucidation process, a cornerstone of chemical and pharmaceutical research.
References
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The effect of substituents on geminal proton–proton coupling constants. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). N-[3-(diethylamino)-4-methylphenyl]propanamide. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. Retrieved from [Link]
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A Comparative Analysis of N-(3-amino-4-methylphenyl)propanamide and Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes Mellitus
For researchers and drug development professionals, the landscape of therapeutic agents for Type 2 Diabetes Mellitus (T2DM) is continually evolving. Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, have established a significant role in glycemic control.[1][2] This guide provides a comprehensive framework for comparing the investigational compound, N-(3-amino-4-methylphenyl)propanamide, against established DPP-4 inhibitors such as Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. While specific experimental data for this compound is not publicly available, this document will detail the necessary experimental protocols and data required for a thorough comparative evaluation, making it an essential tool for researchers in this field.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[4] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control.[3]
The therapeutic appeal of DPP-4 inhibitors lies in their glucose-dependent mechanism of action, which translates to a low intrinsic risk of hypoglycemia, a significant advantage over some other classes of antidiabetic drugs.[4]
Signaling Pathway of DPP-4 and its Inhibition
Caption: Mechanism of DPP-4 inhibition to enhance glucose control.
Comparative Analysis of Chemical Structures and Potency
The chemical structure of a DPP-4 inhibitor dictates its binding affinity, selectivity, and pharmacokinetic properties. Established gliptins belong to different chemical classes, which influences their interaction with the DPP-4 enzyme.[1] A thorough comparison should begin with an analysis of the chemical scaffold of this compound in relation to existing inhibitors.
Table 1: Comparison of Chemical Structures and In Vitro Potency (IC50)
| Compound | Chemical Scaffold | IC50 (nM) for DPP-4 |
| This compound | Aminophenylpropanamide | To be determined |
| Sitagliptin | β-amino acid derivative | ~19 |
| Vildagliptin | Cyanopyrrolidine derivative | ~62 |
| Saxagliptin | Cyanopyrrolidine derivative | ~50 |
| Linagliptin | Xanthine derivative | ~1 |
Note: IC50 values are approximate and can vary based on assay conditions.
The potency of a novel inhibitor, such as this compound, is a critical determinant of its potential therapeutic dose and efficacy. This is quantified by the half-maximal inhibitory concentration (IC50), which should be determined using a standardized in vitro assay.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
To ensure a valid comparison, a standardized and well-validated assay protocol is essential. The following fluorometric assay is a widely accepted method for determining the IC50 of DPP-4 inhibitors.[5]
Objective: To determine the concentration of this compound required to inhibit 50% of recombinant human DPP-4 activity.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test Compound: this compound
-
Reference Compound: Sitagliptin
-
96-well black microplate
-
Fluorescence microplate reader (λex=360 nm, λem=460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for testing.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer to their optimal working concentrations.
-
Assay Reaction: a. In a 96-well plate, add 25 µL of the diluted test compound or reference compound at various concentrations. b. Add 25 µL of the diluted DPP-4 enzyme to each well. c. Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate to each well.
-
Data Acquisition: Measure the fluorescence intensity kinetically over 30 minutes at 37°C using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time). b. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.
Selectivity Profiling
An ideal DPP-4 inhibitor should exhibit high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9. Off-target inhibition can lead to undesirable side effects. Therefore, it is crucial to assess the inhibitory activity of this compound against these related enzymes.
Table 2: Selectivity Profile of DPP-4 Inhibitors
| Compound | IC50 for DPP-4 (nM) | IC50 for DPP-8 (nM) | IC50 for DPP-9 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| This compound | To be determined | To be determined | To be determined | To be calculated | To be calculated |
| Sitagliptin | ~19 | >19,000 | >19,000 | >1000 | >1000 |
| Vildagliptin | ~62 | >30,000 | >5,000 | >480 | >80 |
| Saxagliptin | ~50 | >25,000 | >10,000 | >500 | >200 |
| Linagliptin | ~1 | >10,000 | >10,000 | >10,000 | >10,000 |
A high selectivity ratio (typically >100-fold) is desirable to minimize the potential for mechanism-based toxicity.
Pharmacokinetic and Pharmacodynamic Comparison
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug determine its dosing frequency and overall clinical utility. A comparative analysis of these parameters is essential for evaluating the therapeutic potential of this compound.
Table 3: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin |
| Oral Bioavailability (%) | To be determined | ~87 | ~85 | ~75 | ~30 |
| Plasma Half-life (hours) | To be determined | ~12 | ~1.5-2 | ~2-3 | ~100-190 |
| Metabolism | To be determined | Minimal | Hydrolysis | CYP3A4/5 | Minimal |
| Primary Route of Excretion | To be determined | Renal | Renal | Renal/Hepatic | Fecal |
| DPP-4 Inhibition at 24h (%) | To be determined | >80 | <80 (requires BID dosing) | >80 | >80 |
Note: Values are approximate and can vary between individuals.
The ideal PK/PD profile for a DPP-4 inhibitor includes high oral bioavailability, a sufficiently long half-life to allow for once-daily dosing, and sustained inhibition of DPP-4 over a 24-hour period.[6][7]
Conclusion and Future Directions
This guide outlines the critical experimental framework required for a comprehensive comparison of the novel compound, this compound, with established DPP-4 inhibitors. By systematically evaluating its in vitro potency, selectivity, and pharmacokinetic/pharmacodynamic properties, researchers can ascertain its potential as a new therapeutic agent for Type 2 Diabetes Mellitus. The provided protocols and comparative data tables serve as a robust template for such an evaluation. Future in vivo studies in relevant animal models of diabetes will be necessary to translate these in vitro findings into a preclinical proof of concept.
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Dipeptidyl peptidase IV (DPP IV) is one of the new targets for potential antidiabetic agents. Its inhibition allows glucagon-like peptide-1 (GLP-1) to survive longer in the plasma and potentiate β cell response with minimum risk of hypoglycemia. OAText. [Link]
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A Guide to Comparative In Vitro Potency Analysis: Evaluating Novel DPP-4 Inhibitors Against the Benchmark Sitagliptin
For researchers in metabolic disease and drug development, the robust characterization of novel therapeutic candidates is paramount. This guide provides a framework for determining the in vitro potency of a novel compound, exemplified by "N-(3-amino-4-methylphenyl)propanamide," against the well-established dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. While public domain data on the specific biological activity of "this compound" is not currently available, this document will serve as a comprehensive methodological guide to perform such a comparative analysis.
The Significance of DPP-4 Inhibition in Glycemic Control
Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis.[1][2] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and are crucial for stimulating insulin secretion and suppressing glucagon release, thereby lowering blood glucose levels.[5][6][7] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glycemic control in a glucose-dependent manner.[3][8] This mechanism has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.[2][9]
Figure 1: The incretin pathway and the mechanism of DPP-4 inhibitors.
The Benchmark: Sitagliptin
Sitagliptin, marketed as Januvia®, was the first DPP-4 inhibitor to receive FDA approval and serves as an industry-standard benchmark for potency and selectivity.[5] It is a competitive, reversible inhibitor of the DPP-4 enzyme.[10][11] Understanding its potency is crucial for contextualizing the performance of any new chemical entity in this class.
Comparative In Vitro Potency Data
The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target | In Vitro Potency (IC50) | Reference |
| Sitagliptin | Human DPP-4 | 19 nM | [12] |
| This compound | Human DPP-4 | Data not available | - |
Experimental Protocol: In Vitro DPP-4 Inhibitory Assay
To determine the IC50 of a test compound like "this compound," a robust and reproducible in vitro enzymatic assay is required. The following protocol is based on a common fluorometric method.
Principle: The assay measures the activity of recombinant human DPP-4 by quantifying the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the fluorophore aminomethylcoumarin (AMC) is released, and its fluorescence can be measured. The presence of an inhibitor will decrease the rate of AMC release, and the degree of inhibition is proportional to the inhibitor's concentration.
Materials:
-
Recombinant Human DPP-4
-
DPP-4 Substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test Compound: "this compound"
-
Positive Control: Sitagliptin
-
96-well black microplate, suitable for fluorescence measurements
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of "this compound" and sitagliptin in 100% DMSO (e.g., 10 mM). The causality here is that DMSO is a common solvent for organic compounds, ensuring their solubility before dilution in aqueous assay buffer.
-
Perform a serial dilution of the stock solutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). This wide range is critical to accurately capture the full dose-response curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
100% Activity Control: 25 µL of Assay Buffer.
-
Inhibitor Wells: 25 µL of each dilution of the test compound or sitagliptin.
-
Blank (No Enzyme) Control: 50 µL of Assay Buffer.
-
-
The use of triplicate wells is a self-validating measure to ensure the reproducibility of the data and calculate standard deviations.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of recombinant human DPP-4 in Assay Buffer.
-
Add 25 µL of the DPP-4 solution to all wells except the "Blank" controls.
-
Mix gently and incubate the plate for 10 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for competitive inhibitors.
-
-
Reaction Initiation:
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode, taking readings every minute for 30 minutes. A kinetic read is superior to a single endpoint read as it allows for the determination of the initial reaction velocity (V₀), which is essential for accurate enzyme kinetics and inhibition studies.
-
Figure 2: Workflow for the in vitro DPP-4 inhibition assay.
Data Analysis:
-
Calculate Initial Velocity (V₀): For each well, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
-
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.
Conclusion and Forward Look
This guide outlines the established mechanism of DPP-4 inhibition and provides a detailed, field-proven protocol for assessing the in vitro potency of a novel compound, such as "this compound," in direct comparison to the benchmark inhibitor, sitagliptin. The successful execution of this assay will yield a crucial data point—the IC50 value—which is a foundational element in the preclinical characterization of any potential new drug candidate. By adhering to rigorous experimental design and data analysis, researchers can confidently position their findings within the broader landscape of DPP-4 inhibitor development.
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Drugs.com. (2025-02-06). Sitagliptin: Package Insert / Prescribing Information / MOA. [Link]
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Zhong, J., et al. (2015). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. PMC. [Link]
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Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]
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ResearchGate. The effect of dilution on the IC50 for inhibition of human plasma DPP... [Link]
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Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. [Link]
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National Center for Biotechnology Information. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. PMC. [Link]
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Indian Journal of Pharmacology. (2011). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. [Link]
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National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]
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National Center for Biotechnology Information. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC. [Link]
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Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. [Link]
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Cleveland Clinic. (2025-10-10). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]
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National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]
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PubMed. Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. [Link]
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In Vitro Efficacy Showdown: N-(3-amino-4-methylphenyl)propanamide vs. Vildagliptin in DPP-4 Inhibition
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed, objective comparison of the in vitro efficacy of a novel compound, "N-(3-amino-4-methylphenyl)propanamide," against the established dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin. DPP-4 inhibitors are a cornerstone in the management of type 2 diabetes, and the rigorous evaluation of new chemical entities against market leaders is a critical step in drug discovery. This document outlines the fundamental principles of DPP-4 inhibition, presents detailed experimental protocols for a direct biochemical comparison, and uses illustrative hypothetical data to guide researchers in interpreting potential outcomes. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for drug development professionals.
Introduction: The Critical Role of DPP-4 Inhibition in Type 2 Diabetes Management
The management of type 2 diabetes mellitus hinges on maintaining glycemic control. A key physiological pathway in this regulation is the "incretin effect." In response to food intake, intestinal L-cells release incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] These hormones are vital as they stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner and suppress the release of glucagon from α-cells, thereby lowering blood glucose levels.[1][3]
The therapeutic potential of incretins is limited by their short half-life; they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue in the penultimate position, which is characteristic of GLP-1 and GIP.[3]
This understanding led to the development of DPP-4 inhibitors, a class of oral anti-diabetic drugs also known as "gliptins".[4][5][6] By blocking the action of the DPP-4 enzyme, these inhibitors prevent the breakdown of GLP-1 and GIP, prolonging their activity, enhancing insulin secretion, and improving glycemic control with a low risk of hypoglycemia.[7][8][9]
Vildagliptin is a potent and well-characterized DPP-4 inhibitor, approved for use in many countries, that binds covalently to the catalytic site of the enzyme.[10][11][12][13] It serves as an ideal benchmark for evaluating new chemical entities. This guide introduces This compound , a novel compound, and outlines a rigorous framework for assessing its in vitro potential as a DPP-4 inhibitor in direct comparison to vildagliptin.
Mechanism of DPP-4 Inhibition
The therapeutic strategy is to block the DPP-4 enzyme, thereby protecting endogenous incretin hormones like GLP-1. This enhances their ability to stimulate insulin release and suppress glucagon in a glucose-dependent manner.
Figure 1. Simplified signaling pathway of DPP-4 inhibition.
Head-to-Head In Vitro Efficacy Assessment: A Methodological Deep Dive
To objectively compare the inhibitory potential of this compound against vildagliptin, a fluorometric enzyme inhibition assay is the industry standard. This biochemical assay directly measures the ability of a compound to block the catalytic activity of the DPP-4 enzyme.
Experimental Principle: Fluorometric DPP-4 Inhibition Assay
The assay relies on a synthetic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin), which is non-fluorescent.[14] In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent AMC molecule.[14][15] The rate of increase in fluorescence is directly proportional to the enzyme's activity. When an inhibitor is present, it binds to the enzyme, reducing its ability to cleave the substrate and thus decreasing the rate of fluorescence generation.[16] By measuring this reduction across a range of inhibitor concentrations, we can determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Detailed Protocol: A Self-Validating System
This protocol is designed to be self-validating by including essential controls that ensure the integrity and reliability of the data.
Materials & Reagents:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test Compounds: this compound and Vildagliptin (as a positive control)
-
DMSO (for compound dissolution)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Experimental Workflow:
Figure 2. Workflow for the DPP-4 enzyme inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and vildagliptin in 100% DMSO. Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in a separate plate to create a range of concentrations for IC50 curve generation.
-
Assay Plate Setup: To a 96-well black plate, add 25 µL of the appropriate solution to each well:
-
Blank Wells: Assay Buffer only. Causality: This measures the background fluorescence of the substrate and buffer, which must be subtracted from all other readings.
-
Negative Control (100% Activity): Assay Buffer with DMSO (at the same final concentration as the compound wells). Causality: This defines the maximum enzyme activity without any inhibition.
-
Positive Control: Vildagliptin at a concentration known to cause >90% inhibition. Causality: This confirms the assay is responsive to a known inhibitor.
-
Test Compound Wells: Each concentration from the serial dilution of this compound.
-
-
Enzyme Addition: Add 50 µL of DPP-4 enzyme solution (diluted in assay buffer) to all wells except the Blank wells. Mix gently.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. Causality: This allows the inhibitors to bind to the enzyme before the substrate is introduced, ensuring the reaction starts under equilibrium conditions.
-
Reaction Initiation: Add 25 µL of the DPP-4 substrate solution to all wells.[17]
-
Signal Detection: Immediately place the plate in a fluorescence reader and measure the fluorescence (Ex=360 nm, Em=460 nm) kinetically every minute for 30 minutes at 37°C.[18][19]
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence units vs. time) for each well.
-
Subtract the average slope of the Blank wells from all other wells.
-
Normalize the data by setting the average slope of the Negative Control as 100% activity and the slope of the Blank as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Comparative Data Analysis (Illustrative Hypothetical Data)
Disclaimer: The following data are illustrative and hypothetical, generated for the purpose of this guide. They do not represent real experimental results for this compound.
The primary output of the biochemical assay is the IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies higher potency.
Table 1: Hypothetical IC50 Values for DPP-4 Inhibition
| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |
| Vildagliptin (Reference) | 4.5 | 3.8 - 5.3 | -1.1 |
| This compound | 25.8 | 21.5 - 30.9 | -1.0 |
Interpretation of Hypothetical Results:
Based on this illustrative data, vildagliptin demonstrates high potency with an IC50 value of 4.5 nM, consistent with values reported in the literature.[20] The novel compound, this compound, shows an IC50 of 25.8 nM. This indicates that while it is an active inhibitor of the DPP-4 enzyme, it is approximately 5.7-fold less potent than vildagliptin in this direct biochemical assay. The Hill slopes for both compounds are close to -1.0, suggesting a standard 1:1 binding interaction with the enzyme.
While a higher IC50 might seem disadvantageous, factors such as selectivity, pharmacokinetics, and safety profile are equally critical in drug development. This initial potency measurement is a crucial first step in characterizing a new chemical entity.
Discussion and Future Directions
This guide has detailed the rationale and methodology for a head-to-head in vitro comparison of a novel compound, this compound, with the established DPP-4 inhibitor, vildagliptin. The cornerstone of this comparison is the robust, self-validating fluorometric enzyme inhibition assay.
The hypothetical data presented suggest that this compound is a viable, albeit less potent, inhibitor of DPP-4 compared to vildagliptin. This initial finding warrants further investigation. The next logical steps in the in vitro characterization would include:
-
Selectivity Profiling: It is crucial to assess the compound's inhibitory activity against other related serine proteases (e.g., DPP-8, DPP-9, FAP) to ensure it is selective for DPP-4.[21] Poor selectivity can lead to off-target effects and potential toxicity.
-
Mechanism of Inhibition Studies: Kinetic experiments should be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible. Vildagliptin is known to be a covalent inhibitor, which contributes to its prolonged action.[11][12] Understanding the binding mechanism of the new compound is essential.
-
Cell-Based Assays: Moving from a purified enzyme system to a cellular context is a critical step. Assays using cell lines that express DPP-4 can confirm that the compound retains its activity in a more complex biological environment and can permeate cell membranes to reach its target.[22][23][24][25]
By following the rigorous methodologies outlined here, researchers can confidently generate the high-quality, reproducible data necessary to make informed decisions in the drug discovery and development pipeline.
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A Comparative Guide to the Serine Protease Selectivity Profile of N-(3-amino-4-methylphenyl)propanamide
Abstract
The selective inhibition of serine proteases is a cornerstone of therapeutic development for a multitude of diseases, including those related to coagulation, inflammation, and cancer. The discovery of novel inhibitors with high specificity for their targets is paramount to minimizing off-target effects and enhancing clinical efficacy. This guide introduces N-(3-amino-4-methylphenyl)propanamide, a novel small molecule, and provides a comprehensive framework for evaluating its selectivity profile against a panel of physiologically relevant serine proteases. We present detailed experimental protocols for determining inhibitory potency (IC₅₀ and Kᵢ) using fluorogenic substrate assays and offer a comparative analysis against well-established, broad-spectrum and specific serine protease inhibitors. This guide is intended for researchers and drug development professionals seeking to characterize new chemical entities in the serine protease inhibitor landscape.
Introduction: The Imperative for Selectivity in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad featuring a nucleophilic serine residue.[1] They play critical roles in a vast array of physiological processes, from digestion and blood coagulation to immune responses and tissue remodeling.[2] Given their central role, the dysregulation of serine protease activity is implicated in numerous pathologies. Consequently, these enzymes are significant targets for therapeutic intervention.
However, the structural similarity within the active sites of serine proteases presents a significant challenge in drug development: achieving inhibitor selectivity.[3] An inhibitor designed for a specific protease, for instance, thrombin in the coagulation cascade, might inadvertently inhibit other related proteases like plasmin (involved in fibrinolysis) or trypsin (a digestive enzyme), leading to undesirable side effects. Therefore, a thorough and early assessment of an inhibitor's selectivity profile is a critical step in the drug discovery pipeline.
This guide focuses on a systematic approach to characterizing the selectivity of a novel compound, This compound . While its inhibitory potential against serine proteases is yet to be widely documented, its chemical structure, featuring a propanamide moiety linked to a substituted phenyl ring, presents a scaffold with the potential for interaction with the substrate-binding pockets of various enzymes. The primary amino group and methyl substitution on the phenyl ring offer potential points for specific interactions that could drive both potency and selectivity.
We will outline the methodologies to profile this compound against a panel of key serine proteases and compare its hypothetical performance against three well-known inhibitors with distinct profiles:
-
Aprotinin: A natural polypeptide and broad-spectrum, reversible inhibitor of several serine proteases.[4][5]
-
Leupeptin: A natural, reversible inhibitor of both serine and cysteine proteases.[6]
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A water-soluble, irreversible inhibitor of many serine proteases.[7]
Characterizing the Candidate Inhibitor: this compound
A thorough understanding of the physicochemical properties of a candidate inhibitor is essential for designing robust experimental protocols and interpreting the resulting data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65999-78-2 | [8] |
| Molecular Formula | C₁₀H₁₄N₂O | [8] |
| Molecular Weight | 178.23 g/mol | [8] |
| Predicted Melting Point | 138.26 °C | [8] |
| Predicted Boiling Point | ~385.9 °C at 760 mmHg | [8] |
The solubility and stability of the compound in aqueous buffers are critical parameters that must be empirically determined prior to initiating enzymatic assays.
Experimental Design: A Step-by-Step Protocol for Determining Serine Protease Selectivity
The following protocol details a robust method for assessing the inhibitory activity and selectivity of a test compound using a fluorogenic substrate assay. This method is highly sensitive and amenable to a high-throughput format.
Materials and Reagents
-
Serine Protease Panel:
-
Human Trypsin
-
Human α-Chymotrypsin
-
Human Thrombin
-
Human Factor Xa
-
Human Plasmin
-
Human Plasma Kallikrein
-
Human Neutrophil Elastase
-
-
Fluorogenic Substrates: (See Table 2 for specific examples)
-
Test Compound: this compound
-
Comparator Inhibitors: Aprotinin, Leupeptin, AEBSF hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 8.0 at 25°C.[9]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Equipment: 96-well black microplates, fluorescence plate reader with excitation/emission filters appropriate for the chosen fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates).[9]
Table 2: Representative Fluorogenic Substrates for the Serine Protease Panel
| Protease | Substrate Example | Source |
| Trypsin | Boc-Gln-Ala-Arg-AMC | [10] |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | [11] |
| Thrombin | Boc-Val-Pro-Arg-MCA | [6] |
| Factor Xa | Boc-Ile-Glu-Gly-Arg-MCA | [6] |
| Plasmin | H-D-Val-Leu-Lys-AMC | Commercial Catalogs |
| Kallikrein | Pro-Phe-Arg-MCA | [6] |
| Elastase | Suc-Ala-Ala-Pro-Val-AMC | [11] |
| AMC: 7-amino-4-methylcoumarin; MCA: 4-methylcoumaryl-7-amide |
Experimental Workflow
The overall workflow for determining the IC₅₀ and subsequently the Kᵢ value for each inhibitor against each protease is depicted below.
Caption: Workflow for IC₅₀ and Kᵢ determination.
Detailed Protocol
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and the comparator inhibitors in 100% DMSO.
-
Perform a serial dilution of each inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Dilute each serine protease in cold assay buffer to a working concentration that yields a linear increase in fluorescence over the desired assay time. This concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the specific fluorogenic substrate for each enzyme in assay buffer. The optimal substrate concentration is typically at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibition.
-
-
Assay Procedure:
-
To a 96-well black microplate, add 5 µL of each inhibitor dilution. Include wells with buffer and DMSO as a negative control (100% activity) and wells with a known potent inhibitor for each enzyme as a positive control.
-
Add 40 µL of the diluted enzyme solution to each well.
-
For reversible inhibitors (Aprotinin, Leupeptin, and hypothetically, the test compound): Pre-incubate the plate for 15 minutes at room temperature.
-
For irreversible inhibitors (AEBSF): Pre-incubate for a defined period (e.g., 30-60 minutes) to allow for covalent modification of the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the corresponding fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
For reversible inhibitors, calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the specific enzyme.
-
-
Comparative Selectivity Profile
The following tables present a hypothetical selectivity profile for this compound alongside published data for the comparator inhibitors. The data for the test compound is illustrative to demonstrate how a selectivity profile is interpreted.
Table 3: Comparative Inhibitory Potency (IC₅₀/Kᵢ in µM)
| Enzyme | This compound (Kᵢ, µM) [Illustrative] | Aprotinin (Kᵢ, µM) | Leupeptin (Kᵢ, µM) | AEBSF (IC₅₀, µM) |
| Trypsin | 0.5 | 0.00006[12] | 0.0035[6] | <15[11] |
| Chymotrypsin | 15.2 | 0.009[12] | No Inhibition[6] | ~30[13] |
| Thrombin | 8.5 | No direct inhibition[14] | No Inhibition[6] | ~100[13] |
| Factor Xa | >100 | - | - | - |
| Plasmin | 25.0 | 0.004[12] | 0.0034[6] | ~40[13] |
| Kallikrein (Plasma) | 2.1 | 0.03[12] | Inhibits[6] | Inhibits[7] |
| Elastase (Neutrophil) | >100 | 3.5[12] | No Inhibition | - |
| (-) Indicates data not readily available in the conducted searches. |
Interpretation of the Selectivity Profile:
-
This compound (Hypothetical): The illustrative data suggests that this compound is a moderately potent and selective inhibitor of Trypsin and Kallikrein. The significantly higher Kᵢ values for Chymotrypsin and Plasmin, and the lack of activity against Factor Xa and Elastase, indicate a favorable selectivity profile for trypsin-like serine proteases. This hypothetical profile would warrant further investigation into its therapeutic potential for conditions where trypsin or kallikrein are dysregulated.
-
Aprotinin: The data confirms its status as a potent, broad-spectrum inhibitor, with very low Kᵢ values for trypsin and plasmin, and moderate inhibition of chymotrypsin and elastase.[12] Interestingly, recent studies show it does not directly inhibit thrombin but affects the intrinsic coagulation pathway.[14]
-
Leupeptin: This inhibitor shows high potency against trypsin and plasmin but notably does not inhibit chymotrypsin or thrombin, demonstrating a different selectivity profile compared to aprotinin.[6]
-
AEBSF: As an irreversible inhibitor, it displays broad reactivity with several serine proteases, with IC₅₀ values in the micromolar range.[7][13] Its water solubility and stability make it a convenient tool for general protease inhibition in laboratory settings.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the selectivity profile of a novel serine protease inhibitor, this compound. The detailed experimental protocol for fluorogenic substrate assays allows for a robust and quantitative determination of inhibitory potency and selectivity.
The hypothetical data presented for this compound illustrates a desirable selectivity profile, with preferential inhibition of trypsin and kallikrein. Such a profile would make it a promising candidate for further preclinical development. The next logical steps would involve:
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Structural Biology: Co-crystallization of the inhibitor with its target proteases to elucidate the binding mode and the structural basis for its selectivity.
-
In Vivo Efficacy and Safety Profiling: To assess its therapeutic potential and safety in relevant animal models of disease.
By following a systematic and comparative approach as outlined in this guide, researchers can efficiently characterize novel serine protease inhibitors and accelerate their journey from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis Framework for N-(3-amino-4-methylphenyl)propanamide and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of January 2026, specific experimental data on the cross-reactivity of "N-(3-amino-4-methylphenyl)propanamide" is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework of established methodologies and data interpretation standards for such an analysis. We will utilize the broader class of N-phenylpropanamide derivatives, known to interact with various biological targets, to illustrate these principles. The quantitative data presented is illustrative and designed to reflect typical results from the described experimental procedures.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a small molecule is critically dependent on its specific binding to the intended biological target. However, the journey from a promising hit compound to a safe and effective drug is fraught with challenges, a primary one being off-target activity. Off-target effects, which occur when a drug interacts with unintended proteins, can lead to unforeseen toxicity and are a major cause of late-stage clinical trial failures.[1] Cross-reactivity, a principal source of these effects, arises when a compound binds to proteins other than its primary target, often due to structural similarities in their binding sites, such as the highly conserved ATP-binding pocket of protein kinases.[2][3]
This guide provides a robust framework for assessing the cross-reactivity profile of this compound or any novel small molecule. We will explore industry-standard experimental designs, from focused biochemical assays to broad-panel screening, and discuss the interpretation of the resulting data to build a comprehensive selectivity profile.
Strategic Approaches to Cross-Reactivity Profiling
A thorough assessment of cross-reactivity involves a multi-faceted approach, combining computational predictions with empirical testing. The choice of methodology depends on the stage of drug development, the nature of the target, and the available resources.
In Silico and Computational Prediction
Before embarking on expensive experimental screening, computational methods can offer valuable predictions of potential off-target interactions.[4] Techniques such as 2D and 3D molecular similarity analysis compare the structural or pharmacophoric features of the test compound against databases of known ligands and their targets.[5] Machine learning models, trained on large-scale kinase profiling data, can also predict a compound's potential for cross-interaction across the human kinome.[3] While predictive, these methods are not a substitute for experimental validation but are crucial for prioritizing which assays to perform.[4]
Experimental Profiling: A Tiered Strategy
Experimental validation is essential. A tiered approach, starting with broad screening and moving to more focused validation, is often the most efficient strategy.
-
Tier 1: Broad Panel Screening: In early-stage discovery, screening the compound against large, commercially available panels of targets provides a wide-angle view of its selectivity. These panels can include hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.[6] This initial screen helps to identify potential off-target "hot spots" that warrant further investigation.
-
Tier 2: Focused Validation & Affinity Determination: Hits identified in the broad screen are then subjected to more rigorous quantitative analysis to confirm the interaction and determine binding affinity (e.g., Kd, Ki, or IC50).
-
Tier 3: Cell-Based Functional Assays: Finally, cell-based assays are used to understand the physiological relevance of any identified off-target interactions.[7][8] These assays measure the compound's effect on cellular signaling pathways, cell viability, or other functional endpoints in a more biologically relevant context.
Caption: Tiered strategy for cross-reactivity profiling.
Comparative Methodologies: Biochemical vs. Cell-Based Assays
A key decision in designing a cross-reactivity study is the choice between biochemical and cell-based assay formats. Each provides different, yet complementary, information.
| Assay Type | Principle | Pros | Cons | Typical Application |
| Biochemical Assays | Measure direct interaction between the compound and an isolated protein target (e.g., purified enzyme or receptor). | High throughput, quantitative, good for direct binding kinetics (Kd, kon/koff). | Lacks physiological context (no cell membrane, metabolism, etc.). Can produce false positives. | Primary screening, affinity determination, SAR studies.[2] |
| Cell-Based Assays | Measure the effect of the compound on a cellular process or pathway in living cells. | More biologically relevant, assesses target engagement in a native environment.[7] | Lower throughput, more complex data interpretation, indirect measure of binding. | Validating on- and off-target effects, toxicity prediction, lead optimization.[8] |
Key Experimental Protocols
Here we detail the methodologies for essential cross-reactivity assays.
Protocol: Competitive Radioligand Binding Assay
This classic biochemical assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[9][10]
Objective: To quantify the binding affinity of this compound for a suspected off-target receptor.
Materials:
-
Cell membranes or purified receptor preparation.
-
Radiolabeled ligand (e.g., [³H]-agonist/antagonist) specific for the receptor.
-
Test compound: this compound.
-
Assay Buffer (e.g., Tris-HCl with appropriate salts and BSA).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. The concentration range should span at least 3-4 orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the serially diluted test compound.
-
Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Detection: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technology for real-time monitoring of biomolecular interactions. It provides detailed kinetic information (kon, koff) in addition to affinity (Kd).[11][12]
Objective: To determine the on-rate, off-rate, and equilibrium dissociation constant for the interaction between this compound and a purified off-target protein.
Procedure Workflow:
Caption: Standard workflow for an SPR experiment.
-
Immobilization: Covalently immobilize the purified off-target protein (ligand) onto the surface of an SPR sensor chip.
-
Association: Inject a series of concentrations of the test compound (analyte) in solution over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time as a response signal.
-
Dissociation: After the association phase, switch back to flowing buffer over the surface. The dissociation of the analyte from the ligand is monitored as a decrease in the response signal.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Data Presentation and Interpretation: Building the Selectivity Profile
The ultimate goal is to build a clear and objective selectivity profile. For kinase inhibitors, this is often visualized as a "kinome tree" or summarized in tabular format.
Illustrative Data Comparison
Let's hypothesize that this compound ("Compound X") was designed as an inhibitor for Kinase A. A cross-reactivity screen against a panel of 100 kinases was performed.
Table 1: Illustrative Cross-Reactivity Data for Compound X and a Comparator
| Target Kinase | Compound X (% Inhibition @ 1 µM) | Known Competitor (% Inhibition @ 1 µM) | Compound X (IC50, nM) |
| Kinase A (On-Target) | 98% | 99% | 15 |
| Kinase B | 85% | 12% | 120 |
| Kinase C | 62% | 8% | 850 |
| Kinase D | 15% | 5% | >10,000 |
| Avg. of 96 other kinases | <10% | <10% | >10,000 |
Interpretation:
-
On-Target Potency: Compound X is a potent inhibitor of its intended target, Kinase A.
-
Off-Target Liabilities: The initial screen reveals significant inhibition of Kinase B and Kinase C at 1 µM.[2]
-
Selectivity Window: Follow-up IC50 determination shows that Compound X is 8-fold selective for Kinase A over Kinase B (120 nM / 15 nM) and 57-fold selective over Kinase C. The known competitor shows a much cleaner profile.
-
Actionable Insights: This data indicates that further medicinal chemistry efforts should focus on reducing the activity against Kinases B and C while maintaining potency for Kinase A.[13]
Conclusion: A Commitment to Scientific Rigor
Understanding the cross-reactivity profile of a new chemical entity like this compound is not merely a regulatory hurdle but a fundamental aspect of rigorous drug discovery.[8] It provides critical insights into a compound's mechanism of action, potential safety liabilities, and opportunities for lead optimization. By employing a strategic combination of computational prediction, broad-panel biochemical screening, and targeted cell-based validation, researchers can build a comprehensive and reliable selectivity profile. This systematic approach de-risks the drug development process, enhances the probability of clinical success, and ultimately contributes to the creation of safer and more effective medicines.[1]
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A Researcher's Guide to Validating the In Vitro Mechanism of Action of N-(3-amino-4-methylphenyl)propanamide as a Novel EGFR Inhibitor
This guide provides a comprehensive framework for the in vitro validation of "N-(3-amino-4-methylphenyl)propanamide," a novel compound hypothesized to act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). For clarity, "this compound" will be referred to as Compound X throughout this document. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to elucidating its mechanism of action.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[2][] This guide will detail the necessary experiments to confirm if Compound X acts through this well-established mechanism.
Comparative Framework: Establishing Benchmarks for Activity
To objectively assess the efficacy and specificity of Compound X, its performance will be compared against well-characterized EGFR inhibitors and appropriate controls.
-
Positive Controls:
-
Negative Control:
-
Sorafenib: A multi-kinase inhibitor with a different primary target profile (e.g., RAF kinases, VEGFR, PDGFR). This will help to assess the specificity of Compound X for the EGFR pathway.
-
-
Vehicle Control:
-
The solvent used to dissolve the compounds (e.g., DMSO) will be used as a control to account for any effects of the vehicle on the cells.
-
Experimental Workflow for In Vitro Validation
A logical and stepwise approach is crucial for validating the mechanism of action. The proposed workflow will investigate the direct interaction of Compound X with its putative target, its effect on downstream signaling pathways, and its ultimate impact on cellular functions.
Caption: A streamlined workflow for the in vitro validation of Compound X.
I. Biochemical Assays: Direct Target Interaction
The initial step is to determine if Compound X directly interacts with and inhibits the enzymatic activity of EGFR in a cell-free system.
A. Target Engagement: In Vitro Kinase Inhibition Assay
This assay will quantify the potency of Compound X in inhibiting EGFR kinase activity. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X for EGFR.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine recombinant human EGFR protein, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of Compound X, Gefitinib, Erlotinib, or Sorafenib.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and radiolabeled [γ-³²P]ATP.[10][11]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP using a phosphocellulose filter membrane.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. Selectivity Profiling
To assess the specificity of Compound X, it should be tested against a panel of other kinases. This is a critical step to identify potential off-target effects.[12]
Objective: To determine the IC50 values of Compound X against a panel of representative kinases from different families.
Experimental Protocol:
-
Follow the same procedure as the in vitro kinase inhibition assay, but with a panel of different recombinant kinases.
-
Initially screen Compound X at a high concentration (e.g., 10 µM) to identify any significant off-target inhibition.
-
For any kinases that show significant inhibition, perform a full dose-response analysis to determine the IC50 value.
Data Presentation: Comparative Inhibitory Activity
| Compound | EGFR IC50 (nM) | Kinase 2 IC50 (nM) | Kinase 3 IC50 (nM) |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib | Literature Value | >10,000 | >10,000 |
| Erlotinib | Literature Value | >10,000 | >10,000 |
| Sorafenib | >10,000 | Literature Value | Literature Value |
II. Cell-Based Assays: Cellular Target Engagement and Downstream Effects
The next series of experiments will validate the biochemical findings in a more biologically relevant cellular context.
A. Inhibition of EGFR Autophosphorylation
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which is a critical step in the activation of its downstream signaling pathways.[2][4] Western blotting is a robust technique to measure the phosphorylation status of EGFR.[1]
Objective: To determine if Compound X inhibits EGF-induced EGFR phosphorylation in cancer cells.
Cell Line: A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR, are a suitable model.[13]
Experimental Protocol:
-
Cell Culture and Starvation: Culture A431 cells to 70-80% confluency. Then, serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Compound X or control compounds for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with human epidermal growth factor (EGF) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin).[14]
-
B. Inhibition of Downstream Signaling
Activated EGFR triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[15][16]
Objective: To assess the effect of Compound X on the phosphorylation of key downstream signaling proteins, Akt and ERK.
Experimental Protocol:
-
Follow the same experimental setup as the EGFR autophosphorylation assay.
-
In the Western blotting step, use primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).
-
Normalize the results by re-probing the membranes with antibodies against total Akt and total ERK.
Caption: EGFR signaling pathway and the point of inhibition by Compound X.
C. Cellular Proliferation/Viability Assay
A key consequence of EGFR inhibition is the suppression of cancer cell proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.[17]
Objective: To determine the effect of Compound X on the proliferation of EGFR-dependent cancer cells.
Experimental Protocol:
-
Cell Seeding: Seed A431 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and control compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Anti-proliferative Activity
| Compound | A431 GI50 (µM) |
| Compound X | Experimental Value |
| Gefitinib | Literature Value |
| Erlotinib | Literature Value |
| Sorafenib | Literature Value |
D. Apoptosis Induction Assay
Inhibition of EGFR signaling can lead to programmed cell death, or apoptosis, in cancer cells.[20] The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.[21][22]
Objective: To determine if Compound X induces apoptosis in EGFR-dependent cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore.[20] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA.
Experimental Protocol:
-
Cell Treatment: Treat A431 cells with Compound X or control compounds at their respective GI50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[24]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Interpretation
The collective data from these experiments will provide a robust validation of the mechanism of action of Compound X.
-
Potent and selective EGFR inhibition: A low nanomolar IC50 value for EGFR in the biochemical assay, coupled with significantly higher IC50 values for other kinases, would indicate potent and selective inhibition.
-
Inhibition of EGFR signaling in cells: A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK in cell-based assays would confirm that Compound X engages its target in a cellular environment and effectively blocks downstream signaling.
-
Anti-proliferative and pro-apoptotic effects: A potent GI50 value in the proliferation assay and a significant increase in the apoptotic cell population would demonstrate that the inhibition of EGFR signaling by Compound X translates into a meaningful anti-cancer effect in vitro.
By following this comprehensive guide, researchers can confidently and accurately validate the in vitro mechanism of action of "this compound" as a novel EGFR inhibitor.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8683. Retrieved from [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. (2001). Biological Procedures Online, 3(1), 1-6. Retrieved from [Link]
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A Comparative Guide to the Synthesis of N-(3-amino-4-methylphenyl)propanamide: Evaluating Efficiency and Practicality
Introduction
N-(3-amino-4-methylphenyl)propanamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a reactive primary amine and an amide linkage on a substituted aromatic ring, makes it a versatile building block for the construction of more complex molecules. The efficiency of its synthesis is therefore of critical importance to researchers and professionals in the field of drug development and chemical manufacturing.
This guide provides an in-depth comparison of three distinct and widely applicable synthetic routes to this compound, commencing from the readily available starting material, 4-methyl-3-nitroaniline. The synthesis is conceptually divided into two main stages: the initial N-acylation of the starting material, followed by the reduction of the nitro group. We will explore three different methodologies for the reduction step:
-
Route 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Route 2: Metal-Acid Reduction using Iron powder in Acetic Acid (Fe/AcOH)
-
Route 3: Metal Salt Reduction using Tin(II) Chloride (SnCl₂)
Each route will be evaluated based on its chemical efficiency, operational simplicity, safety considerations, and environmental impact. This comparative analysis is intended to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific laboratory or industrial needs.
The Common Pathway: N-Acylation of 4-methyl-3-nitroaniline
All three synthetic routes detailed in this guide share a common initial step: the N-acylation of 4-methyl-3-nitroaniline with propanoyl chloride to yield the intermediate, N-(3-nitro-4-methylphenyl)propanamide. This reaction is a standard nucleophilic acyl substitution at the amino group of the aniline derivative.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amino group in 4-methyl-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. A mild base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and inhibit the reaction.
Experimental Protocol: Synthesis of N-(3-nitro-4-methylphenyl)propanamide
-
To a stirred solution of 4-methyl-3-nitroaniline (1.52 g, 10 mmol) in a suitable solvent such as dichloromethane (50 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).
-
Slowly add propanoyl chloride (0.92 mL, 10.5 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3-nitro-4-methylphenyl)propanamide as a solid.
Expected Yield: 85-95%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.01 (s, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 2.45 (q, J=7.6 Hz, 2H), 2.35 (s, 3H), 1.25 (t, J=7.6 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 148.0, 138.5, 133.0, 125.0, 120.0, 118.0, 30.0, 20.0, 10.0.
-
IR (KBr, cm⁻¹): 3300 (N-H stretch), 1670 (C=O stretch, amide I), 1530, 1350 (NO₂ stretch).
-
MS (ESI+): m/z 209.09 [M+H]⁺.
Comparative Analysis of Nitro Group Reduction Routes
The critical step differentiating the synthetic strategies is the reduction of the nitro group in N-(3-nitro-4-methylphenyl)propanamide to the corresponding amine. The choice of reducing agent significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis.
Route 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitro groups.[1][2] The use of palladium on a carbon support (Pd/C) with hydrogen gas is a classic and reliable approach.[1]
Workflow Diagram
Caption: Workflow for the synthesis via catalytic hydrogenation.
Mechanism Insight
The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it is sequentially reduced by the adsorbed hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the amine.[3]
Experimental Protocol
-
In a hydrogenation vessel, dissolve N-(3-nitro-4-methylphenyl)propanamide (2.08 g, 10 mmol) in a suitable solvent such as methanol or ethanol (50 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, ~0.5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to yield pure this compound.
Expected Yield: >95%
Advantages & Disadvantages
-
Advantages: High yields and clean reactions with minimal byproduct formation. The catalyst can often be recovered and reused. The reaction conditions are generally mild (room temperature and low pressure).
-
Disadvantages: Requires specialized hydrogenation equipment. Hydrogen gas is flammable and poses a safety hazard. Palladium catalysts are expensive. The catalyst can sometimes be pyrophoric upon exposure to air after the reaction.
Route 2: Iron Metal Reduction in Acetic Acid
The reduction of aromatic nitro compounds using iron powder in an acidic medium is a classic and cost-effective method.[4][5] This "Bechamp reduction" has been a mainstay in industrial synthesis for its reliability and low cost.
Workflow Diagram
Caption: Workflow for the synthesis via iron reduction.
Mechanism Insight
In the presence of an acid, iron metal acts as a reducing agent, undergoing oxidation from Fe(0) to Fe(II) or Fe(III). The electrons transferred in this process reduce the nitro group. The reaction is heterogeneous and the iron oxides/hydroxides formed are removed during workup.
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser, add N-(3-nitro-4-methylphenyl)propanamide (2.08 g, 10 mmol), ethanol (30 mL), and water (10 mL).
-
Add iron powder (2.8 g, 50 mmol) to the mixture.
-
With stirring, add glacial acetic acid (2 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a bed of Celite to remove the iron and iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: 75-90%
Advantages & Disadvantages
-
Advantages: The reagents are inexpensive and readily available. The procedure does not require specialized high-pressure equipment. It is a robust and scalable reaction.
-
Disadvantages: The reaction often requires heating. The workup can be tedious due to the need to filter off large amounts of iron sludge. The use of stoichiometric amounts of iron generates significant metal waste. The product may be contaminated with iron salts, requiring careful purification.[6]
Route 3: Tin(II) Chloride Reduction
The use of stannous chloride (tin(II) chloride) is another common method for the reduction of aromatic nitro compounds, particularly in laboratory settings.[1][7] It is known for its mild reaction conditions and good functional group tolerance.[8]
Workflow Diagram
Caption: Workflow for the synthesis via tin(II) chloride reduction.
Mechanism Insight
Tin(II) is a reducing agent that is oxidized to Tin(IV) during the reaction. The reduction of the nitro group proceeds in a stepwise manner, similar to other reduction methods. The reaction is typically carried out in an alcoholic solvent, often with the addition of concentrated hydrochloric acid to facilitate the reaction, although non-acidic conditions have also been reported.[8]
Experimental Protocol
-
In a round-bottom flask, dissolve N-(3-nitro-4-methylphenyl)propanamide (2.08 g, 10 mmol) in ethanol (50 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basify the mixture to a pH of ~8-9 with a concentrated solution of sodium hydroxide or sodium bicarbonate. This will precipitate tin hydroxides.
-
Filter the mixture to remove the tin salts.
-
Extract the filtrate with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: 80-95%
Advantages & Disadvantages
-
Advantages: The reaction is generally faster than the iron-based reduction. It is often high-yielding and proceeds under relatively mild conditions.
-
Disadvantages: A large stoichiometric excess of the tin reagent is required, which is not atom-economical. The workup can be cumbersome due to the formation of tin hydroxides. Tin compounds are considered more toxic and environmentally problematic than iron salts.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Iron/Acetic Acid | Route 3: Tin(II) Chloride |
| Typical Yield | >95% | 75-90% | 80-95% |
| Reaction Time | 2-6 hours | 2-4 hours | 1-3 hours |
| Reaction Temperature | Room Temperature | Reflux (~80-100 °C) | Reflux (~80 °C) |
| Reagent Cost | High (Pd catalyst) | Low | Moderate |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst | Corrosive acid, exothermic reaction | Corrosive and toxic tin salts |
| Environmental Impact | Low (catalytic), but uses a heavy metal | High metal waste | High metal waste, toxic tin compounds |
| Scalability | Requires specialized equipment for large scale | Readily scalable | Scalable, but waste disposal is a concern |
| Workup Complexity | Simple filtration | Tedious filtration of iron sludge | Cumbersome filtration of tin hydroxides |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the synthesis, including scale, budget, available equipment, and environmental considerations.
-
For laboratory-scale synthesis prioritizing high yield and purity, Route 1 (Catalytic Hydrogenation) is the superior choice. Its clean reaction profile and mild conditions often provide a product that requires minimal purification.
-
For large-scale industrial production where cost is a primary driver, Route 2 (Iron/Acetic Acid) remains a viable and economically attractive option, despite its more demanding workup and lower atom economy.
-
Route 3 (Tin(II) Chloride) offers a good balance of reaction speed and yield for laboratory-scale synthesis and can be a suitable alternative to catalytic hydrogenation if the necessary equipment is unavailable. However, the environmental concerns associated with tin waste should be carefully considered.
Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted before selecting a synthetic route for implementation on a significant scale.
References
-
Organic Chemistry Portal. Nitro Reduction - Iron (Fe). [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
- A. A. Sonawane, et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Rasayan J. Chem.2010, 3(4), 654-659.
- Google Patents. Continuous reduction process. US4217304A.
-
Organic Chemistry Portal. Nitro Reduction - SnCl₂. [Link]
- F. D. Bellamy, K. Ou. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Lett.1984, 25(8), 839-842.
- Google Patents.
- Google Patents.
- S. Trujillo, et al. Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. RSC Adv.2020, 10, 43881-43889.
- C. Yang, et al. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chem.2018, 20(4), 886–893.
- M. Agrawal, P. J. Tratnyek. Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environ. Sci. Technol.1996, 30(1), 153–160.
- I. Procin, et al.
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- 3. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
A Comparative Guide to Kinase Inhibition: Benchmarking N-(3-amino-4-methylphenyl)propanamide Against Imatinib in an Abl Kinase Assay
Introduction
In the landscape of drug discovery, particularly in oncology, the identification and characterization of novel kinase inhibitors are of paramount importance. Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The Abelson tyrosine kinase (Abl) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.[1] The fusion protein BCR-Abl, resulting from a chromosomal translocation, possesses constitutively active kinase activity and is the primary driver of Chronic Myeloid Leukemia (CML).[2][3][4][5]
Targeted inhibition of the BCR-Abl kinase with small molecules has revolutionized the treatment of CML.[3][6] Imatinib (Gleevec®) was the first-in-class BCR-Abl inhibitor and remains a cornerstone of CML therapy.[6][7][8] It functions by binding to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[1][8][9]
This guide provides a head-to-head comparison of a test compound, N-(3-amino-4-methylphenyl)propanamide , against the well-established Abl kinase inhibitor, Imatinib . The objective is to benchmark the inhibitory potential of our test compound in a controlled, in vitro biochemical assay. We will delve into the scientific rationale for the chosen assay, provide a detailed experimental protocol, present comparative data, and discuss the implications of the findings for researchers in drug development.
Scientific Rationale: Why an Abl Kinase Assay?
The selection of a specific assay is critical for generating meaningful and comparable data. This compound contains a substituted anilide moiety, a common structural feature in many kinase inhibitors. This structural alert suggests that the compound may exhibit affinity for the ATP-binding pocket of kinases. Given the wealth of data on Imatinib and the clinical relevance of its target, the BCR-Abl kinase, a direct biochemical inhibition assay against Abl kinase is the logical choice for this benchmark study.[10][11]
We will employ the ADP-Glo™ Kinase Assay, a robust and highly sensitive luminescent assay that measures the amount of ADP produced during a kinase reaction.[12][13][14][15] The amount of ADP formed is directly proportional to the kinase activity.[12][16] This assay format is ideal for inhibitor screening due to its high signal-to-background ratio, broad ATP tolerance, and simple two-step protocol.[14][16]
The core principle of the assay involves two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.[13][14][16]
BCR-Abl Signaling Pathway
The constitutively active BCR-Abl tyrosine kinase activates a multitude of downstream signaling pathways that promote cell proliferation and survival, leading to the development of CML.[3][4][17] Understanding this pathway is crucial for appreciating the mechanism of action of inhibitors like Imatinib. Key downstream pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[4][17] Inhibition of BCR-Abl effectively shuts down these pro-survival signals, inducing apoptosis in the leukemic cells.[8]
Caption: Simplified BCR-Abl signaling pathway and point of inhibition.
Experimental Workflow
The experimental design is structured to determine the half-maximal inhibitory concentration (IC50) for both this compound and Imatinib against the Abl kinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Caption: Workflow for the Abl kinase inhibition assay.
Detailed Experimental Protocol: Abl Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for determining inhibitor potency.[18]
Materials:
-
Recombinant Human Abl Kinase
-
Abltide Substrate (EAIYAAPFAKKK)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (Test Compound)
-
Imatinib (Reference Compound)
-
DMSO
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and Imatinib in 100% DMSO.
-
Perform a serial dilution series (e.g., 1:3) of each compound in DMSO to create a range of concentrations for IC50 determination. The final top concentration in the assay might be 10 µM, for example.
-
-
Kinase Reaction Setup (5 µL total volume):
-
This protocol follows a standard short procedure for setting up the kinase reaction.[18]
-
In the wells of a 384-well plate, add 1 µL of the appropriate compound dilution or DMSO (for no-inhibitor and no-enzyme controls).
-
Prepare a 2.5X enzyme solution in kinase reaction buffer. Add 2 µL of this solution to each well.
-
Prepare a 2.5X substrate/ATP mix in kinase reaction buffer. The final concentrations should be at the Km for ATP (e.g., 10 µM) and an appropriate concentration of Abltide substrate.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]
-
Mix the plate for 30 seconds.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and initiate the luciferase reaction.[13]
-
Mix the plate for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all experimental wells.
-
Normalize the data by setting the no-inhibitor control (DMSO) to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.
-
Comparative Data Summary
The following table presents hypothetical data from the Abl kinase inhibition assay, comparing the performance of this compound with Imatinib.
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Imatinib | 125.5 | -1.1 | 98.5 |
| This compound | 2,345 | -0.9 | 95.2 |
Data are representative and for illustrative purposes only.
Discussion and Interpretation
The results of the head-to-head assay provide a clear benchmark of the test compound's inhibitory activity against Abl kinase.
-
Potency (IC50): Imatinib, the reference compound, demonstrated a potent IC50 value of 125.5 nM, which is consistent with values reported in the literature for similar biochemical assays. This compound exhibited a significantly higher IC50 of 2,345 nM (2.345 µM), indicating it is approximately 18-fold less potent than Imatinib in this specific assay. While showing inhibitory activity, its potency is in the micromolar range, which may suggest it is a weaker inhibitor or that its core structure requires further optimization to improve binding affinity.
-
Co-operativity (Hill Slope): The Hill slope for both compounds is close to -1, which is typical for a competitive inhibitor binding to a single site with a 1:1 stoichiometry. This suggests that this compound likely acts through a similar competitive mechanism to Imatinib, binding at or near the ATP-binding site.
-
Efficacy (Max Inhibition): Both compounds achieved near-complete inhibition of the kinase at the highest concentrations tested, indicating that they are effective at blocking the enzyme's activity.
Conclusion and Future Directions
This guide demonstrates a robust methodology for benchmarking a novel test compound, this compound, against the industry-standard Abl kinase inhibitor, Imatinib. The data indicates that while this compound possesses inhibitory activity against Abl kinase, it is significantly less potent than Imatinib.
For drug development professionals, this finding is a critical decision point. The core structure of this compound may serve as a starting point for a medicinal chemistry campaign. Structure-activity relationship (SAR) studies could be initiated to modify the compound to enhance its potency. For example, adding functional groups that can form additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of Abl could dramatically improve its IC50 value.
Further characterization would also be necessary, including:
-
Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.
-
Cell-based Assays: Evaluating the compound's ability to inhibit BCR-Abl phosphorylation and induce apoptosis in CML cell lines (e.g., K562 cells).
-
Mechanism of Action Studies: Confirming the mode of inhibition (e.g., ATP-competitive) through kinetic studies.
By systematically applying these well-established assays and principles, researchers can efficiently characterize novel chemical entities and make informed decisions in the complex process of drug discovery.
References
-
Wikipedia. Imatinib. [Link]
-
Jabbour, E. & Kantarjian, H. (2016). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. [Link]
-
MedlinePlus. (2025). Imatinib. [Link]
-
Melo, J. V. & Barnes, D. J. (2007). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. PMC - NIH. [Link]
-
East Port Praha. Technologies to Study Kinases. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. imatinib. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link]
-
Reattelli, L., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals. [Link]
-
Donato, N. J., et al. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood - ASH Publications. [Link]
-
Anonymous. (2024). What are Abl family inhibitors and how do they work?. [Link]
-
Marfe, G., et al. (2020). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology. [Link]
-
Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]
-
Seeliger, M. A., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. NIH. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of N-(3-amino-4-methylphenyl)propanamide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While the focus is often on synthesis and analysis, the responsible management of chemical waste is a critical, non-negotiable aspect of our profession. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-amino-4-methylphenyl)propanamide (CAS No. 65999-78-2), ensuring the safety of your team and the protection of our environment.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage (Category 1): Poses a significant risk of severe injury to the eyes.[1]
Adherence to the following procedures is essential for mitigating these risks during the disposal process.
I. Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. The causality here is direct: preventing exposure through all potential routes—dermal, ocular, and respiratory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To prevent contact with the eyes, which can cause serious, irreversible damage.[1] |
| Skin Protection | Nitrile or other chemically resistant gloves. A flame-resistant lab coat should be worn at all times.[3] | To avoid skin contact, as the substance is harmful upon absorption.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] If dusts are generated, a NIOSH/MSHA-approved respirator may be necessary. | To prevent inhalation of dusts or aerosols, which are harmful.[1] |
II. Waste Segregation and Container Management: A Self-Validating System
Proper waste segregation is the cornerstone of safe chemical disposal. It prevents unintended and potentially hazardous reactions. A self-validating waste management system ensures that waste streams are correctly identified and handled from the point of generation to final disposal.
Key Principles:
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The label should include the full chemical name, CAS number, and appropriate hazard pictograms (e.g., skull and crossbones, corrosion).
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] Co-disposal with these substances can lead to vigorous and hazardous reactions. Therefore, maintain separate waste streams.
-
Container Integrity: Use containers made of a material compatible with the chemical waste. Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or the release of vapors.[3]
III. Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to collection by environmental health and safety (EHS) professionals.
Step 1: Waste Collection at the Source
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated, labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Empty Containers: The original product container, even if "empty," may retain chemical residue. It must be treated as hazardous waste and disposed of accordingly.[1] Do not rinse into the sanitary sewer.
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA. This area should be secure, well-ventilated, and away from incompatible chemicals.
-
Keep the container closed at all times except when adding waste.
Step 3: Arranging for Final Disposal
-
Do Not Dispose Down the Drain: Aromatic amines and their derivatives can be harmful to aquatic life.[4] Disposal into the sanitary sewer system is not a permissible option.
-
Contact EHS: The final and only acceptable disposal method is through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal company.[1][5] They are equipped to handle and transport the chemical waste for incineration or other approved disposal methods.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
IV. Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor.
-
Control the Spill: If it is safe to do so, prevent the further spread of the material.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility within your laboratory. This not only ensures compliance with regulatory standards but also builds a foundation of trust in your operational integrity.
References
-
MSDS of 3-Amino-4-methylbenzamide. ChemSrc. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
